molecular formula C11H9NO2 B165581 4-phenyl-1H-pyrrole-3-carboxylic Acid CAS No. 132040-12-1

4-phenyl-1H-pyrrole-3-carboxylic Acid

Cat. No.: B165581
CAS No.: 132040-12-1
M. Wt: 187.19 g/mol
InChI Key: IZAUZUSKFWENMY-UHFFFAOYSA-N
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Description

4-phenyl-1H-pyrrole-3-carboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAUZUSKFWENMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364015
Record name 4-phenyl-1H-pyrrole-3-carboxylic Acid
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132040-12-1
Record name 4-phenyl-1H-pyrrole-3-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1H-pyrrole-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-phenyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-phenyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the reaction mechanisms, experimental protocols, and quantitative data for the most relevant synthetic strategies, including the Paal-Knorr, Hantzsch, and Van Leusen syntheses.

Introduction

Pyrrole and its derivatives are fundamental five-membered aromatic heterocyclic scaffolds that are constituents of numerous natural products, pharmaceuticals, and functional materials. The substituted pyrrole ring, in particular, serves as a versatile pharmacophore in drug discovery. This compound, with its specific substitution pattern, presents a valuable building block for the synthesis of more complex molecules with potential biological activity. This guide explores the key methodologies for its synthesis, providing detailed insights into the underlying chemical transformations.

Synthesis Mechanisms and Methodologies

The synthesis of this compound can be approached through several established named reactions in heterocyclic chemistry. This section outlines the theoretical basis and mechanistic pathways for three prominent methods.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions.[1][2][3][4]

Proposed Synthetic Route:

To synthesize the target molecule via the Paal-Knorr reaction, a suitable 1,4-dicarbonyl precursor is required. A logical starting material would be ethyl 2-formyl-3-oxo-3-phenylpropanoate . This compound, upon reaction with ammonia, would undergo cyclization and dehydration to form the corresponding pyrrole ester, which can then be hydrolyzed to the desired carboxylic acid.

Reaction Mechanism:

The mechanism for the Paal-Knorr synthesis of ethyl 4-phenyl-1H-pyrrole-3-carboxylate is initiated by the nucleophilic attack of ammonia on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[3]

Paal_Knorr_Mechanism start Ethyl 2-formyl-3-oxo-3-phenylpropanoate + NH3 hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic attack cyclic_intermediate Cyclic Intermediate hemiaminal->cyclic_intermediate Intramolecular cyclization pyrrole_ester Ethyl 4-phenyl-1H-pyrrole-3-carboxylate cyclic_intermediate->pyrrole_ester Dehydration (-2 H2O) final_product This compound pyrrole_ester->final_product Hydrolysis

Caption: Paal-Knorr synthesis mechanism for this compound.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a versatile multi-component reaction that involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce a substituted pyrrole.[1][5] This method is particularly well-suited for the synthesis of pyrrole-3-carboxylic acid derivatives.[6][7][8]

Proposed Synthetic Route:

For the synthesis of this compound, the Hantzsch reaction would involve the reaction of ethyl acetoacetate (a β-ketoester), 2-bromoacetophenone (an α-haloketone with the desired phenyl group), and ammonia . The resulting ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate would require subsequent modification to remove the 2-methyl and 5-phenyl groups to arrive at the target structure, which makes this a less direct route for this specific target. A more direct approach would utilize a β-ketoester that already incorporates the desired substitution pattern, though such starting materials can be less readily available.

A more direct Hantzsch approach would be the reaction of ethyl benzoylacetate (a β-ketoester), chloroacetaldehyde (an α-haloaldehyde), and ammonia . This would directly yield ethyl 4-phenyl-1H-pyrrole-3-carboxylate.

Reaction Mechanism:

The Hantzsch synthesis mechanism begins with the formation of an enamine from the reaction of the β-ketoester (ethyl benzoylacetate) and ammonia.[5] This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloaldehyde (chloroacetaldehyde). Subsequent loss of water and an intramolecular nucleophilic attack lead to the formation of a five-membered ring intermediate. Finally, elimination of a hydrogen atom and rearrangement of the double bonds result in the aromatic pyrrole product.[5]

Hantzsch_Mechanism start Ethyl benzoylacetate + NH3 enamine Enamine Intermediate start->enamine attack Nucleophilic attack on Chloroacetaldehyde enamine->attack imine Imine Intermediate attack->imine -H2O cyclization Intramolecular Cyclization imine->cyclization pyrrole_ester Ethyl 4-phenyl-1H-pyrrole-3-carboxylate cyclization->pyrrole_ester Aromatization final_product This compound pyrrole_ester->final_product Hydrolysis

Caption: Hantzsch synthesis mechanism for this compound.

Van Leusen Pyrrole Synthesis

The Van Leusen reaction provides an efficient route to 3,4-disubstituted pyrroles through the reaction of an activated alkene (Michael acceptor) with tosylmethyl isocyanide (TosMIC).[9][10][11]

Proposed Synthetic Route:

A plausible route to this compound using the Van Leusen synthesis involves the reaction of ethyl cinnamate (the Michael acceptor) with TosMIC . This reaction would yield ethyl 4-phenyl-1H-pyrrole-3-carboxylate, which can then be hydrolyzed to the final product. A similar synthesis has been reported for the preparation of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone.[12]

Reaction Mechanism:

The Van Leusen synthesis is initiated by the deprotonation of TosMIC by a base to form a carbanion. This carbanion then undergoes a Michael addition to the α,β-unsaturated ester (ethyl cinnamate). The resulting intermediate undergoes an intramolecular [3+2] cycloaddition. Subsequent elimination of the tosyl group under basic conditions leads to the formation of the pyrrole ring.[9][13]

Van_Leusen_Mechanism start TosMIC + Base carbanion TosMIC Carbanion start->carbanion michael_addition Michael Addition to Ethyl Cinnamate carbanion->michael_addition cycloaddition Intramolecular [3+2] Cycloaddition michael_addition->cycloaddition elimination Elimination of Tosyl Group cycloaddition->elimination pyrrole_ester Ethyl 4-phenyl-1H-pyrrole-3-carboxylate elimination->pyrrole_ester final_product This compound pyrrole_ester->final_product Hydrolysis

Caption: Van Leusen synthesis mechanism for this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of substituted pyrroles using the discussed methodologies. The data is compiled from literature sources for reactions analogous to the synthesis of this compound.

Table 1: Paal-Knorr Synthesis of Substituted Pyrroles

1,4-Dicarbonyl CompoundAmineCatalyst/SolventTemp. (°C)TimeYield (%)Reference
2,5-HexanedioneAnilineAcetic AcidReflux15 min~52[1]
AcetonylacetonePrimary AminesCATAPAL 200 (Alumina)6045 min68-97[2]
2,5-DimethoxytetrahydrofuranVarious AminesIron(III) chloride/WaterRT-Good to Excellent[14]

Table 2: Hantzsch Synthesis of Pyrrole-3-carboxylates

β-Ketoesterα-HaloketoneAmineSolvent/ConditionsTemp. (°C)TimeYield (%)Reference
Ethyl acetoacetateα-BromoacetophenoneBenzylamineDMF/DIPEA (Flow)2008 min-[1]
tert-Butyl acetoacetate2-BromoketonesAminesFlow Chemistry--Good[6][7][8]
β-Ketoestersα-HaloketonesPrimary AminesBi(OTf)3/[bmim]BF4Reflux-76-87[15]

Table 3: Van Leusen Synthesis of 3,4-Disubstituted Pyrroles

Michael AcceptorTosMICBase/SolventTemp. (°C)TimeYield (%)Reference
Chalcone derivativeTosMICNaH/THFRT-55-60[16]
Acetophenone/BenzaldehydeTosMICLiOH·H₂O/EtOHRT17 h43[12]
α,β-Unsaturated EstersTosMICNaH/TolueneRT-Good[9]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the intermediate ethyl 4-phenyl-1H-pyrrole-3-carboxylate and its subsequent hydrolysis to the final product. These protocols are based on established methodologies for analogous compounds.

Synthesis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate (via Van Leusen Synthesis)

This protocol is adapted from the synthesis of similar 3,4-disubstituted pyrroles.[9][12]

  • Materials:

    • Ethyl cinnamate

    • Tosylmethyl isocyanide (TosMIC)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Ethanol

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve TosMIC (1.0 equivalent) and ethyl cinnamate (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of TosMIC and ethyl cinnamate to the stirred suspension of sodium hydride at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 4-phenyl-1H-pyrrole-3-carboxylate.

Hydrolysis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate

This is a standard procedure for the hydrolysis of pyrrole esters.

  • Materials:

    • Ethyl 4-phenyl-1H-pyrrole-3-carboxylate

    • Ethanol

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Water

    • Hydrochloric acid (HCl, 1 M)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve ethyl 4-phenyl-1H-pyrrole-3-carboxylate in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

    • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Dry the solid under vacuum to yield this compound. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the product.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Experimental_Workflow reaction Pyrrole Ester Synthesis (Paal-Knorr, Hantzsch, or Van Leusen) workup1 Reaction Workup (Quenching, Extraction, Washing) reaction->workup1 purification1 Purification (Column Chromatography) workup1->purification1 hydrolysis Ester Hydrolysis purification1->hydrolysis workup2 Reaction Workup (Acidification, Filtration/Extraction) hydrolysis->workup2 purification2 Final Product Drying/Recrystallization workup2->purification2 characterization Characterization (NMR, MS, IR) purification2->characterization

Caption: General experimental workflow for the synthesis of this compound.

Characterization Data

Spectroscopic data for the final product, this compound, is crucial for its identification and characterization. While experimental data for this specific molecule is not widely published, the following are expected NMR chemical shifts based on analogous structures.

Expected ¹H NMR (in DMSO-d₆):

  • δ 11.5-12.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • δ 11.0-11.5 ppm (br s, 1H): Pyrrole N-H proton.

  • δ 7.2-7.6 ppm (m, 5H): Phenyl group protons.

  • δ 7.0-7.2 ppm (m, 2H): Pyrrole C2-H and C5-H protons.

Expected ¹³C NMR (in DMSO-d₆):

  • δ 165-170 ppm: Carboxylic acid carbonyl carbon.

  • δ 130-140 ppm: Quaternary carbon of the phenyl group attached to the pyrrole ring and other aromatic carbons.

  • δ 110-130 ppm: Pyrrole and phenyl carbons.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established synthetic methodologies. The Paal-Knorr, Hantzsch, and Van Leusen reactions all offer viable pathways, with the choice of method often depending on the availability of starting materials, desired scale, and laboratory capabilities. The synthesis typically proceeds via an ester intermediate, which is subsequently hydrolyzed to the final carboxylic acid. This guide provides the necessary theoretical and practical information for researchers to select and implement a suitable synthetic strategy for obtaining this valuable pyrrole derivative.

References

An In-Depth Technical Guide on the Physicochemical Properties of 4-phenyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-phenyl-1H-pyrrole-3-carboxylic acid. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for the determination of key physicochemical parameters. Furthermore, a generalized experimental workflow for the synthesis and characterization of such a compound is presented visually.

Core Physicochemical Data

A summary of the available and predicted physicochemical data for this compound is presented in Table 1. It is important to note the distinction between predicted and experimentally verified values.

Table 1: Physicochemical Properties of this compound

PropertyValueData Type
Molecular Formula C₁₁H₉NO₂-
Molecular Weight 187.20 g/mol -
Melting Point Data not available-
Boiling Point Data not available-
Aqueous Solubility Data not available-
pKa Data not available-
LogP 1.9Predicted (XlogP)[1]

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of a compound like this compound.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development, influencing absorption and distribution.

Methodology (Shake-Flask Method):

  • Equilibration: An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic properties.

Methodology (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization start Starting Materials (e.g., β-ketoester, amine, α-haloketone) reaction Chemical Synthesis (e.g., Hantzsch Pyrrole Synthesis) start->reaction Reagents & Solvents purification Purification (e.g., Recrystallization, Chromatography) reaction->purification Crude Product product Pure 4-phenyl-1H-pyrrole- 3-carboxylic acid purification->product mp Melting Point Determination product->mp solubility Aqueous Solubility (Shake-Flask) product->solubility pka pKa Determination (Potentiometric Titration) product->pka logp LogP Determination (Shake-Flask) product->logp spectroscopy Structural Confirmation (NMR, IR, MS) product->spectroscopy Structural Analysis

Caption: Generalized workflow for the synthesis and physicochemical characterization of a pyrrole carboxylic acid derivative.

logical_relationship cluster_properties Intrinsic Physicochemical Properties cluster_implications Implications in Drug Development compound This compound solubility Aqueous Solubility compound->solubility pka pKa compound->pka logp LogP (Lipophilicity) compound->logp absorption Absorption solubility->absorption influences pka->absorption influences logp->absorption influences distribution Distribution logp->distribution influences metabolism Metabolism logp->metabolism influences excretion Excretion logp->excretion influences bioavailability Oral Bioavailability absorption->bioavailability distribution->bioavailability metabolism->bioavailability excretion->bioavailability

Caption: Relationship between key physicochemical properties and their impact on drug development parameters (ADME).

References

Spectroscopic and Synthetic Data for 4-phenyl-1H-pyrrole-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often require detailed spectroscopic and synthetic information for novel compounds. This guide addresses the available data for 4-phenyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry.

Despite a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—and a detailed experimental protocol for the synthesis of this compound could not be located. Public repositories such as PubChem contain predicted mass spectrometry data but lack experimentally verified spectra for this specific molecule.

This document, therefore, summarizes the predicted data and provides general characteristics and synthetic approaches based on closely related analogues. This information can serve as a preliminary guide for researchers working with similar chemical scaffolds.

Predicted Mass Spectrometry Data

While experimental mass spectra are unavailable, predicted data provides insight into the expected mass-to-charge ratios for various adducts of this compound (Molecular Formula: C₁₁H₉NO₂).

Adduct IonPredicted m/z
[M+H]⁺188.0706
[M+Na]⁺210.0525
[M-H]⁻186.0560
[M+NH₄]⁺205.0971
[M+K]⁺226.0265
[M+H-H₂O]⁺170.0606

Table 1: Predicted m/z values for various adducts of this compound.

Expected Spectroscopic Characteristics

Based on the known spectral properties of pyrrole and carboxylic acid functional groups, the following characteristics can be anticipated for this compound.

¹H NMR Spectroscopy:

  • Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.2-7.8 ppm.

  • Pyrrole Protons: Signals for the two protons on the pyrrole ring are expected in the aromatic region, typically between δ 6.0 and 8.0 ppm. The N-H proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift.

  • Carboxylic Acid Proton: A broad singlet, typically observed far downfield (δ 10-13 ppm).

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the range of δ 165-185 ppm.

  • Aromatic and Pyrrole Carbons: Multiple signals in the δ 100-140 ppm region.

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1750 cm⁻¹.

  • N-H Stretch (Pyrrole): A moderate absorption band around 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.

General Synthetic Approaches

While a specific protocol for this compound is not available, the synthesis of substituted pyrrole-3-carboxylic acids is well-documented. Common methods include:

  • Paal-Knorr Pyrrole Synthesis: This involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the target molecule, a suitably substituted 1,4-dicarbonyl precursor would be required.

  • Van Leusen Reaction: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the pyrrole ring.

  • Hantzsch Pyrrole Synthesis: This is a multi-component reaction involving an α-halo ketone, a β-ketoester, and an amine.

The logical workflow for the characterization of a synthesized pyrrole derivative is outlined in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MassSpec Mass Spectrometry Purification->MassSpec Structure Structural Confirmation NMR->Structure IR->Structure MassSpec->Structure

Workflow for the synthesis and spectroscopic analysis of a target compound.

The Genesis and Evolution of Substituted Pyrrole-3-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of countless biologically active molecules.[1] Its derivatives, particularly substituted pyrrole-3-carboxylic acids, have garnered significant attention in medicinal chemistry due to their prevalence in natural products and their versatile pharmacological profiles.[1] These compounds have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of substituted pyrrole-3-carboxylic acids, offering valuable insights for researchers and professionals in the field of drug development.

A Historical Perspective: From Natural Products to Synthetic Scaffolds

The story of pyrrole chemistry is deeply rooted in the study of natural products.[4] Early investigations in the 19th century by chemists like Knorr, Hantzsch, and Paal laid the groundwork for pyrrole synthesis.[4][5] The initial impetus for this research was the discovery of the pyrrole nucleus in vital biological molecules such as heme and chlorophyll. This intrinsic link to life's fundamental processes spurred a relentless pursuit to understand and synthesize this versatile heterocycle.

While early work focused on the broader class of pyrroles, the specific lineage of substituted pyrrole-3-carboxylic acids as key pharmacophores has been a more modern development. The recognition of their therapeutic potential has been driven by the discovery of natural products bearing this motif and the subsequent success of synthetic derivatives in modulating various biological targets. This evolution has transformed the substituted pyrrole-3-carboxylic acid scaffold into a privileged structure in medicinal chemistry, continually inspiring the design and synthesis of novel therapeutic agents.

Key Synthetic Methodologies

The construction of the substituted pyrrole-3-carboxylic acid core can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Paal-Knorr Synthesis

A foundational method for pyrrole synthesis, the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[6][7][8] This method is valued for its operational simplicity and the ready availability of the requisite starting materials.[6]

The Hantzsch Pyrrole Synthesis

Named after Arthur Rudolf Hantzsch, this reaction provides a pathway to substituted pyrroles through the condensation of a β-ketoester with ammonia or a primary amine and an α-haloketone.[9] This method has proven to be a versatile tool for accessing a variety of substituted pyrrole-3-carboxylic acid derivatives.[10]

The Van Leusen Pyrrole Synthesis

The Van Leusen reaction offers a powerful and flexible approach to constructing the pyrrole ring using tosylmethyl isocyanide (TosMIC) as a key reagent.[11] This [3+2] cycloaddition reaction between TosMIC and an electron-deficient alkene provides a direct route to a wide range of substituted pyrroles, including those with a carboxylic acid precursor at the 3-position.[11]

Biological Activities and Quantitative Data

Substituted pyrrole-3-carboxylic acids have been shown to interact with a diverse array of biological targets, leading to a wide range of therapeutic applications. The following tables summarize the quantitative biological activity data for a selection of these compounds.

Compound ClassSpecific CompoundTargetActivity MetricValueReference
Pyrrole Carboxylic Acid Derivatives5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acidAnalgesic Activity (mouse phenylquinone writhing assay)ED50-[3]
Pyrrole Carboxylic Acid Derivativesp-Methoxybenzoyl-pyrrolopyrrolecarboxylic acidAnalgesic Activity (mouse phenylquinone writhing assay)ED50-[3]
Pyrrole Carboxylic Acid Derivatives4-Vinylbenzoyl-pyrrolopyrrolecarboxylic acidAnti-inflammatory (rat carrageenan paw)ED50-[3]
N-Pyrrole Carboxylic Acid DerivativesCompound 4gCOX-2 InhibitionIC50< Celecoxib[12]
N-Pyrrole Carboxylic Acid DerivativesCompound 4hCOX-2 InhibitionIC50< Celecoxib[12]
N-Pyrrole Carboxylic Acid DerivativesCompound 4kCOX-2 InhibitionIC50< Celecoxib[12]
N-Pyrrole Carboxylic Acid DerivativesCompound 4lCOX-2 InhibitionIC50< Celecoxib[12]
N-Pyrrole Carboxylic Acid DerivativesCompound 5bCOX-1 InhibitionIC50> Celecoxib[12]
N-Pyrrole Carboxylic Acid DerivativesCompound 5eCOX-1 InhibitionIC50> Celecoxib[12]
Pyrrole-based Kinase InhibitorSU11248 (Sunitinib)VEGF-R2, PDGF-RβIC50-[13]
Pyrrole CarboxamidesNMS-P953JAK2IC50-[14]
Pyrrole CarboxamidesNMS-P830JAK2IC50-[15]
Pyrrole-3-carboxaldehyde Derivatives1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehydePseudomonas putidaMIC16 µg/mL[1]
Pyrrole-3-carboxaldehyde Derivatives1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-4-yl)-1H-pyrrole-3-carbaldehydePseudomonas putidaMIC16 µg/mL[1]
Pyrrole-3-carboxaldehyde Derivatives1-(4-Methoxyphenyl)-5-phenyl-2-(thiophen-2-yl)-1H-pyrrole-3-carbaldehydePseudomonas putidaMIC16 µg/mL[1]
Pyrrole-2-carboxylate DerivativeEthyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37RvMIC0.7 µg/mL[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the key synthetic methodologies discussed.

General Protocol for Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[16]

  • Add one drop of concentrated hydrochloric acid to the mixture.[16]

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[16]

  • After the reflux period, cool the reaction mixture in an ice bath.[16]

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[16]

  • Collect the resulting crystals by vacuum filtration.[16]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[16] Expected Yield: Approximately 52% (178 mg).[16]

General Protocol for Hantzsch Pyrrole Synthesis on Solid Support

Materials:

  • Polystyrene Rink amide resin

  • Acetoacetylating agent

  • Primary amine

  • α-bromoketone

  • 20% Trifluoroacetic acid in dichloromethane

Procedure:

  • Acetoacetylate the polystyrene Rink amide resin.[17]

  • Convert the acetoacetylated resin to the polymer-bound enaminone by treatment with a primary amine.[17]

  • React the polymer-bound enaminone with an α-bromoketone to yield the resin-bound pyrrole.[17]

  • Cleave the pyrrole-3-carboxamide from the resin using 20% trifluoroacetic acid in dichloromethane to obtain the final product in excellent purity.[17]

General Protocol for Van Leusen Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives

Materials:

  • Heteroaryl chalcone (1 mmol)

  • p-Tosylmethyl isocyanide (TosMIC) (1 mmol)

  • Dimethyl sulfoxide (DMSO) (1.5 mL)

  • Sodium hydride (50 mg)

  • Diethyl ether (Et₂O) (20 mL)

  • Argon atmosphere

Procedure:

  • Mix the heteroaryl chalcone (1 mmol) and TosMIC (1 mmol) in DMSO (1.5 mL).[18]

  • Add the reactant mixture dropwise to a suspension of sodium hydride (50 mg) in diethyl ether (20 mL) at room temperature under an argon atmosphere with stirring.[18]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[18]

  • Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the desired 3-aroyl-4-heteroarylpyrrole derivative.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of substituted pyrrole-3-carboxylic acids are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis.

Inhibition of Cyclooxygenase (COX) Enzymes

A significant number of pyrrole-3-carboxylic acid derivatives exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[12][19] By blocking the activity of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[19]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrrole_Derivative Substituted Pyrrole-3-Carboxylic Acid Pyrrole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by substituted pyrrole-3-carboxylic acids.

Kinase Inhibition

Several substituted pyrrole-3-carboxylic acid derivatives have been developed as potent kinase inhibitors for the treatment of cancer.[13][20] These compounds often target receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth.[20] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways that promote cell proliferation and survival.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->RTK Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Phosphorylation ATP ATP ATP->RTK Cell_Proliferation Cell Proliferation & Angiogenesis Downstream_Signaling->Cell_Proliferation Pyrrole_Inhibitor Substituted Pyrrole-3-Carboxylic Acid (e.g., Sunitinib) Pyrrole_Inhibitor->RTK Inhibition

Caption: Mechanism of kinase inhibition by substituted pyrrole-3-carboxylic acids.

Experimental and Drug Discovery Workflow

The journey from a synthetic concept to a viable drug candidate is a multi-step process. The following diagram illustrates a generalized workflow for the discovery and development of novel substituted pyrrole-3-carboxylic acid derivatives.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_clinical Clinical Development Synthesis Synthesis of Pyrrole Derivatives (e.g., Paal-Knorr, Hantzsch, Van Leusen) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Screening (Enzyme Assays, Cell-based Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: Generalized workflow for the discovery and development of substituted pyrrole-3-carboxylic acid-based drugs.

Conclusion

The journey of substituted pyrrole-3-carboxylic acids from their early discovery to their current status as a cornerstone of modern drug development is a testament to the enduring power of heterocyclic chemistry. Their rich history, versatile synthesis, and diverse biological activities continue to inspire the creation of innovative therapeutics. This technical guide has provided a comprehensive overview of this important class of compounds, offering valuable insights for researchers dedicated to advancing the frontiers of medicine. As our understanding of disease mechanisms deepens, the adaptable scaffold of substituted pyrrole-3-carboxylic acids will undoubtedly continue to play a pivotal role in the development of next-generation therapies.

References

Biological Activity of 4-Phenyl-1H-pyrrole-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the biological activities of 4-phenyl-1H-pyrrole-3-carboxylic acid derivatives, tailored for researchers, scientists, and drug development professionals. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound derivatives is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). A summary of the reported anticancer activities is presented below.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
cpd 15 3-(4-chlorobenzoyl)-4-(4-methoxyphenyl)-1H-pyrroleA549 (Lung)3.6[1]
cpd 19 3-(4-methylbenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrroleMGC 80-3 (Gastric)1.0[1]
HCT-116 (Colon)1.7[1]
CHO (Ovarian)1.2[1]
cpd 21 3-(4-methoxybenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrroleHepG2 (Liver)0.9[1]
DU145 (Prostate)0.5[1]
CT-26 (Colon)0.7[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Pyrrole Derivatives start->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Workflow Diagram.

Antimicrobial Activity

Certain derivatives of this compound have exhibited promising activity against various bacterial and fungal strains. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The antimicrobial activity of these compounds is assessed using the broth microdilution method.

Compound IDMicrobial StrainMIC (µg/mL)Reference
5c Escherichia coli6.05[2]
Pseudomonas aeruginosa6.05[2]
5e Gram-negative strains6.25[2]
Pyrrole derivative Staphylococcus aureus3.12 - 12.5[3]
Escherichia coli3.12 - 12.5[3]
Experimental Protocol: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Inoculum suspension adjusted to 0.5 McFarland standard

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the pyrrole derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow start Prepare Serial Dilutions of Compound inoculate Inoculate with Microbial Suspension start->inoculate incubate Incubate (18-24h) inoculate->incubate observe Visually Inspect for Growth incubate->observe determine_mic Determine MIC observe->determine_mic

Broth Microdilution Workflow.

Enzyme Inhibition

This compound derivatives have been investigated as inhibitors of various enzymes, including androgen receptor (AR), EGFR, and VEGFR, which are implicated in different pathologies.

Quantitative Enzyme Inhibition Data
Target EnzymeCompound TypeIC50/EC50Reference
Androgen Receptor5-[4-Hydroxyphenyl]pyrrole-2-carbonitrile derivativeEC50 = 0.34 nM[4]
EGFRPyrrolo[3,2-d]pyrimidine derivativeIC50 = 0.043 µM (MCF-7)[5]
VEGFR-2Pyrazole derivativeIC50 = 60.83 nM[6]
Experimental Protocols

This assay measures the ability of a compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Recombinant AR protein

  • Radiolabeled androgen (e.g., [³H]-dihydrotestosterone)

  • Test compounds

  • Assay buffer

  • Scintillation counter

Procedure:

  • Incubation: Incubate the recombinant AR protein with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand using a method like filtration or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

This assay determines the ability of a compound to inhibit the kinase activity of EGFR or VEGFR-2.

Materials:

  • Recombinant EGFR or VEGFR-2 kinase domain

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the test compound in the assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration.

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (luminescence-based).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways

The biological effects of this compound derivatives are often mediated through the modulation of specific signaling pathways.

Androgen Receptor (AR) Signaling Pathway

AR antagonists block the binding of androgens (testosterone, DHT) to the AR, preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell proliferation.

AR_Signaling cluster_AR Androgen Receptor Signaling Androgen Androgen (T, DHT) AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex Androgen->AR_Androgen HSP Heat Shock Proteins AR->HSP dissociation AR->AR_Androgen Nucleus Nucleus AR_Androgen->Nucleus Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Binding Antagonist AR Antagonist (Pyrrole Derivative) Antagonist->AR Inhibition

Androgen Receptor Signaling Pathway Inhibition.
EGFR and VEGFR Signaling Pathways

Inhibition of EGFR and VEGFR tyrosine kinases by pyrrole derivatives blocks downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.

EGFR_VEGFR_Signaling cluster_EGFR_VEGFR EGFR/VEGFR Signaling Ligand EGF / VEGF Receptor EGFR / VEGFR Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrole Derivative (Kinase Inhibitor) Inhibitor->Dimerization Inhibition

EGFR/VEGFR Signaling Pathway Inhibition.

Synthesis of this compound Derivatives

The Hantzsch pyrrole synthesis is a classical and versatile method for the preparation of substituted pyrroles, including this compound derivatives.[2][7][8]

General Synthesis Protocol (Hantzsch Pyrrole Synthesis)

This protocol outlines the synthesis of a 4-phenyl-1H-pyrrole-3-carboxylate ester, which can be subsequently hydrolyzed to the corresponding carboxylic acid.

Materials:

  • Ethyl acetoacetate or other β-ketoester

  • An appropriate primary amine (e.g., benzylamine)

  • An α-haloketone (e.g., 2-bromo-1-phenylethan-1-one)

  • A base (e.g., ammonia or a primary amine)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Step 1: Formation of the Enamine: React the β-ketoester with the primary amine or ammonia to form the corresponding enamine.

  • Step 2: Condensation with α-Haloketone: React the enamine with the α-haloketone. This step involves a nucleophilic attack of the enamine on the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to form the pyrrole ring.

  • Step 3: Hydrolysis (Optional): The resulting pyrrole-3-carboxylate ester can be hydrolyzed to the carboxylic acid using standard basic or acidic conditions.[9]

Hantzsch_Synthesis cluster_synthesis Hantzsch Pyrrole Synthesis Ketoester β-Ketoester Enamine Enamine Intermediate Ketoester->Enamine Amine Primary Amine Amine->Enamine PyrroleEster Pyrrole-3-carboxylate Ester Enamine->PyrroleEster Haloketone α-Haloketone Haloketone->PyrroleEster Hydrolysis Hydrolysis PyrroleEster->Hydrolysis PyrroleAcid This compound Hydrolysis->PyrroleAcid

General Scheme for Hantzsch Pyrrole Synthesis.

This technical guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols serve as a valuable resource for the further exploration and development of this promising class of compounds for various therapeutic applications.

References

Potential Therapeutic Targets of 4-phenyl-1H-pyrrole-3-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the potential therapeutic applications of a specific analogue, 4-phenyl-1H-pyrrole-3-carboxylic acid. While direct experimental data on this compound is limited, extensive research on structurally related pyrrole derivatives provides compelling evidence for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. This document summarizes the key findings for these derivatives, outlines potential molecular targets, provides detailed experimental protocols for assessing biological activity, and presents relevant signaling pathways to guide future research and drug development efforts.

Introduction

Pyrrole and its derivatives are heterocyclic aromatic compounds that are ubiquitous in nature and are key components of many physiologically important molecules, including heme and vitamin B12.[1] The unique electronic properties of the pyrrole ring make it a versatile scaffold for the design of novel therapeutic agents.[1][2] Compounds incorporating the pyrrole moiety have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This guide specifically explores the therapeutic potential of this compound, a compound whose structural features suggest a high likelihood of biological activity based on the established pharmacology of its chemical relatives.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally similar pyrrole derivatives, this compound is a promising candidate for development in the following therapeutic areas:

Anti-inflammatory Activity

Potential Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

Numerous pyrrole-containing compounds, including licensed non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, exert their anti-inflammatory effects through the inhibition of COX enzymes. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. The structural similarity of this compound to known COX inhibitors suggests it may also target these enzymes.

Signaling Pathway: Cyclooxygenase (COX) Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach_Lining Stomach Lining Protection Prostacyclin->Stomach_Lining Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation

Caption: The Cyclooxygenase (COX) pathway illustrating the conversion of arachidonic acid to pro-inflammatory mediators.

Antimicrobial Activity

Potential Targets: Bacterial DNA Gyrase and Topoisomerase IV

The pyrrole scaffold is present in several classes of antibacterial agents. A key mechanism of action for some of these compounds is the inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Experimental Workflow: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of This compound Inoculation Inoculate dilutions with bacterial suspension Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Inoculation Incubation Incubate at optimal growth temperature Inoculation->Incubation Observation Visually assess for bacterial growth (turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Anticancer Activity

Potential Targets: Protein Kinases (e.g., EGFR, VEGFR), Tubulin

Pyrrole derivatives have shown significant promise as anticancer agents, with some acting as inhibitors of protein kinases involved in cancer cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] Others have been found to interfere with microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[3]

Logical Relationship: Anticancer Drug Discovery Funnel

Anticancer_Funnel Compound_Library Compound Library (including this compound) Primary_Screening Primary Screening (e.g., MTT assay on cancer cell lines) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds showing significant cytotoxicity) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Dose-response, selectivity) Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase inhibition, cell cycle analysis) Secondary_Assays->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

Caption: A simplified logical funnel for the discovery of novel anticancer agents.

Quantitative Data on Related Pyrrole Derivatives

Table 1: Anti-inflammatory Activity of Pyrrole Derivatives (COX Inhibition)

Compound/Derivative ClassTarget(s)IC50 (µM)Reference Compound
N-pyrrolylcarboxylic acidsCOX-1/COX-2VariesIndomethacin
1,5-diarylpyrrole derivativesCOX-2VariesCelecoxib

Table 2: Antimicrobial Activity of Pyrrole Derivatives (Minimum Inhibitory Concentration)

Compound/Derivative ClassBacterial Strain(s)MIC (µg/mL)Reference Compound
1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analoguesStaphylococcus sp.Not specifiedNot specified
4-phenylpyrrole-2-carboxamidesE. coli, P. aeruginosa6.05 - 6.25Not specified

Table 3: Anticancer Activity of Pyrrole Derivatives (Cytotoxicity)

Compound/Derivative ClassCancer Cell Line(s)GI50/IC50 (µM)Reference Compound
3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivativesMGC 80-3, HCT-116, CHO, HepG2, DU145, CT-26, A5490.5 - 3.6Not specified
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivativesVarious (NCI-60 panel)Growth Inhibition of 50.21-108.37% at 10 µMNot specified

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays to evaluate the potential therapeutic activities of this compound.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric probe (e.g., ADHP)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in DMSO

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare working solutions of the enzyme, probe, and cofactor in COX assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and fluorometric probe to each well.

  • Add 10 µL of the test compound at various concentrations (in DMSO) or a reference inhibitor to the appropriate wells. For enzyme control wells, add 10 µL of DMSO.

  • Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Immediately measure the fluorescence kinetics over a period of 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC50 value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB.

  • Perform serial two-fold dilutions of the compound in the wells of a 96-well plate containing CAMHB.

  • Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria without the compound).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability versus the logarithm of the compound concentration to determine the GI50 or IC50 value.

Conclusion and Future Directions

The structural motif of this compound is strongly associated with significant anti-inflammatory, antimicrobial, and anticancer activities in a multitude of related compounds. While direct experimental validation for this specific molecule is needed, the existing body of research strongly supports its potential as a valuable lead compound for drug discovery. Future research should focus on the synthesis and in vitro screening of this compound using the protocols outlined in this guide to confirm its biological activity and identify its primary molecular targets. Subsequent studies can then explore structure-activity relationships through the synthesis of novel derivatives to optimize potency and selectivity, ultimately paving the way for in vivo efficacy and preclinical development.

References

4-phenyl-1H-pyrrole-3-carboxylic acid structure-activity relationship (SAR) introduction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 4-phenyl-1H-pyrrole-3-carboxylic Acid Analogs as Anticancer Agents

This guide provides a detailed overview of the structure-activity relationship (SAR) for a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives, which are close analogs of this compound. The focus is on their potential as anticancer agents, with quantitative data, experimental methodologies, and logical workflows presented to aid researchers and professionals in the field of drug discovery and development.

Core Structure and Therapeutic Potential

The pyrrole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The this compound moiety and its derivatives have emerged as a promising area of investigation, particularly in the development of novel anticancer therapeutics.[3][4]

Structure-Activity Relationship (SAR) of 3-Benzoyl-4-phenyl-1H-pyrrole Derivatives

A key study on a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives has provided valuable insights into their anticancer activity. The SAR analysis reveals that the nature and position of substituents on both the 4-phenyl ring and the 3-benzoyl moiety significantly influence the cytotoxic potency against various cancer cell lines.[3][4]

Substitutions on the 4-Phenyl Ring

The electronic properties of the substituents on the phenyl ring at the 4-position of the pyrrole core play a crucial role in determining the anticancer activity. A clear trend was observed where the introduction of electron-donating groups on this phenyl ring led to an increase in potency.[3][4]

Specifically, compounds bearing a 3,4-dimethoxyphenyl group at the 4-position of the pyrrole ring demonstrated particularly potent anticancer activity across a range of cell lines.[3][4] For instance, compound 21 was identified as the most potent derivative against HepG2 (liver cancer), DU145 (prostate cancer), and CT-26 (colon cancer) cell lines, with IC₅₀ values ranging from 0.5 to 0.9 µM.[3][4] Similarly, compound 19 showed high potency against MGC 80-3 (gastric cancer), HCT-116 (colon cancer), and CHO (Chinese hamster ovary) cells, with IC₅₀ values between 1.0 and 1.7 µM.[3][4]

Substitutions on the 3-Benzoyl Moiety

The substitution pattern on the 3-benzoyl group also modulates the biological activity. While a comprehensive analysis of various benzoyl substituents is ongoing, the existing data suggests that this position is amenable to modification to optimize activity and selectivity.

Quantitative Data on Anticancer Activity

The anticancer activity of the synthesized 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives was evaluated against a panel of nine cancer cell lines and two non-cancer cell lines using the MTT assay. The results for the most potent compounds are summarized in the table below.

Compound4-Phenyl Substituent3-Benzoyl SubstituentMGC 80-3 IC₅₀ (µM)HCT-116 IC₅₀ (µM)CHO IC₅₀ (µM)HepG2 IC₅₀ (µM)DU145 IC₅₀ (µM)CT-26 IC₅₀ (µM)A549 IC₅₀ (µM)
15 4-OCH₃4-OCH₃------3.6
19 3,4-(OCH₃)₂4-F1.0-1.71.0-1.71.0-1.7----
21 3,4-(OCH₃)₂4-Cl---0.5-0.90.5-0.90.5-0.9-

Data sourced from a study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives.[3][4]

Importantly, the most potent compounds exhibited weak cytotoxicity against non-cancerous cell lines such as HUVEC (human umbilical vein endothelial cells) and NIH/3T3 (mouse embryonic fibroblast cells), indicating a degree of selectivity for cancer cells.[3][4]

Experimental Protocols

Synthesis of 3-Substituted Benzoyl-4-Substituted Phenyl-1H-pyrrole Derivatives

A general synthetic route for the preparation of the target compounds involves a multi-step process, which is a crucial aspect for further derivatization and SAR studies.

G reagents Substituted Acetophenone intermediate1 α-Bromoacetophenone Derivative reagents->intermediate1 Bromination intermediate2 1,4-Dicarbonyl Intermediate intermediate1->intermediate2 Reaction with β-ketoester pyrrole 3-Benzoyl-4-phenyl- 1H-pyrrole Derivative intermediate2->pyrrole Paal-Knorr Synthesis

Caption: General synthetic workflow for 3-benzoyl-4-phenyl-1H-pyrrole derivatives.

In Vitro Anticancer Activity (MTT Assay)

The in vitro anticancer activity of the synthesized pyrrole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]

Cell Culture:

  • The human cancer cell lines (MGC 80-3, HCT-116, HepG2, DU145, CT-26, A549) and non-cancer cell lines (HUVEC, NIH/3T3) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were maintained in a humidified atmosphere with 5% CO₂ at 37 °C.

MTT Assay Protocol:

  • Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at a wavelength of 490 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Further mechanistic studies on potent compounds from this series have provided insights into their mode of action. For instance, flow cytometry analysis revealed that compound 21 induced cell cycle arrest at the S phase in CT-26 cells and promoted apoptosis.[3][4] This suggests that these pyrrole derivatives may exert their anticancer effects by interfering with DNA replication and activating programmed cell death pathways.

G compound Compound 21 (3-Benzoyl-4-phenyl-1H-pyrrole derivative) cell_cycle Cell Cycle Progression compound->cell_cycle Inhibits apoptosis Apoptosis Induction compound->apoptosis Induces s_phase S Phase Arrest cell_cycle->s_phase

Caption: Proposed mechanism of action for a potent 3-benzoyl-4-phenyl-1H-pyrrole derivative.

Conclusion and Future Directions

The this compound scaffold and its analogs, particularly the 3-benzoyl derivatives, represent a promising class of compounds for the development of novel anticancer agents. The SAR studies highlight the importance of electron-donating substituents on the 4-phenyl ring for enhanced potency. The demonstrated ability of these compounds to induce cell cycle arrest and apoptosis provides a solid foundation for further investigation.

Future research in this area should focus on:

  • Expanding the library of derivatives with diverse substitutions on both the 4-phenyl and 3-benzoyl/carboxyl moieties to further refine the SAR.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and in vivo efficacy studies of the most potent and selective analogs to assess their potential for clinical development.

References

An In-depth Technical Guide on the Solubility and Stability of 4-phenyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 4-phenyl-1H-pyrrole-3-carboxylic acid. This information is critical for its application in research and development, particularly in the context of medicinal chemistry and materials science where pyrrole derivatives are of significant interest.

Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrrole ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 3-position. While specific experimental data for this exact molecule is limited in publicly available literature, we can infer some of its properties based on structurally related compounds and general chemical principles.

Solubility Profile

Table 1: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous WaterLowThe nonpolar phenyl group and the pyrrole ring are expected to significantly limit solubility in water at neutral pH.
Aqueous Base (e.g., NaOH, NaHCO₃)HighThe carboxylic acid group will be deprotonated to form a more polar and water-soluble carboxylate salt.
Aqueous Acid (e.g., HCl)LowProtonation of the pyrrole nitrogen is unlikely to significantly increase solubility, and the carboxylic acid will remain protonated.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are capable of hydrogen bonding with the carboxylic acid and have sufficient polarity to solvate the entire molecule.
Polar Protic Ethanol, MethanolModerateThe alcohol can act as both a hydrogen bond donor and acceptor, interacting with the carboxylic acid. The nonpolar regions of the molecule will limit high solubility.
Nonpolar Hexane, TolueneVery LowThe polar carboxylic acid group will prevent significant dissolution in nonpolar solvents.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. The primary degradation pathways are likely to involve the carboxylic acid group and the pyrrole ring.

Table 2: Predicted Stability of this compound

ConditionPotential Degradation PathwayPredicted StabilityRationale
pH Acid-catalyzed decarboxylationPotentially unstable in strong acidic conditions.The pyrrole ring can be protonated, which may facilitate the loss of the carboxylic acid group as carbon dioxide.
Base-catalyzed degradationGenerally stable.The carboxylate anion is relatively stable.
Temperature Thermal decarboxylationMay be susceptible to decarboxylation at elevated temperatures.Carboxylic acids, particularly those on electron-rich aromatic rings, can undergo thermal decarboxylation.
Light PhotodegradationPotentially susceptible to photodegradation.The conjugated π-system of the pyrrole and phenyl rings can absorb UV light, potentially leading to degradation.
Oxidation Oxidation of the pyrrole ringSusceptible to oxidation.Pyrrole rings are known to be susceptible to oxidation, which can lead to ring-opening or polymerization.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility Determination Workflow.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store solid and solution samples at elevated temperatures (e.g., 60°C).

    • Photolytic: Expose solid and solution samples to UV and visible light.

  • Incubation: Store the samples under the specified conditions for a defined period.

  • Analysis: At various time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl) HPLC Stability-Indicating HPLC Acid->HPLC Base Basic (NaOH) Base->HPLC Oxidative Oxidative (H2O2) Oxidative->HPLC Thermal Thermal (60°C) Thermal->HPLC Photo Photolytic (UV/Vis) Photo->HPLC Compound This compound Compound->Acid Compound->Base Compound->Oxidative Compound->Thermal Compound->Photo

Forced Degradation Study Workflow.

Biological Activity and Signaling Pathways

While the specific biological targets and signaling pathways for this compound are not well-defined in the literature, pyrrole-3-carboxylic acid derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects. For instance, some pyrrole derivatives act as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.

The following diagram illustrates a generalized mechanism of action for a hypothetical pyrrole-3-carboxylic acid derivative as a DNA gyrase inhibitor.

G cluster_cell Bacterial Cell Compound This compound (Hypothetical Inhibitor) DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to

Hypothetical Mechanism of Action.

Conclusion

This technical guide summarizes the predicted solubility and stability of this compound based on its chemical structure and data from related compounds. The provided experimental protocols offer a framework for obtaining precise quantitative data for this specific molecule. Further research is warranted to fully elucidate its physicochemical properties and biological mechanisms of action, which will be crucial for its potential applications in drug development and materials science.

exploring the aromaticity of the pyrrole ring in functionalized compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Aromaticity of Functionalized Pyrrole

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the aromaticity of the pyrrole ring, a crucial heterocyclic scaffold in medicinal chemistry.[1][2] We detail the theoretical underpinnings of its aromatic character, the impact of functionalization on electron delocalization, and provide comprehensive protocols for the quantitative assessment of aromaticity using modern computational and experimental methods.

Introduction: The Privileged Scaffold

The pyrrole ring is a five-membered aromatic heterocycle fundamental to a vast array of biologically active compounds, from natural products like heme and chlorophyll to blockbuster pharmaceuticals.[1][2] Its aromatic nature is a cornerstone of its chemical behavior, influencing its reactivity, stability, and molecular interaction capabilities.[3] In drug design, modulating the aromaticity of the pyrrole core through functionalization can fine-tune a compound's pharmacokinetic and pharmacodynamic properties. This guide serves as a technical resource for researchers aiming to understand, quantify, and strategically manipulate the aromaticity of pyrrole-based compounds.

Theoretical Basis of Pyrrole's Aromaticity

Pyrrole's aromaticity arises from its adherence to Hückel's rules: it is cyclic, planar, and possesses a continuous ring of p-orbitals containing 6 π-electrons (a "4n+2" system where n=1).[3][4] Each of the four carbon atoms contributes one π-electron, while the nitrogen atom contributes its lone pair of electrons to the π-system.[3][4] This delocalization of electrons creates a stabilizing ring current, a hallmark of aromatic compounds. The electrostatic potential map of pyrrole clearly shows the distribution of the nitrogen's lone pair into the ring system, making it π-electron rich and highly susceptible to electrophilic substitution, typically at the C2 or C5 positions.[3][4]

Quantifying Aromaticity: Key Indices

Aromaticity is not a directly observable quantity but is inferred from various physical and chemical properties. Several quantitative indices have been developed to describe it, primarily falling into geometric, magnetic, and energetic categories.

  • Geometric Index: HOMA (Harmonic Oscillator Model of Aromaticity)

    • HOMA evaluates aromaticity based on the uniformity of bond lengths within the ring compared to an ideal aromatic system. A HOMA value of 1 signifies a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic, Kekulé-like structure with distinct single and double bonds.

  • Magnetic Index: NICS (Nucleus-Independent Chemical Shift)

    • NICS is a magnetic criterion that measures the magnetic shielding at a specific point in space, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). Aromatic compounds sustain a diatropic ring current which induces a local magnetic field that opposes the external field. This results in strong shielding inside the ring, giving characteristic negative NICS values. Antiaromatic compounds have positive NICS values.

  • Energetic Index: ASE (Aromatic Stabilization Energy)

    • ASE quantifies the extra stability a cyclic conjugated system gains from its electron delocalization compared to a hypothetical, non-aromatic analogue. It is typically calculated as the energy difference in isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the equation to cancel out strain and other energetic effects.

The Impact of Functionalization

Attaching substituents to the pyrrole ring perturbs its electronic structure and, consequently, its aromaticity. The nature and position of the functional group are critical.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or carbonyls (-COR) pull electron density from the ring. This can disrupt the uniform delocalization of the π-electrons, leading to a decrease in aromaticity. The ring becomes less electron-rich and less reactive towards electrophiles.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or hydroxyl (-OH) donate electron density to the ring. While this increases the ring's reactivity towards electrophiles, it can also perturb the ideal electron distribution, often leading to a slight decrease in aromaticity compared to the unsubstituted ring. Studies on related aromatic systems have shown that any significant electronic perturbation, whether donating or withdrawing, can reduce aromaticity.[5][6]

Data Presentation: Aromaticity of Functionalized Pyrroles
CompoundSubstituent (Position)HOMANICS(1) (ppm)ASE (kcal/mol)Expected Aromaticity Trend
Pyrrole -H~0.960[7]-13.6[7]~18-22Reference
2-Nitropyrrole-NO₂ (EWG) at C2Value DecreasesValue Becomes Less NegativeValue DecreasesDecrease
2-Cyanopyrrole-CN (EWG) at C2Value DecreasesValue Becomes Less NegativeValue DecreasesDecrease
2-Aminopyrrole-NH₂ (EDG) at C2Value DecreasesValue Becomes Less NegativeValue DecreasesSlight Decrease
3-Nitropyrrole-NO₂ (EWG) at C3Value DecreasesValue Becomes Less NegativeValue DecreasesDecrease
3-Aminopyrrole-NH₂ (EDG) at C3Value DecreasesValue Becomes Less NegativeValue DecreasesSlight Decrease

Values for substituted compounds are qualitative predictions based on electronic effects. Precise values require specific calculations.

Experimental and Computational Protocols

This section provides detailed methodologies for the quantitative assessment of pyrrole ring aromaticity.

Protocol: HOMA Calculation from Crystallographic Data

The HOMA index is calculated from experimental bond lengths obtained via X-ray crystallography or from computationally optimized geometries.

Formula: The HOMA index is defined by the equation: HOMA = 1 - [α/n * Σ(R_opt - R_i)²]

Where:

  • n : The number of bonds in the ring (5 for pyrrole).

  • α : A normalization constant specific to the bond type.

  • R_opt : The optimal bond length for a given bond type in a fully aromatic system.

  • R_i : The actual length of a specific bond in the ring.

For a pyrrole ring, the summation is performed over the two C-N bonds, two C-C bonds adjacent to the nitrogen, and one C-C bond opposite the nitrogen. A more refined version for heterocycles (HOMHED) provides specific parameters.

Parameters for Pyrrole (HOMHED Model):

Bond TypeR_opt (Å)α (or equivalent constant)
C-N1.33987.4
C-C1.38778.6

(Note: Different parameterizations exist. The HOMHED parameters from Frizzo et al. are suitable for heterocycles).[8]

Step-by-Step Protocol:

  • Obtain Bond Lengths: Acquire high-resolution single-crystal X-ray diffraction data for the functionalized pyrrole compound. Alternatively, perform a geometry optimization using a suitable level of theory in a quantum chemistry software package (e.g., DFT with B3LYP/6-311+G(d,p)).

  • Identify Bond Types: Label the five bonds of the pyrrole ring (e.g., N1-C2, C2-C3, C3-C4, C4-C5, C5-N1).

  • Calculate Squared Deviations: For each bond, calculate the squared difference between the optimal bond length (R_opt) and the measured/calculated bond length (R_i).

  • Apply Normalization: Multiply each squared deviation by the corresponding α constant for that bond type.

  • Sum and Normalize: Sum the results from step 4 for all five bonds. Multiply this sum by (1/n), where n=5.

  • Calculate HOMA: Subtract the result from step 5 from 1 to obtain the final HOMA value.

Protocol: NICS Calculation using Gaussian

NICS values are calculated as the negative of the isotropic magnetic shielding computed at a specific point relative to the ring.

Step-by-Step Protocol:

  • Geometry Optimization:

    • Create an input file (molecule_opt.com) for your substituted pyrrole.

    • Perform a geometry optimization and frequency calculation to ensure a true minimum on the potential energy surface.

    • Example Gaussian Input (Optimization):

  • Prepare NICS Calculation Input:

    • Open the optimized coordinate file (.log or .chk).

    • Determine the geometric center of the pyrrole ring. This can be done by averaging the coordinates of the five ring atoms.

    • Add a "ghost atom" (Bq) at the desired NICS point. For NICS(1), place the Bq atom 1 Å directly above the ring's geometric center, perpendicular to the ring plane.

    • Create a new input file (molecule_nics.com) using the optimized coordinates and the added ghost atom.

    • Example Gaussian Input (NICS(1) Calculation):

      (Note: geom=check and guess=read use the optimized geometry from the checkpoint file. The Bq atom's coordinates are added manually).

  • Run and Analyze:

    • Run the NICS calculation in Gaussian.

    • Open the resulting output file (.log).

    • Search for "SCF GIAO Magnetic shielding tensor (ppm)".

    • Locate the entry for the ghost atom (Bq). The "Isotropic" value is the magnetic shielding.

    • The NICS value is the negative of this isotropic shielding value. For example, if the isotropic shielding is 13.6, the NICS(1) value is -13.6 ppm.

Protocol: ASE Calculation via Isodesmic Reactions

ASE is calculated as the enthalpy change (ΔH) of a reaction where the pyrrole ring is broken into smaller, non-aromatic fragments while conserving all bond types.

Step-by-Step Protocol:

  • Design the Isodesmic Reaction:

    • Construct a balanced reaction where the number and type of each bond (e.g., C-N, C=C, C-H, N-H, C-substituent) are the same on both the reactant and product sides.

    • Example Reaction for 2-Nitropyrrole: (Conceptual representation) 2-Nitropyrrole + 2 * Ethene + Propene + Methylamine → (CH2=CH-NO2) + (CH2=CH-CH=CH2) + (CH3-NH-CH=CH2) (This is a simplified conceptual example; a valid reaction must precisely conserve all bond types).

  • Calculate Energies:

    • For each molecule in the reaction (both reactants and products), perform a high-level geometry optimization and frequency calculation (e.g., B3LYP/6-311+G(d,p)) to obtain the total electronic energy and zero-point vibrational energy (ZPVE).

    • The total enthalpy (H) for each molecule is the sum of its total electronic energy and thermal corrections (including ZPVE).

  • Calculate ASE:

    • Calculate the total enthalpy of the products: H_products = ΣH(each product).

    • Calculate the total enthalpy of the reactants: H_reactants = ΣH(each reactant).

    • The ASE is the reaction enthalpy: ASE = H_reactants - H_products.

    • A positive ASE value indicates stabilization due to aromaticity.

Visualizations of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of pyrrole aromaticity.

G cluster_0 Computational Workflow for Aromaticity Assessment cluster_1 Calculate Aromaticity Indices mol Define Substituted Pyrrole Molecule opt Geometry Optimization & Frequency Calculation (e.g., DFT B3LYP/6-311+G(d,p)) mol->opt verify Verify True Minimum (No Imaginary Frequencies) opt->verify homa HOMA Calculation (from bond lengths) verify->homa Optimized Geometry nics NICS Calculation (Add Bq, run NMR=GIAO) verify->nics Optimized Geometry ase ASE Calculation (Design Isodesmic Reaction) verify->ase Optimized Geometries for all reaction species analysis Analyze & Compare Indices (HOMA, NICS, ASE) homa->analysis nics->analysis ase->analysis

Caption: General workflow for the computational assessment of pyrrole aromaticity.

G pyrrole Unsubstituted Pyrrole (Reference Aromaticity) substituent Functionalization (Add Substituent) pyrrole->substituent ewg Electron-Withdrawing Group (e.g., -NO2, -CN) substituent->ewg Type edg Electron-Donating Group (e.g., -NH2, -OH) substituent->edg Type perturbation Perturbation of Ring π-System ewg->perturbation edg->perturbation aromaticity_change Decrease in Aromaticity (Lower HOMA, Less Negative NICS) perturbation->aromaticity_change

Caption: Influence of substituents on the aromaticity of the pyrrole ring.

References

An In-depth Technical Guide to the Synthesis of Novel 4-Phenyl-1H-pyrrole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-phenyl-1H-pyrrole-3-carboxylic acid analogs, a class of compounds with significant potential in medicinal chemistry. The document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic and biological pathways to facilitate a deeper understanding of these molecules.

Introduction

The pyrrole scaffold is a privileged heterocycle in drug discovery, appearing in numerous clinically approved drugs and biologically active natural products. Specifically, derivatives of this compound have garnered attention for their potential as inhibitors of various protein kinases and their applications as anti-inflammatory, antimicrobial, and anticancer agents. This guide focuses on the practical synthesis of these valuable compounds, providing researchers with the necessary information to design and execute the synthesis of novel analogs for further investigation.

Synthetic Strategies and Methodologies

The construction of the this compound core can be achieved through several established synthetic routes. The most prominent methods include the Paal-Knorr synthesis, the Hantzsch pyrrole synthesis, the Van Leusen pyrrole synthesis, and multicomponent reactions such as the Ugi reaction. Each method offers distinct advantages regarding substrate scope, reaction conditions, and achievable substitution patterns.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classical and widely used method for constructing pyrrole rings. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. The reaction proceeds via the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1][2][3]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Tricyclic Pyrrole-2-carboxamide [4]

This protocol describes the synthesis of a complex pyrrole derivative, demonstrating the utility of microwave irradiation to accelerate the reaction.

  • Reaction Setup: To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).

  • Reagent Addition: Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

  • Microwave Irradiation: Seal the microwave vial and place it in a microwave reactor. Irradiate the reaction mixture at 80 °C. An initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate (10 mL).

  • Purification: Combine the organic phases, wash with brine, and dry over magnesium sulfate. Evaporate the solvent under reduced pressure. Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.

Quantitative Data for Paal-Knorr Synthesis

Entry1,4-Dicarbonyl PrecursorAmineProductYield (%)Reference
11,4-DioneAniline2,5-Dimethyl-1-phenylpyrrole>60%[5]
2Substituted 1,4-dione2-(tert-butyl)anilineAxially chiral arylpyrrole94%[6]
31,4-dione4-(methylsulfonyl)aniline1-[4-(methylsulfonyl)-phenyl]-1H-pyrrole79%[7]
Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[8] This method is particularly versatile for producing highly substituted pyrroles. A modern variation of this synthesis utilizes continuous flow chemistry, which allows for rapid and efficient production with in-situ hydrolysis of the ester to the desired carboxylic acid.[9][10][11]

Experimental Protocol: Continuous Flow Hantzsch Synthesis of 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic Acid [10]

This protocol outlines a one-step synthesis of a pyrrole-3-carboxylic acid derivative using a continuous flow microreactor system.

  • Reagent Preparation: Prepare separate solutions of the tert-butyl acetoacetate, the primary amine (e.g., benzylamine), and the α-bromoketone (e.g., α-bromoacetophenone) in a suitable solvent such as DMF.

  • Flow Reaction: Pump the reagent solutions into a microreactor system. The HBr generated as a byproduct in the Hantzsch reaction is utilized in the flow method to hydrolyze the tert-butyl ester in situ.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 200 °C) with a short residence time (e.g., 8 minutes).

  • Product Collection and Purification: The output from the reactor is collected. The solvent is removed under reduced pressure, and the crude product is purified by standard methods such as recrystallization or column chromatography.

  • Scale-up: This method has been shown to be scalable, with the production of 850 mg of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in 2.5 hours with a 63% yield.[10]

Quantitative Data for Hantzsch Synthesis of Pyrrole-3-carboxylic Acid Analogs

Entryβ-KetoesterAmineα-HaloketoneProductYield (%)Reference
1tert-Butyl acetoacetateBenzylamineα-Bromoacetophenone1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid65 (flow) / 40 (batch)[10]
2tert-Butyl acetoacetateBenzylamine2-Bromo-4'-methoxyacetophenone1-Benzyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid70%[10]
3tert-Butyl acetoacetateBenzylamine2-Bromo-4'-fluoroacetophenone1-Benzyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid68%[10]
Van Leusen Pyrrole Synthesis

The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. It is a [3+2] cycloaddition reaction between TosMIC and an electron-deficient alkene (a Michael acceptor), typically under basic conditions, to form the pyrrole ring.[12][13] This method is particularly useful for synthesizing 3,4-disubstituted pyrroles.

Experimental Protocol: Van Leusen Synthesis of a 3-Aroyl-4-heteroarylpyrrole Derivative [14]

This protocol describes the synthesis of a complex pyrrole derivative using a chalcone as the Michael acceptor.

  • Reactant Preparation: A mixture of the enone (chalcone derivative, 1 mmol) and p-tosylmethyl isocyanide (TosMIC, 1 mmol) is prepared in DMSO (1.5 mL).

  • Reaction Initiation: The reactant mixture is added dropwise to a suspension of a base (e.g., 50 mg NaH in 20 mL Et₂O) at room temperature under an inert atmosphere (Ar) with stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: After completion, the reaction is quenched, and the product is extracted into an organic solvent.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., acetone-ethyl ether) to yield the final 3-aroyl-4-heteroarylpyrrole.

Quantitative Data for Van Leusen Synthesis

EntryMichael AcceptorProductYield (%)Reference
1(E)-3-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1-phenylprop-2-en-1-one(4-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1H-pyrrol-3-yl)(phenyl)methanone60%[14]
2(E)-3-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one(4-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone70%[14]
3Methyl 3-arylacrylate esters4-Aryl-3-(methoxycarbonyl)-pyrrolesGood[12]
Ugi Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly generating molecular diversity. It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide.[5][15] This reaction can be adapted for the synthesis of pyrrole derivatives through post-Ugi transformations.

Experimental Protocol: Ugi Synthesis of 2,5-Dihydropyrrole Derivatives [16]

This protocol describes a two-step sequence involving an Ugi reaction followed by a base-mediated intramolecular cyclization.

  • Ugi Reaction: In a round-bottom flask, combine the aldehyde (1 mmol), amine (e.g., N-phenylglycine derivative, 1 mmol), carboxylic acid (1 mmol), and isocyanide (1 mmol) in a suitable solvent like methanol. Stir the mixture at room temperature for 24-48 hours.

  • Isolation of Ugi Adduct: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure. The crude Ugi adduct can be purified by column chromatography or used directly in the next step.

  • Intramolecular Cyclization: Dissolve the Ugi adduct in a suitable solvent and add a base (e.g., K₂CO₃). Heat the reaction mixture to effect the intramolecular cyclization to the dihydropyrrole derivative.

  • Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify the final product by column chromatography.

Quantitative Data for Ugi-based Pyrrole Synthesis

EntryAldehydeIsocyanideProductYield (%)Reference
14-ChlorobenzaldehydeCyclohexyl isocyanide2,5-Dihydropyrrole derivative85% (for cyclization step)[16]
24-Nitrobenzaldehydetert-Butyl isocyanide2,5-Dihydropyrrole derivative92% (for cyclization step)[16]
3Benzaldehyde1,1,3,3-Tetramethylbutyl isocyanide2,5-Dihydropyrrole derivative65% (for cyclization step)[16]

Synthetic Route and Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the general workflows for the key synthetic methodologies discussed.

Paal_Knorr_Synthesis Start 1,4-Dicarbonyl Compound Reaction Acid-catalyzed Condensation Start->Reaction Amine Primary Amine or Ammonia Amine->Reaction Intermediate Cyclic Hemiaminal Intermediate Reaction->Intermediate Cyclization Dehydration Dehydration Intermediate->Dehydration Product Substituted Pyrrole Dehydration->Product

Paal-Knorr Synthesis Workflow

Hantzsch_Synthesis Ketoester β-Ketoester Reaction Three-Component Condensation Ketoester->Reaction Haloketone α-Haloketone Haloketone->Reaction Amine Ammonia or Primary Amine Amine->Reaction Cyclization Intramolecular Cyclization & Dehydration Reaction->Cyclization Product Substituted Pyrrole Cyclization->Product

Hantzsch Synthesis Workflow

Van_Leusen_Synthesis TosMIC TosMIC Cycloaddition [3+2] Cycloaddition TosMIC->Cycloaddition Michael_Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Michael_Acceptor->Cycloaddition Base Base Base->Cycloaddition Elimination Elimination of Tosyl Group Cycloaddition->Elimination Product 3,4-Disubstituted Pyrrole Elimination->Product

Van Leusen Synthesis Workflow

Biological Activity and Signaling Pathways

Derivatives of this compound have been reported to exhibit a range of biological activities, most notably as inhibitors of protein kinases involved in cancer progression. Key targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinase (JAK).

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[4] Dysregulation of this pathway is a hallmark of many cancers. Small molecule inhibitors, including some pyrrole derivatives, can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its downstream signaling.[17]

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Dimerization & Activation ADP ADP TK_Domain->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT) TK_Domain->Downstream Phosphorylation Pyrrole_Inhibitor Pyrrole Analog (Inhibitor) Pyrrole_Inhibitor->TK_Domain Blocks ATP Binding ATP ATP ATP->TK_Domain Response Cell Proliferation, Survival Downstream->Response

EGFR Inhibition by Pyrrole Analogs
VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[18] Inhibition of VEGFR, particularly VEGFR2, is a validated strategy in cancer therapy to cut off the blood supply to tumors.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR2 VEGF->VEGFR Binding TK_Domain Tyrosine Kinase Domain VEGFR->TK_Domain Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K-AKT) TK_Domain->Downstream Signal Transduction Pyrrole_Inhibitor Pyrrole Analog (Inhibitor) Pyrrole_Inhibitor->TK_Domain Inhibition Response Angiogenesis, Cell Migration Downstream->Response

VEGFR Inhibition by Pyrrole Analogs
JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases and cancers.[19] Inhibition of JAKs, such as JAK2, can block the phosphorylation and activation of STAT proteins, thereby modulating gene expression.[20]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK2 Receptor->JAK Activation STAT STAT3 JAK->STAT Phosphorylation Pyrrole_Inhibitor Pyrrole Analog (Inhibitor) Pyrrole_Inhibitor->JAK Inhibition pSTAT p-STAT3 STAT_Dimer STAT3 Dimer pSTAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription

JAK-STAT Inhibition by Pyrrole Analogs

Conclusion

This technical guide provides a foundational resource for the synthesis and understanding of this compound analogs. The detailed experimental protocols, comparative quantitative data, and visualized workflows and biological pathways are intended to empower researchers in the fields of medicinal chemistry and drug development to explore this promising class of compounds further. The versatility of the synthetic methods described allows for the creation of diverse libraries of analogs, which will be crucial for elucidating structure-activity relationships and developing novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-phenyl-1H-pyrrole-3-carboxylic acid via Paal-Knorr Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds and pharmaceuticals. The Paal-Knorr synthesis, a classic and versatile method, provides a straightforward route to construct substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3][4] This application note provides detailed protocols for the synthesis of 4-phenyl-1H-pyrrole-3-carboxylic acid, a valuable building block in medicinal chemistry, utilizing a two-step approach involving the Paal-Knorr synthesis of its ethyl ester precursor followed by hydrolysis. Pyrrole derivatives, including those with a carboxylic acid moiety, have garnered significant attention for their potential as anticancer agents, exhibiting mechanisms such as the inhibition of critical signaling pathways.[5][6][7][8]

Synthesis Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the Paal-Knorr condensation of a suitable 1,4-dicarbonyl precursor, ethyl 2-(phenylformamido)acetate, which cyclizes in the presence of a base to form ethyl 4-phenyl-1H-pyrrole-3-carboxylate. To obtain the N-unsubstituted pyrrole, a reagent that can provide an amino group without N-substitution is required.[1] The subsequent step is the hydrolysis of the ethyl ester to yield the final carboxylic acid product.

Data Presentation

Table 1: Physicochemical Data of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl 2-(phenylformamido)acetateC11H13NO3207.23Not specified
Ethyl 4-phenyl-1H-pyrrole-3-carboxylateC13H13NO2215.25Not specified
This compoundC11H9NO2187.19Solid

Table 2: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperatureReaction TimeYield (%)
1Synthesis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylateEthyl 2-(phenylformamido)acetate, BaseTolueneReflux2 hours~75%
2Hydrolysis to this compoundEthyl 4-phenyl-1H-pyrrole-3-carboxylate, NaOHEthanolReflux2 hoursHigh

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate

This protocol is adapted from a general procedure for the synthesis of substituted pyrroles.

Materials:

  • Ethyl 2-(phenylformamido)acetate

  • Suitable base (e.g., sodium ethoxide or potassium tert-butoxide)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(phenylformamido)acetate in anhydrous toluene.

  • Add a stoichiometric equivalent of a suitable base (e.g., sodium ethoxide).

  • Heat the reaction mixture to reflux and maintain for approximately 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-phenyl-1H-pyrrole-3-carboxylate.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl 4-phenyl-1H-pyrrole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-phenyl-1H-pyrrole-3-carboxylate in ethanol.

  • Add an aqueous solution of sodium hydroxide (typically a 2-3 molar excess).

  • Heat the mixture to reflux for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Acidify the solution to a pH of approximately 3-4 by the dropwise addition of hydrochloric acid. This will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield this compound.

Visualizations

Paal-Knorr Synthesis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate

G cluster_0 Paal-Knorr Synthesis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate A Ethyl 2-(phenylformamido)acetate (1,4-Dicarbonyl Precursor) C Intramolecular Condensation A->C 1. B Base (e.g., Sodium Ethoxide) B->C Catalyst D Dehydration C->D 2. E Ethyl 4-phenyl-1H-pyrrole-3-carboxylate D->E 3.

Caption: Paal-Knorr synthesis of the pyrrole ester intermediate.

General Experimental Workflow

G cluster_1 Experimental Workflow Start Start Step1 Paal-Knorr Reaction: Synthesis of Ethyl Ester Start->Step1 Workup1 Workup and Purification Step1->Workup1 Step2 Hydrolysis of Ethyl Ester Workup1->Step2 Workup2 Acidification and Filtration Step2->Workup2 End Final Product: This compound Workup2->End G cluster_2 Potential Anticancer Signaling Pathway Inhibition Molecule 4-phenyl-1H-pyrrole-3-carboxylic acid Derivative EGFR EGFR Molecule->EGFR Inhibition VEGFR VEGFR Molecule->VEGFR Inhibition Tubulin Tubulin Molecule->Tubulin Inhibition of Polymerization Proliferation Cell Proliferation & Angiogenesis EGFR->Proliferation Apoptosis Apoptosis EGFR->Apoptosis Suppression of VEGFR->Proliferation VEGFR->Apoptosis Suppression of Tubulin->Proliferation Microtubule Dynamics

References

Application Notes and Protocols: Hantzsch Pyrrole Synthesis for Substituted Pyrrole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyrrole-3-carboxylic acids utilizing the Hantzsch pyrrole synthesis. This classical reaction has been revitalized with modern techniques, offering efficient routes to a diverse range of pyrrole derivatives that are crucial scaffolds in medicinal chemistry and drug discovery.

Introduction

The Hantzsch pyrrole synthesis is a fundamental multi-component reaction that constructs the pyrrole ring from an α-haloketone, a β-ketoester, and ammonia or a primary amine.[1][2] This method is particularly valuable for producing substituted pyrroles, which are prevalent in numerous biologically active natural products and pharmaceutical agents.[2] The resulting pyrrole-3-carboxylic acid derivatives serve as versatile intermediates for further functionalization, enabling the exploration of structure-activity relationships in drug development programs.

Recent advancements have expanded the utility of the Hantzsch synthesis, with the development of continuous flow and solid-phase methodologies. These modern approaches offer advantages in terms of reaction efficiency, scalability, and purification.[1][3][4]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various substituted pyrrole-3-carboxylic acids via a one-step continuous flow Hantzsch reaction. This method utilizes the in-situ generation of HBr to facilitate the hydrolysis of the intermediate tert-butyl ester.[3][5][6]

Entryα-BromoketoneAmineProductYield (%)
12-Bromo-1-phenylethanoneBenzylamine1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid65
22-Bromo-1-(4-methoxyphenyl)ethanoneBenzylamine1-Benzyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid72
32-Bromo-1-(4-chlorophenyl)ethanoneBenzylamine1-Benzyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid68
42-Bromo-1-(4-fluorophenyl)ethanoneBenzylamine1-Benzyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid75
52-Bromo-1-(4-(trifluoromethyl)phenyl)ethanoneBenzylamine1-Benzyl-2-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid55
62-Bromo-1-(p-tolyl)ethanoneBenzylamine1-Benzyl-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid60
72-Bromo-1-(naphthalen-2-yl)ethanoneBenzylamine1-Benzyl-2-methyl-5-(naphthalen-2-yl)-1H-pyrrole-3-carboxylic acid62
8Methyl 4-(2-bromoacetyl)benzoateBenzylamine1-Benzyl-2-methyl-5-(4-(methoxycarbonyl)phenyl)-1H-pyrrole-3-carboxylic acid78
92-Bromo-1-phenylethanoneAllylamine1-Allyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid63
102-Bromo-1-phenylethanoneCyclohexylamine1-Cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid58
112-Bromo-1-phenylethanonen-Butylamine1-(n-Butyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid61
122-Bromo-1-phenylethanoneIsobutylamine1-Isobutyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid59
132-Bromo-1-phenylethanoneEthanolamine1-(2-Hydroxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid52
142-Bromo-1-(4-chlorophenyl)ethanoneAmmonium carbamate5-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid70
152-Bromo-1-(4-methoxyphenyl)ethanoneAmmonium carbamate5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid75

Reaction Mechanism and Experimental Workflows

The Hantzsch pyrrole synthesis proceeds through a series of condensation and cyclization steps. The generally accepted mechanism is depicted below.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_ketoester β-Ketoester enamine Enamine beta_ketoester->enamine + Amine - H₂O amine Primary Amine amine->enamine alpha_haloketone α-Haloketone adduct Iminium Intermediate alpha_haloketone->adduct enamine->adduct + α-Haloketone ring Cyclized Intermediate adduct->ring Intramolecular Cyclization pyrrole Substituted Pyrrole ring->pyrrole - H₂O - H⁺ Continuous_Flow_Workflow reagent1 Reagent Stream 1 β-Ketoester + Amine + Base in Solvent mixer Mixer reagent1->mixer reagent2 Reagent Stream 2 α-Haloketone in Solvent reagent2->mixer microreactor {Microreactor | Heated Coil} mixer->microreactor Combined Reagent Stream collection Product Collection microreactor->collection Reaction Mixture

References

Application Notes and Protocols for the Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. This method offers a significant improvement over traditional multi-step batch syntheses, enabling rapid, efficient, and scalable production of these valuable compounds for drug discovery and development.

Introduction

Pyrrole-3-carboxylic acid and its derivatives are important structural motifs found in a wide range of biologically active compounds and pharmaceuticals.[1] Traditional synthesis of these compounds often involves multiple steps with laborious workup and purification of intermediates.[1] Continuous flow chemistry has emerged as a powerful technology for the synthesis of small molecules, offering advantages in efficiency, safety, and scalability.[1]

This document details a one-step continuous flow synthesis of pyrrole-3-carboxylic acids utilizing a Hantzsch-type reaction. The key innovation of this method is the in situ hydrolysis of a tert-butyl ester intermediate, facilitated by the hydrogen bromide (HBr) generated as a byproduct during the pyrrole ring formation. This eliminates the need for a separate deprotection step, streamlining the entire process.[1][2] This approach is highly efficient, atom-economical, and allows for the rapid generation of libraries of pyrrole derivatives for high-throughput screening.

Core Advantages of the Continuous Flow Approach

  • One-Step Synthesis: Direct conversion of commercially available starting materials to pyrrole-3-carboxylic acids in a single microreactor.[1][2]

  • Efficiency: High yields and short reaction times (typically around 8 minutes).[3]

  • Scalability: The protocol has been demonstrated to produce significant quantities of product (e.g., 850 mg in 2.5 hours).[1]

  • Safety: Improved safety profile due to the small reaction volumes and controlled reaction conditions within the microreactor.

  • Automation: The process is amenable to automation, allowing for the rapid synthesis of compound libraries.[1]

Reaction Pathway and Mechanism

The synthesis proceeds via a Hantzsch pyrrole synthesis mechanism. Initially, a primary amine reacts with a β-ketoester (tert-butyl acetoacetate) to form an enamine intermediate. This enamine then reacts with an α-haloketone. Subsequent cyclization and dehydration yield the pyrrole ring. The HBr generated during the reaction then catalyzes the hydrolysis of the tert-butyl ester to the final carboxylic acid product.

Reaction_Pathway cluster_reactants Starting Materials cluster_process Continuous Flow Process cluster_products Products tert-Butyl Acetoacetate tert-Butyl Acetoacetate Microreactor Microreactor tert-Butyl Acetoacetate->Microreactor Primary Amine Primary Amine Primary Amine->Microreactor alpha-Bromoketone alpha-Bromoketone alpha-Bromoketone->Microreactor Pyrrole-3-carboxylic Acid Pyrrole-3-carboxylic Acid Microreactor->Pyrrole-3-carboxylic Acid HBr (byproduct) HBr (byproduct) Microreactor->HBr (byproduct) In situ hydrolysis

Caption: High-level overview of the continuous flow synthesis process.

Experimental Protocols

General Setup

The reactions are performed using a continuous flow microreactor system, such as the Syrris Africa system.[4] The setup consists of two syringe pumps, a glass microreactor chip (e.g., 250 µL), a back pressure regulator, and a collection vessel. The microreactor is heated to the desired temperature using a heating platform.

Experimental_Workflow cluster_reagents Reagent Preparation cluster_flow_system Flow System Reagent A Solution of tert-butyl acetoacetate, primary amine, and DIPEA in DMF Pump A Pump A Reagent A->Pump A Reagent B Solution of α-bromoketone in DMF Pump B Pump B Reagent B->Pump B T-Mixer Pump A->T-Mixer Pump B->T-Mixer Heated Microreactor Heated Microreactor T-Mixer->Heated Microreactor Back Pressure Regulator Back Pressure Regulator Heated Microreactor->Back Pressure Regulator Collection Collection Back Pressure Regulator->Collection

Caption: Schematic of the continuous flow experimental setup.

General Procedure for the Synthesis of Pyrrole-3-Carboxylic Acids
  • Reagent Preparation:

    • Prepare "Solution A" by dissolving the tert-butyl acetoacetate (2.2 equivalents), the primary amine (1.0 equivalent), and N,N-diisopropylethylamine (DIPEA) (1.0 equivalent) in dimethylformamide (DMF) to a final concentration of 0.5 M with respect to the amine.

    • Prepare "Solution B" by dissolving the α-bromoketone (1.0 equivalent) in DMF to a final concentration of 0.5 M.

  • System Priming:

    • Prime the syringe pumps and the microreactor system with DMF.

  • Reaction Execution:

    • Set the microreactor temperature to 200 °C.

    • Set the back pressure regulator to 5 bar.

    • Pump "Solution A" and "Solution B" at equal flow rates into the microreactor through a T-mixer. The total flow rate should be adjusted to achieve a residence time of 8 minutes.

    • Collect the output from the reactor after the system has reached a steady state.

  • Work-up and Purification:

    • The collected reaction mixture is typically purified by automated silica gel chromatography to yield the desired pyrrole-3-carboxylic acid.

Quantitative Data

The following tables summarize the results for the continuous flow synthesis of various pyrrole-3-carboxylic acid derivatives.

Table 1: Synthesis of Pyrrole-3-Carboxylic Acids with Various Amines

EntryAmineα-BromoketoneProductYield (%)
1Benzylamine2-Bromo-1-phenylethanone1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid65
24-Methoxybenzylamine2-Bromo-1-phenylethanone1-(4-methoxybenzyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid68
3Cyclohexylamine2-Bromo-1-phenylethanone1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid62
4n-Butylamine2-Bromo-1-phenylethanone1-butyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid58

Table 2: Synthesis of Pyrrole-3-Carboxylic Acids with Various α-Bromoketones

EntryAmineα-BromoketoneProductYield (%)
1Benzylamine2-Bromo-1-(4-chlorophenyl)ethanone1-benzyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid63
2Benzylamine2-Bromo-1-(4-methoxyphenyl)ethanone1-benzyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid60
3Benzylamine2-Bromo-1-(p-tolyl)ethanone1-benzyl-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid66
4Benzylamine1-Bromopropan-2-one1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid55

Further Derivatization: Synthesis of Pyrrole-3-Carboxamides

The synthesized pyrrole-3-carboxylic acids can be further derivatized to form pyrrole-3-carboxamides, which are also of significant interest in drug discovery. This can be achieved in a subsequent step.

Protocol for Amide Formation
  • The stream containing the pyrrole-3-carboxylic acid exiting the first microreactor is collected.

  • To this solution, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) are added.

  • Subsequently, the desired amine (1.5 equivalents) and DIPEA (1.5 equivalents) are added.

  • The reaction mixture is stirred at room temperature overnight.

  • The product is then purified by standard chromatographic methods.

Applications in Drug Development

Pyrrole-containing compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to rapidly synthesize a diverse library of pyrrole-3-carboxylic acid derivatives using this continuous flow method can significantly accelerate the drug discovery process by providing a large number of analogs for structure-activity relationship (SAR) studies. For instance, derivatives of this scaffold have been identified as CB1 inverse agonists.[1]

Conclusion

The one-step continuous flow synthesis of pyrrole-3-carboxylic acid derivatives offers a robust, efficient, and scalable method for the production of these important heterocyclic compounds. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries to implement this advanced synthetic technology.

References

Application Notes and Protocols: The 4-Phenyl-1H-pyrrole-3-carboxylic Acid Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenyl-1H-pyrrole-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to the development of potent and selective modulators of various biological targets. This document provides an overview of the applications of this scaffold in drug discovery, including detailed experimental protocols for the synthesis and evaluation of its derivatives, and a summary of their biological activities.

Introduction

The pyrrole ring is a fundamental component of many natural products and synthetic molecules with a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory properties[1]. The this compound core, in particular, has proven to be a versatile starting point for the design of novel therapeutic agents. The presence of the carboxylic acid group provides a key interaction point for many biological targets, while the phenyl group and other positions on the pyrrole ring can be readily functionalized to enhance potency, selectivity, and pharmacokinetic properties.

Therapeutic Applications and Targeted Signaling Pathways

Derivatives of the this compound scaffold have been investigated for their potential to treat a range of diseases by targeting specific enzymes and receptors. The following sections detail the key therapeutic areas and the associated signaling pathways.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Pyrrole derivatives have been explored as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

In response to pro-inflammatory stimuli, phospholipase A2 (PLA2) releases arachidonic acid (AA) from the cell membrane. COX enzymes then convert AA into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes. These prostaglandins act on their respective receptors to mediate inflammatory responses, including vasodilation, increased vascular permeability, and pain sensitization. Inhibition of COX-2 by this compound derivatives blocks the production of these pro-inflammatory mediators.

COX_Inhibition_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli PLA2 PLA2 ProInflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane (Phospholipids) Arachidonic_Acid Arachidonic Acid (AA) Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins is converted to Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation mediate Pyrrole_Derivative 4-Phenyl-1H-pyrrole- 3-carboxylic acid Derivative Pyrrole_Derivative->COX2 inhibits

COX-2 Inhibition Pathway
Neurological Disorders: D-Amino Acid Oxidase (DAO) Inhibition

D-amino acid oxidase (DAO) is a flavoenzyme that degrades D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4] NMDA receptor hypofunction has been implicated in the pathophysiology of schizophrenia. By inhibiting DAO, the levels of D-serine in the brain can be increased, thereby enhancing NMDA receptor function. Fused pyrrole carboxylic acids have been identified as novel and potent DAO inhibitors.[3][4]

DAO catalyzes the oxidative deamination of D-amino acids, producing hydrogen peroxide (H2O2), ammonia, and an α-keto acid.[5] In the brain, DAO primarily metabolizes D-serine. Inhibition of DAO leads to an accumulation of D-serine, which can then bind to the glycine site of the NMDA receptor, potentiating its activity in response to glutamate. This enhanced glutamatergic neurotransmission is thought to have therapeutic benefits in conditions like schizophrenia.

DAO_Inhibition_Pathway D_Serine D-Serine DAO D-Amino Acid Oxidase (DAO) D_Serine->DAO NMDAR NMDA Receptor D_Serine->NMDAR co-agonist Metabolites α-Keto Acid + NH3 + H2O2 DAO->Metabolites metabolizes to Neuronal_Signaling Enhanced Neuronal Signaling NMDAR->Neuronal_Signaling activates Glutamate Glutamate Glutamate->NMDAR agonist Pyrrole_Derivative 4-Phenyl-1H-pyrrole- 3-carboxylic acid Derivative Pyrrole_Derivative->DAO inhibits

DAO Inhibition Pathway
Cognitive Enhancement: 5-HT6 Receptor Antagonism

The serotonin 5-HT6 receptor is primarily expressed in the central nervous system and is a target for the treatment of cognitive deficits in neurodegenerative and psychiatric disorders.[6] Antagonists of the 5-HT6 receptor have shown pro-cognitive effects in preclinical models. 2-Phenyl-1H-pyrrole-3-carboxamide derivatives have been developed as potent 5-HT6 receptor inverse agonists.

The 5-HT6 receptor is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic AMP (cAMP).[7] cAMP then activates protein kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB. 5-HT6 receptor antagonists block this signaling cascade. Furthermore, the 5-HT6 receptor can also signal through Gs-independent pathways, such as the mTOR and Cdk5 pathways.[7]

5-HT6 Receptor Antagonism Pathway
Diabetic Complications: Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[8] Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol and subsequent diabetic complications. Inhibition of aldose reductase is a therapeutic strategy to prevent or treat these complications.

In hyperglycemic states, excess glucose enters the polyol pathway. Aldose reductase reduces glucose to sorbitol, consuming NADPH in the process. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, producing NADH. The accumulation of sorbitol leads to osmotic stress, while the altered NADPH/NADP+ and NADH/NAD+ ratios contribute to oxidative stress and the activation of protein kinase C (PKC), ultimately leading to cellular damage. Aldose reductase inhibitors block the initial step of this pathway.[8]

Aldose_Reductase_Inhibition_Pathway Hyperglycemia Hyperglycemia (High Glucose) Glucose Glucose Hyperglycemia->Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol AR->Sorbitol reduces to Oxidative_Stress Oxidative Stress (Altered Redox Balance) AR->Oxidative_Stress contributes to SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress causes Fructose Fructose SDH->Fructose oxidizes to Cell_Damage Cellular Damage (Diabetic Complications) Osmotic_Stress->Cell_Damage PKC_Activation PKC Activation Oxidative_Stress->PKC_Activation leads to PKC_Activation->Cell_Damage Pyrrole_Derivative 4-Phenyl-1H-pyrrole- 3-carboxylic acid Derivative Pyrrole_Derivative->AR inhibits

Aldose Reductase Inhibition Pathway
Neurodegenerative Diseases: Cholinesterase Inhibition

Cholinesterase inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. They work by increasing the levels of acetylcholine, a neurotransmitter important for memory and cognition, in the brain. There are two main types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Pyrrole derivatives have been investigated as inhibitors of both enzymes.

In cholinergic synapses, acetylcholine (ACh) is released from the presynaptic neuron and binds to nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.[9] Cholinesterase inhibitors block the action of AChE, leading to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinesterase_Inhibition_Pathway ACh_Release Acetylcholine (ACh) Release Synaptic_Cleft Synaptic Cleft ACh_Release->Synaptic_Cleft Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors ACh binds to AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh is substrate for Neuronal_Signaling Cholinergic Neurotransmission Postsynaptic_Receptors->Neuronal_Signaling initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes to Pyrrole_Derivative 4-Phenyl-1H-pyrrole- 3-carboxylic acid Derivative Pyrrole_Derivative->AChE inhibits

Cholinesterase Inhibition Pathway

Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative this compound derivatives and related analogs against various targets.

Table 1: COX-1 and COX-2 Inhibition

Compound IDR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4g -CH2COOH4-Cl-Ph0.150.053.0
4h -CH2COOH4-F-Ph0.120.081.5
4k -CH2COOH4-Me-Ph0.210.045.25
4l -CH2COOH4-OMe-Ph0.250.064.17
Celecoxib --150.04375

Data synthesized from multiple sources for illustrative purposes.

Table 2: D-Amino Acid Oxidase (DAO) Inhibition

Compound IDScaffold ModificationDAO IC50 (nM)
Compound 8 4H-thieno[3,2-b]pyrrole-5-carboxylic acid114 (rat)
Compound SUN 4H-furano-[3,2-b]pyrrolo-5-carboxylic acid145 (human)

Data from a study on fused pyrrole carboxylic acids.[10]

Table 3: 5-HT6 Receptor Binding Affinity

Compound IDR1 (at 2-phenyl)R2 (at N1-sulfonyl)5-HT6 Ki (nM)
7 H2-Naphthyl208
8 H3-CF3-Phenyl106
27 3-F3-Cl-Phenyl15

Data from a study on 2-phenyl-1H-pyrrole-3-carboxamide derivatives.[1]

Table 4: Aldose Reductase Inhibition

Compound IDScaffoldAldose Reductase IC50 (µM)
L1 Isoxazole derivative3.28
L4 Isoxazole derivative4.41

Data from a study on isoxazole derivatives as aldose reductase inhibitors, included for context on related heterocyclic scaffolds.[11]

Table 5: Cholinesterase Inhibition

Compound IDTargetIC50 (µM)
3o BuChE5.37
3p BuChE1.71
3s BuChE3.76
Donepezil AChE-
Donepezil BuChE-

Data from a study on 1,3-diaryl-pyrrole derivatives.[12]

Experimental Protocols

This section provides generalized protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route to this scaffold is the Paal-Knorr pyrrole synthesis.

Synthesis_Workflow Start Starting Materials: 1,4-Dicarbonyl Compound Primary Amine Reaction Paal-Knorr Pyrrole Synthesis Start->Reaction Intermediate Substituted Pyrrole Ester Reaction->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Product 4-Phenyl-1H-pyrrole- 3-carboxylic Acid Derivative Hydrolysis->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

General Synthesis Workflow

Materials:

  • Appropriate 1,4-dicarbonyl precursor (e.g., an ethyl 2-acyl-4-phenyl-4-oxobutanoate)

  • Primary amine (e.g., an aniline or alkylamine)

  • Glacial acetic acid

  • Sodium hydroxide or lithium hydroxide

  • Ethanol or other suitable solvent

  • Standard laboratory glassware and purification equipment

Procedure:

  • Pyrrole Ring Formation: A mixture of the 1,4-dicarbonyl compound (1 equivalent) and the primary amine (1.1 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Ester Hydrolysis: The crude pyrrole ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide (or lithium hydroxide) and heated at reflux for 2-4 hours.

  • Acidification and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

In Vitro COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 by COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compounds and reference inhibitor (e.g., celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate reader

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are pre-incubated with the test compound or vehicle control in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid and TMPD to each well.

  • Measurement: The rate of oxidation of TMPD, which is proportional to the peroxidase activity of the COX enzyme, is measured by monitoring the change in absorbance at a specific wavelength (e.g., 590 nm) over time.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro D-Amino Acid Oxidase (DAO) Inhibition Assay

Principle: This assay measures the production of hydrogen peroxide resulting from the DAO-catalyzed oxidation of a D-amino acid substrate.

Materials:

  • Recombinant human DAO enzyme

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or similar fluorescent probe)

  • Test compounds and reference inhibitor

  • Assay buffer (e.g., phosphate buffer)

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation: A reaction mixture containing the DAO enzyme, HRP, and the test compound or vehicle control in the assay buffer is prepared in the wells of a microplate.

  • Reaction Initiation: The reaction is initiated by adding D-serine and Amplex Red to each well.

  • Measurement: The fluorescence generated by the HRP-catalyzed reaction of Amplex Red with the H2O2 produced by DAO is measured over time using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis: The rate of fluorescence increase is proportional to the DAO activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined as described for the COX assay.

5-HT6 Receptor Binding Assay

Principle: This is a competitive radioligand binding assay that measures the affinity of a test compound for the 5-HT6 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT6 receptor

  • Radioligand (e.g., [3H]-LSD or a selective 5-HT6 antagonist)

  • Test compounds and reference ligand

  • Binding buffer (e.g., Tris-HCl with additives)

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated in the binding buffer at a specific temperature and for a defined period.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki value (inhibitory constant) for the test compound is calculated from the IC50 value (concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the development of novel therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity against a range of biological targets. The detailed protocols and summarized biological data provided in these application notes serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this promising chemical space for the identification of new drug candidates.

References

Application Notes and Protocols: N-Acylation of 4-phenyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acylation of 4-phenyl-1H-pyrrole-3-carboxylic acid, a critical transformation for the synthesis of a wide array of biologically active molecules. Pyrrole derivatives are foundational scaffolds in medicinal chemistry, and the ability to modify the pyrrole nitrogen is essential for developing new therapeutic agents. These compounds have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.[1]

The following protocol is a general guideline and may require optimization for specific acylating agents and substrates.

Reaction Scheme

The N-acylation of this compound can be achieved using an acyl chloride or anhydride in the presence of a suitable base. The base is crucial for deprotonating the pyrrole nitrogen, thereby increasing its nucleophilicity, and for scavenging the acid byproduct generated during the reaction.

Experimental Protocol

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride as the acylating agent and a non-nucleophilic base in an anhydrous aprotic solvent.

Materials and Equipment:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous solvent (e.g., DCM) to dissolve the starting material. The concentration can be in the range of 0.1-0.5 M.

  • Addition of Base: Add the base (e.g., Triethylamine, 1.2-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride, 1.1-1.3 equivalents) dropwise to the cooled, stirring solution.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of this compound with different acylating agents. Yields are illustrative and may vary based on specific reaction conditions and scale.

EntryAcylating AgentBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Acetyl ChlorideTEA (1.2)DCM0 to RT485
2Benzoyl ChlorideDIPEA (1.2)THF0 to RT678
3Propionyl ChlorideTEA (1.2)DCM0 to RT482
4Butyryl ChlorideDIPEA (1.2)THF0 to RT575

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the N-acylation protocol.

experimental_workflow start Start dissolve Dissolve 4-phenyl-1H-pyrrole- 3-carboxylic acid in anhydrous solvent start->dissolve add_base Add base and stir dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl Add acylating agent cool->add_acyl react Monitor reaction by TLC add_acyl->react workup Aqueous work-up react->workup extract Extraction workup->extract purify Purification by chromatography extract->purify end End purify->end

Caption: Workflow for the N-acylation of this compound.

Signaling Pathway Analogy: Reaction Mechanism

This diagram provides a simplified representation of the reaction mechanism, analogous to a signaling pathway.

reaction_pathway pyrrole 4-phenyl-1H-pyrrole- 3-carboxylic acid deprotonated_pyrrole Deprotonated Pyrrole (Nucleophile) pyrrole->deprotonated_pyrrole Deprotonation base Base intermediate Tetrahedral Intermediate deprotonated_pyrrole->intermediate Nucleophilic Attack acyl_agent Acylating Agent (Electrophile) product N-acylated Product intermediate->product Leaving Group Elimination

Caption: Simplified mechanistic pathway for N-acylation.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors, focusing on a quinoline-based scaffold. The information is intended to guide researchers in the design, synthesis, and biological assessment of novel kinase inhibitors.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide variety of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1][3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of several cancers.[5][6] This document will focus on the synthesis of kinase inhibitors based on the quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.[5][7]

Featured Application: Synthesis of a Quinoline-Based Chalcone as a Potential Kinase Inhibitor

This section details the synthesis of a novel kinase inhibitor candidate derived from 6-methoxyquinoline-4-carbaldehyde. The synthetic strategy employs the Claisen-Schmidt condensation, a reliable method for forming chalcones, which are known precursors to various biologically active compounds.[7]

Signaling Pathway

The synthesized chalcone is designed to target signaling pathways frequently dysregulated in cancer, such as the MAPK/ERK pathway. Kinases within this pathway, including RAF, MEK, and ERK, are often overactive and drive tumor cell proliferation and survival. The diagram below illustrates a simplified representation of this pathway.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Figure 1: Simplified MAPK/ERK Signaling Pathway.
Experimental Protocols

Synthesis of Quinoline-Chalcone Hybrid

This protocol describes the synthesis of a quinoline-chalcone derivative via a Claisen-Schmidt condensation.

Materials:

  • 6-Methoxyquinoline-4-carbaldehyde

  • Substituted acetophenone (e.g., 4-hydroxyacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve 6-methoxyquinoline-4-carbaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the aqueous NaOH solution dropwise to the mixture.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoline-chalcone hybrid.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

Experimental Workflow

The overall workflow from synthesis to biological evaluation is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Starting Materials Starting Materials Claisen-Schmidt Condensation Claisen-Schmidt Condensation Starting Materials->Claisen-Schmidt Condensation Crude Product Crude Product Claisen-Schmidt Condensation->Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound In Vitro Kinase Assay In Vitro Kinase Assay Pure Compound->In Vitro Kinase Assay Cell-Based Proliferation Assay Cell-Based Proliferation Assay Pure Compound->Cell-Based Proliferation Assay IC50 Determination IC50 Determination In Vitro Kinase Assay->IC50 Determination Cell Viability Assessment Cell Viability Assessment Cell-Based Proliferation Assay->Cell Viability Assessment

Figure 2: Workflow for Synthesis and Biological Evaluation.

Biological Evaluation Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general method to determine the in vitro potency of synthesized compounds against a target kinase.[1][8]

Materials:

  • Recombinant target kinase (e.g., BRAF, MEK1)

  • Appropriate peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (synthesized chalcone)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in Dimethyl Sulfoxide (DMSO).

  • In a 384-well plate, add the kinase buffer, the test compound dilutions, and a solution containing the kinase and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[1]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol describes a method to assess the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A375 melanoma cells, which harbor a BRAF V600E mutation)

  • Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well plates

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀) by plotting cell viability against compound concentration.

Data Presentation

The inhibitory activities of a series of hypothetical quinoline-chalcone derivatives against a target kinase and a cancer cell line are summarized in the table below for easy comparison.

Compound IDR Group (at Acetophenone)Target Kinase IC₅₀ (nM)A375 Cell Line GI₅₀ (µM)
QC-1 H52015.2
QC-2 4-OH1505.8
QC-3 4-OCH₃2108.1
QC-4 4-Cl852.5
QC-5 4-F923.1

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of the synthesized compounds and their biological activity can be visualized to guide further optimization.

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Logic Base Scaffold (QC-1) Base Scaffold (QC-1) Electron-Donating Group (QC-2, QC-3) Electron-Donating Group (QC-2, QC-3) Base Scaffold (QC-1)->Electron-Donating Group (QC-2, QC-3) Addition of Electron-Withdrawing Group (QC-4, QC-5) Electron-Withdrawing Group (QC-4, QC-5) Base Scaffold (QC-1)->Electron-Withdrawing Group (QC-4, QC-5) Addition of Decreased Potency Decreased Potency Electron-Donating Group (QC-2, QC-3)->Decreased Potency Leads to Increased Potency Increased Potency Electron-Withdrawing Group (QC-4, QC-5)->Increased Potency Leads to

Figure 3: SAR Logic for Quinoline-Chalcone Derivatives.

Conclusion

The protocols and data presented in this document provide a framework for the synthesis and evaluation of novel quinoline-based kinase inhibitors. The Claisen-Schmidt condensation offers a straightforward method for generating a library of chalcone derivatives. Subsequent biological evaluation using in vitro kinase assays and cell-based proliferation assays allows for the determination of potency and efficacy. The preliminary SAR analysis suggests that substitution with electron-withdrawing groups on the acetophenone ring enhances the inhibitory activity of this class of compounds. Further optimization of this scaffold holds promise for the development of potent and selective kinase inhibitors for therapeutic use.

References

Application Notes and Protocols for In Vitro Assay Development: 4-Phenyl-1H-pyrrole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing in vitro assays for 4-phenyl-1H-pyrrole-3-carboxylic acid derivatives, a promising scaffold in medicinal chemistry. The protocols detailed herein are designed to facilitate the screening and characterization of these compounds for their potential as therapeutic agents, with a focus on their anticancer properties.

Introduction

Pyrrole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. The this compound scaffold, in particular, has garnered attention for its potential as an anticancer agent. Several derivatives of this and similar pyrrole structures have demonstrated potent inhibitory activity against various protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer. For instance, pyrrole derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs). Notably, the FDA-approved drug Sunitinib (SU11248), a pyrrole-3-carboxylic acid derivative, targets multiple receptor tyrosine kinases, including VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR).

The following protocols describe key in vitro assays to evaluate the biological activity of novel this compound derivatives: a biochemical kinase inhibition assay and a cell-based proliferation assay.

Key In Vitro Assays

Biochemical Kinase Inhibition Assay

This assay is designed to determine the direct inhibitory effect of the test compounds on the enzymatic activity of specific protein kinases. Based on the known targets of similar pyrrole derivatives, VEGFR2 and PDGFRβ are excellent initial targets for screening.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used in a luciferase-catalyzed reaction to produce a luminescent signal. A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase.

Experimental Protocol: VEGFR2 Kinase Assay

Materials:

  • Recombinant human VEGFR2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 µM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of the microplate.

    • Add 2.5 µL of a solution containing the VEGFR2 kinase and the poly(Glu, Tyr) substrate in assay buffer.

    • To initiate the kinase reaction, add 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

  • Signal Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the test compounds on the viability and proliferation of cancer cells. A reduction in cell viability is indicative of either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell line (e.g., HUVEC for anti-angiogenesis testing, or a cancer cell line known to be dependent on the targeted kinase, such as a PDGFR-driven glioblastoma cell line)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).

Data Presentation

The quantitative data from these assays should be summarized in clear and structured tables for easy comparison of the activity of different this compound derivatives.

Table 1: Kinase Inhibition Data

Compound IDVEGFR2 IC50 (µM)PDGFRβ IC50 (µM)
Derivative 10.51.2
Derivative 21.83.5
Derivative 30.20.8
Sunitinib0.010.02

Table 2: Cell Proliferation Data

Compound IDHUVEC GI50 (µM)Glioblastoma Cell Line GI50 (µM)
Derivative 12.15.6
Derivative 28.915.2
Derivative 31.53.9
Doxorubicin0.10.2

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways targeted by these compounds and the experimental workflows.

Signaling Pathway

The following diagram illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway, which is a common target for pyrrole-based kinase inhibitors.

RTK_Signaling_Pathway Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) Ligand->RTK P_RTK Dimerization & Autophosphorylation RTK->P_RTK Compound 4-Phenyl-1H-pyrrole-3- carboxylic acid derivative Compound->RTK Inhibition Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow

This diagram outlines the general workflow for screening and characterizing the this compound derivatives.

Experimental_Workflow Start Compound Library of 4-Phenyl-1H-pyrrole-3- carboxylic acid derivatives KinaseAssay Biochemical Kinase Inhibition Assay (e.g., VEGFR2, PDGFRβ) Start->KinaseAssay IC50 Determine IC50 values KinaseAssay->IC50 CellAssay Cell-based Proliferation Assay (e.g., MTT) IC50->CellAssay Active Compounds GI50 Determine GI50 values CellAssay->GI50 Lead Lead Compound Identification GI50->Lead

Caption: Experimental workflow for compound screening.

Logical Relationships of Assays

This diagram illustrates the logical flow from a primary biochemical assay to a secondary cell-based assay.

Assay_Logic Primary Primary Screen: Biochemical Kinase Assay Hit Hit Identification (Potent Inhibitors) Primary->Hit Secondary Secondary Screen: Cell-based Assays (Proliferation, Apoptosis) Hit->Secondary Confirmation Confirmation of Cellular Activity Secondary->Confirmation

Caption: Logical relationship of primary and secondary assays.

Application Notes and Protocols for the Characterization of 4-Phenyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 4-phenyl-1H-pyrrole-3-carboxylic acid.

Introduction

This compound is a heterocyclic organic compound with a pyrrole core, a phenyl substituent, and a carboxylic acid group. Its structural characterization is crucial for ensuring its identity, purity, and quality in research and drug development. A combination of spectroscopic and chromatographic techniques is essential for a complete analysis.

Analytical Techniques Overview

A multi-faceted approach is employed to characterize this compound, ensuring unambiguous identification and quantification. The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify the compound.

  • Elemental Analysis: To determine the percentage composition of elements (C, H, N).

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

The logical workflow for characterizing a newly synthesized batch of this compound is depicted below.

G cluster_synthesis Synthesis & Isolation cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment IR IR Spectroscopy Purification->IR EA Elemental Analysis NMR->EA Compositional Verification MS->EA Data_Integration Integrate & Correlate Data HPLC->Data_Integration EA->Data_Integration IR->Data_Integration Final_Report Certificate of Analysis Data_Integration->Final_Report

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HCOOH
~11.6s1HNH (pyrrole)
~7.6 - 7.2m5HPhenyl-H
~7.0d1HPyrrole-H
~6.8d1HPyrrole-H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~165C=O (Carboxylic Acid)
~140 - 125Phenyl-C
~130 - 110Pyrrole-C
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 14 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

    • Use a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Expected Mass Spectrometry Data
Ionization ModeCalculated m/z [M+H]⁺Found m/z
ESI+188.0706To be determined

Calculated for C₁₁H₉NO₂

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup (ESI-TOF or Orbitrap):

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Set the ionization source to electrospray ionization (ESI) in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) for the compound.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Determine the monoisotopic mass of the protonated molecule [M+H]⁺.

    • Compare the experimentally determined exact mass to the theoretical mass calculated from the molecular formula to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reversed-phase method is typically employed.

HPLC Method Parameters
ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Experimental Protocol: HPLC Analysis
  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare a working solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Ensure a stable baseline in the detector.

  • Analysis:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the prepared sample solution.

    • Run the analysis according to the specified gradient program.

  • Data Processing:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

The relationship between the different analytical techniques and the information they provide is illustrated in the diagram below.

G cluster_techniques Analytical Techniques cluster_information Derived Information Compound This compound NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS HPLC HPLC Compound->HPLC EA Elemental Analysis Compound->EA IR IR Spectroscopy Compound->IR Structure Molecular Structure & Connectivity NMR->Structure MolWeight Molecular Weight & Formula MS->MolWeight Purity Purity & Quantification HPLC->Purity Composition Elemental Composition EA->Composition FuncGroups Functional Groups IR->FuncGroups

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group on the Pyrrole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of carboxylic acid groups on this heterocyclic motif is a critical step in the synthesis of a diverse array of pharmaceutical candidates. This document provides detailed application notes and experimental protocols for the key transformations of pyrrole carboxylic acids, including amidation, esterification, reduction to alcohols, and conversion to acyl halides.

Amide Bond Formation: Synthesis of Pyrrole Carboxamides

Pyrrole carboxamides are a prominent class of compounds in drug discovery, with applications as kinase inhibitors and other therapeutic agents.[1][2][3] The synthesis of these amides from pyrrole carboxylic acids is typically achieved using coupling reagents to activate the carboxylic acid for nucleophilic attack by an amine.

Application Notes:

The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, particularly racemization when chiral amines or carboxylic acids are used. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent known for its rapid reaction times and low rates of epimerization, making it suitable for challenging couplings.[4] Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives such as HOBt (Hydroxybenzotriazole), offer a cost-effective alternative, with the water-soluble urea byproduct being easily removed during workup.[4][5]

Comparative Data for Amidation Reactions:
Coupling ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
HATUDIPEADMFRT0.5 - 275-95[6]
EDC/HOBtDIPEACH2Cl2/DMF0 - RT12 - 2460-85[5]
PyBOPDIPEADMFRT1 - 370-90[7]
TBTU/DIPEADIPEACH2Cl2RT1-2~14 (pure)[5]
Experimental Protocol: Amidation using HATU

This protocol describes a general procedure for the synthesis of a pyrrole carboxamide using HATU as the coupling agent.

Materials:

  • Pyrrole-2-carboxylic acid

  • Amine (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrrole carboxamide.

Esterification: Synthesis of Pyrrole Carboxylates

Ester derivatives of pyrrole carboxylic acids are valuable intermediates in organic synthesis and can also exhibit biological activity. The Fischer-Speier esterification is a classical and widely used method for their preparation.[8][9][10][11]

Application Notes:

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9] To drive the equilibrium towards the product, it is common to use a large excess of the alcohol, which can also serve as the solvent.[10] The removal of water as it is formed, for example, by using a Dean-Stark apparatus, can also increase the yield of the ester.[8] Common acid catalysts include sulfuric acid (H2SO4) and p-toluenesulfonic acid (TsOH).[10]

Comparative Data for Fischer Esterification:
AlcoholCatalystTemp. (°C)Time (h)Yield (%)Reference
MethanolH2SO4Reflux4 - 885-95[8]
EthanolH2SO4Reflux6 - 1280-90[11]
n-ButanolTsOHReflux10 - 1675-85[10]
Experimental Protocol: Fischer Esterification

This protocol outlines a general procedure for the synthesis of a methyl pyrrole-2-carboxylate.

Materials:

  • Pyrrole-2-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H2SO4)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend pyrrole-2-carboxylic acid (1.0 eq) in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization if necessary.

Reduction to Alcohols: Synthesis of Pyrrolyl Methanols

The reduction of the carboxylic acid group to a primary alcohol provides a versatile building block, the pyrrolyl methanol, which can be further functionalized.

Application Notes:

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[12][13] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. An acidic workup is required to protonate the resulting alkoxide and liberate the alcohol. Borane-THF complex (BH3-THF) is a milder alternative that can selectively reduce carboxylic acids in the presence of other functional groups like esters.[14][15][16]

Comparative Data for Reduction of Pyrrole Carboxylic Acids:
Reducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
LiAlH4THF0 - RT2 - 680-95[12]
BH3-THFTHF0 - RT4 - 1275-90[15]
Experimental Protocol: Reduction using LiAlH4

This protocol describes the reduction of a pyrrole carboxylic acid to the corresponding alcohol using LiAlH4.

Materials:

  • Pyrrole-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated sodium potassium tartrate solution (Rochelle's salt)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of LiAlH4 (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of pyrrole-2-carboxylic acid (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Alternatively, quench by the slow addition of EtOAc, followed by the addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pyrrolyl methanol.

Conversion to Acyl Halides: Synthesis of Pyrrole Carbonyl Chlorides

Pyrrole carbonyl chlorides are highly reactive intermediates that can be readily converted to a variety of other functional groups, including amides, esters, and ketones.

Application Notes:

Thionyl chloride (SOCl2) and oxalyl chloride ((COCl)2) are common reagents for the conversion of carboxylic acids to acyl chlorides. Oxalyl chloride is often preferred as the byproducts (CO, CO2, and HCl) are gaseous and easily removed. A catalytic amount of DMF is often used to facilitate the reaction with oxalyl chloride via the formation of the Vilsmeier reagent.

Comparative Data for Acyl Chloride Formation:
ReagentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Oxalyl ChlorideDMF (cat.)CH2Cl20 - RT1 - 3>95 (crude)-
Thionyl ChlorideNoneTolueneReflux2 - 4>90 (crude)-
Experimental Protocol: Acyl Chloride Formation using Oxalyl Chloride

This protocol describes the preparation of a pyrrole carbonyl chloride from the corresponding carboxylic acid.

Materials:

  • Pyrrole-2-carboxylic acid

  • Oxalyl chloride

  • Anhydrous dichloromethane (CH2Cl2)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve the pyrrole-2-carboxylic acid (1.0 eq) in anhydrous CH2Cl2.

  • Cool the mixture to 0 °C and add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred mixture. Gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by observing the cessation of gas evolution and by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).

  • The resulting solution of the pyrrole carbonyl chloride is typically used immediately in the next step without purification. If necessary, the solvent and excess oxalyl chloride can be removed under reduced pressure.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Functionalized pyrrole carboxylic acids, particularly pyrrole carboxamides, have been successfully developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2][3]

JAK-STAT Signaling Pathway and Inhibition by Pyrrole Carboxamides

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[17][18][19] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative disorders and cancers.[2][3] Pyrrole-3-carboxamides have been identified as potent and selective inhibitors of JAK2.[2]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2_inactive JAK2 (inactive) CytokineReceptor->JAK2_inactive Activates JAK2_active JAK2 (active) P JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive Phosphorylates STAT_active STAT (active) P STAT_inactive->STAT_active STAT_dimer STAT Dimer P-P STAT_active->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) STAT_dimer->GeneTranscription Binds to DNA, regulates transcription DNA DNA PyrroleCarboxamide Pyrrole Carboxamide (JAK2 Inhibitor) PyrroleCarboxamide->JAK2_active Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition by pyrrole carboxamide derivatives.

Experimental Workflow for Screening Pyrrole Derivatives as Kinase Inhibitors

The discovery of new kinase inhibitors often involves a high-throughput screening (HTS) campaign to identify initial hits from a compound library, followed by further characterization and optimization.[20][21][22]

Kinase_Inhibitor_Screening_Workflow Start Pyrrole Derivative Library HTS High-Throughput Screening (HTS) (e.g., Biochemical Kinase Assay) Start->HTS Hit_Identification Hit Identification (Compounds showing significant inhibition) HTS->Hit_Identification Hit_Identification->Start Non-hits Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Selectivity_Profiling Kinase Selectivity Profiling (Panel of related kinases) Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Target engagement, Cell viability, Apoptosis) Selectivity_Profiling->Cell_Based_Assays Lead_Candidate Lead Candidate Identification Cell_Based_Assays->Lead_Candidate In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Lead_Candidate->In_Vivo_Studies Clinical_Development Preclinical and Clinical Development In_Vivo_Studies->Clinical_Development

Caption: A general experimental workflow for the screening and development of pyrrole derivatives as kinase inhibitors.

References

Application Notes and Protocols for the Use of 4-phenyl-1H-pyrrole-3-carboxylic Acid in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Pyrrole-based compounds have emerged as a promising class of heterocyclic molecules, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this class, the 4-phenyl-1H-pyrrole-3-carboxylic acid scaffold serves as a valuable pharmacophore for the design of new antibacterial agents. Its structural features offer opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive overview of the methodologies for synthesizing, evaluating, and characterizing the antimicrobial potential of this compound and its derivatives.

Data Presentation: Antimicrobial Activity of Pyrrole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various pyrrole derivatives against a panel of clinically relevant bacteria. This data, compiled from multiple studies, highlights the potential of the pyrrole scaffold in combating both Gram-positive and Gram-negative pathogens. It is important to note that the specific antimicrobial activity can vary significantly based on the substitutions on the pyrrole ring and the phenyl moiety.

Compound/Derivative ClassTest Organism(s)Gram StainMIC Range (µg/mL)Reference Compound(s)
Pyrrolyl benzamide derivativesStaphylococcus aureusPositive3.12 - 12.5Ciprofloxacin (MIC = 2 µg/mL)
Escherichia coliNegative3.12 - 12.5Ciprofloxacin (MIC = 2 µg/mL)
Phallusialides A and BMethicillin-resistant S. aureus (MRSA)Positive32-
Escherichia coliNegative64-
Hydroxyisopropyl pyridazine pyrrolamideEscherichia coliNegative1-
para-Trifluoromethyl derivative of Marinopyrrole AMethicillin-resistant S. epidermidis (MRSE)Positive0.008Vancomycin (MIC = 0.5-1 µg/mL)
Methicillin-susceptible S. aureus (MSSA)Positive0.125Vancomycin (MIC = 1 µg/mL)
Methicillin-resistant S. aureus (MRSA)Positive0.13 - 0.255Vancomycin (MIC = 0.5-1 µg/mL)

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol is a generalized procedure based on the Hantzsch pyrrole synthesis and Paal-Knorr synthesis, which are commonly employed for the preparation of substituted pyrroles.[1] Researchers should optimize the reaction conditions for specific derivatives.

Materials:

  • β-ketoester (e.g., ethyl benzoylacetate)

  • α-haloketone (e.g., 2-chloro-1-phenylethan-1-one)

  • Ammonia or a primary amine

  • Appropriate solvent (e.g., ethanol, acetic acid)

  • Base (e.g., sodium acetate) or acid catalyst

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Enamine Formation (for Hantzsch synthesis): React the β-ketoester with ammonia or a primary amine in a suitable solvent to form the corresponding enamine.

  • Cyclization: Add the α-haloketone to the enamine solution. The reaction mixture is then heated under reflux for a specified period. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Alternative Cyclization (Paal-Knorr): React a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to facilitate cyclization and formation of the pyrrole ring.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified using an appropriate technique, such as recrystallization or column chromatography, to yield the desired this compound ester.

  • Hydrolysis: The ester is then hydrolyzed to the carboxylic acid, typically by heating with an aqueous solution of a base (e.g., sodium hydroxide) followed by acidification.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method, a standard and quantitative technique.

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (typically in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative control (broth with inoculum and DMSO)

  • Sterility control (broth only)

  • Incubator

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the microtiter plate using the sterile broth. The final volume in each well should be uniform (e.g., 100 µL).

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Inhibition of DNA Gyrase

Several studies suggest that pyrrole-based antimicrobial agents, particularly pyrrolamides, exert their effect by targeting bacterial DNA gyrase.[2][3] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2][4] By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.[2][3] The pyrrolamides have been shown to bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the conformational changes necessary for its enzymatic activity.[4]

Visualizations

G cluster_synthesis Protocol 1: Synthesis Workflow β-ketoester β-ketoester Cyclization Reaction Cyclization Reaction β-ketoester->Cyclization Reaction α-haloketone α-haloketone α-haloketone->Cyclization Reaction Amine Amine Amine->Cyclization Reaction Crude Pyrrole Ester Crude Pyrrole Ester Cyclization Reaction->Crude Pyrrole Ester Purification Purification Crude Pyrrole Ester->Purification Pure Pyrrole Ester Pure Pyrrole Ester Purification->Pure Pyrrole Ester Hydrolysis Hydrolysis Pure Pyrrole Ester->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: A generalized workflow for the synthesis of this compound.

G cluster_mic Protocol 2: Antimicrobial Testing Workflow Compound Dilution Compound Dilution Inoculation of 96-well plate Inoculation of 96-well plate Compound Dilution->Inoculation of 96-well plate Bacterial Inoculum Preparation Bacterial Inoculum Preparation Bacterial Inoculum Preparation->Inoculation of 96-well plate Incubation Incubation Inoculation of 96-well plate->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

G cluster_pathway Proposed Mechanism of Action Pyrrole_Derivative 4-phenyl-1H-pyrrole- 3-carboxylic acid derivative DNA_Gyrase Bacterial DNA Gyrase (GyrB subunit) Pyrrole_Derivative->DNA_Gyrase Binds to ATP_Binding ATP Binding Blocked DNA_Gyrase->ATP_Binding Prevents DNA_Supercoiling Inhibition of DNA Supercoiling ATP_Binding->DNA_Supercoiling DNA_Replication Disruption of DNA Replication & Repair DNA_Supercoiling->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: The proposed inhibitory pathway of pyrrole derivatives on bacterial DNA gyrase.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch pyrrole synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the Hantzsch pyrrole synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the Hantzsch pyrrole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Reactants: Ensure the β-ketoester, α-haloketone, and amine/ammonia are of high purity. Impurities can lead to undesired side reactions.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that may require optimization for your specific substrates.[1]

  • Stoichiometry: An incorrect ratio of reactants can result in the incomplete consumption of the limiting reagent. A slight excess of the amine component is often beneficial.

  • Moisture: The presence of moisture can interfere with the reaction. Employing dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be advantageous.

Question 2: I am observing a significant amount of a furan derivative as a major byproduct. What is this side reaction and how can I suppress it?

Answer: The formation of a furan byproduct is a known competing reaction in the Hantzsch synthesis, often referred to as the Feist-Bénary furan synthesis. This pathway does not involve the amine component. To favor the desired pyrrole synthesis, consider the following optimizations:

  • Amine Concentration: Increasing the concentration of the amine or ammonia can outcompete the furan formation pathway.

  • Catalyst Selection: While the reaction can proceed without a catalyst, certain catalysts can enhance the rate and selectivity of the pyrrole synthesis. Organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective.

  • Solvent Choice: The solvent can influence the reaction outcome. Protic solvents may favor the desired C-alkylation step in the mechanism, leading to the pyrrole product.

Question 3: I am struggling with the chemoselectivity of my reaction, leading to a mixture of products. How can I improve this?

Answer: Achieving high chemoselectivity is crucial for a successful Hantzsch synthesis. Here are key areas to focus on:

  • Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the amine. To ensure this step is efficient, using a slight excess of the amine is recommended.

  • N-Alkylation vs. C-Alkylation: The enamine intermediate can react with the α-haloketone through either N-alkylation or the desired C-alkylation. The choice of solvent plays a role here, with protic solvents often favoring C-alkylation.

  • Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine. To minimize these undesired reactions, it is advisable to add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.

  • Reaction Conditions:

    • Base: A weak base is often sufficient. Stronger bases may promote unwanted side reactions.

    • Temperature: Moderate reaction temperatures can help control the reaction rate and minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

What is the general mechanism of the Hantzsch pyrrole synthesis?

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to form a substituted pyrrole.[2][3] The generally accepted mechanism proceeds through the following key steps:

  • Formation of an enamine from the reaction of the β-ketoester and the amine/ammonia.

  • Nucleophilic attack of the enamine on the carbonyl carbon of the α-haloketone.

  • Loss of a water molecule to form an imine intermediate.

  • Intramolecular cyclization to form the five-membered ring.

  • Elimination of a hydrogen halide to yield the final pyrrole product.

What are some common catalysts used in the Hantzsch pyrrole synthesis?

While the reaction can be performed without a catalyst, several catalysts have been employed to improve yields and reaction times. These include:

  • Lewis Acids: Yb(OTf)₃ has been used, particularly in reactions involving 1,3-diketones and aromatic amines, which can alter the regioselectivity.[1]

  • Organocatalysts: 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized as an effective catalyst, especially when using water as a solvent.[1]

What solvents are typically used for the Hantzsch pyrrole synthesis?

A range of solvents can be used, and the optimal choice often depends on the specific substrates. Common solvents include:

  • Ethanol

  • Methanol

  • Acetic acid

  • Water (in some modified procedures)

The choice of solvent can influence the reaction's chemoselectivity.

Data Presentation

Table 1: Comparison of Catalysts for the Hantzsch Pyrrole Synthesis
Catalystβ-Dicarbonyl CompoundAmineα-HaloketoneSolventTemperature (°C)Time (h)Yield (%)
NoneEthyl acetoacetateAmmoniaChloroacetoneEthanolReflux145
DABCOPentane-2,4-dioneAnilinePhenacyl bromideWater80292
Yb(OTf)₃AcetylacetoneAnilinePhenacyl bromide1,2-DichloroethaneReflux685

Data compiled from various sources and is intended for comparative purposes. Actual results may vary.

Table 2: Effect of Solvent on the Hantzsch Pyrrole Synthesis
β-Dicarbonyl CompoundAmineα-HaloketoneSolventTemperature (°C)Time (h)Yield (%)
Ethyl acetoacetateMethylamineChloroacetoneEthanolReflux578
Ethyl acetoacetateMethylamineChloroacetoneMethanolReflux572
Ethyl acetoacetateMethylamineChloroacetoneAcetic Acid100365
Ethyl acetoacetateMethylamineChloroacetoneDioxaneReflux855

This table illustrates the general trend of solvent effects. Optimal conditions should be determined experimentally.

Experimental Protocols

General Protocol for Hantzsch Pyrrole Synthesis
  • Enamine Formation: In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine or ammonia (1.1-1.5 eq) in a suitable solvent (e.g., ethanol).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the enamine intermediate.

  • Addition of α-Haloketone: Slowly add a solution of the α-haloketone (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyrrole.

Mandatory Visualizations

Hantzsch Pyrrole Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product beta_keto β-Ketoester enamine_formation Enamine Formation beta_keto->enamine_formation amine Amine / Ammonia amine->enamine_formation alpha_halo α-Haloketone alkylation C-Alkylation alpha_halo->alkylation enamine_formation->alkylation cyclization Cyclization & Dehydration alkylation->cyclization pyrrole Substituted Pyrrole cyclization->pyrrole Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_optimization Optimization Strategies start Low Yield Observed purity Check Reactant Purity start->purity stoichiometry Verify Stoichiometry start->stoichiometry moisture Ensure Anhydrous Conditions start->moisture temp_time Optimize Temperature & Time purity->temp_time stoichiometry->temp_time moisture->temp_time solvent Screen Different Solvents temp_time->solvent catalyst Investigate Catalyst Addition solvent->catalyst end Improved Yield catalyst->end

References

Technical Support Center: Synthesis of 4-Phenyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-phenyl-1H-pyrrole-3-carboxylic acid. This guide is designed to assist researchers, scientists, and drug development professionals in improving reaction yields and troubleshooting common issues encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing the pyrrole core of this compound are the Paal-Knorr synthesis, the Van Leusen pyrrole synthesis, and the Hantzsch pyrrole synthesis. Often, the synthesis proceeds via the corresponding ethyl or tert-butyl ester, which is then hydrolyzed to the final carboxylic acid.

Q2: I am getting a very low yield. What are the likely causes?

A2: Low yields in pyrrole synthesis can stem from several factors.[1][2] Common issues include suboptimal reaction conditions (temperature, reaction time), inappropriate pH, degradation of starting materials or the product under harsh conditions, and the formation of byproducts such as furans.[1][2] For instance, in the Paal-Knorr synthesis, pH levels below 3 can favor the formation of furan byproducts.[2]

Q3: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

A3: The formation of a dark, tarry mixture often indicates polymerization of the starting materials or the pyrrole product itself.[1] This is typically triggered by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and employing a milder acid catalyst or even neutral reaction conditions.[1]

Q4: How can I minimize the formation of furan byproducts in the Paal-Knorr synthesis?

A4: Furan formation is a common side reaction, especially under strongly acidic conditions.[2] To minimize this, it is crucial to maintain a neutral or weakly acidic environment (pH > 3).[1][2] Using an excess of the amine reactant can also help to favor the pyrrole formation pathway.[1]

Q5: Is there a risk of decarboxylation of the final product?

A5: Yes, pyrrole-carboxylic acids can undergo decarboxylation, particularly under acidic conditions and at elevated temperatures.[3][4][5] The stability of the carboxylic acid group should be considered during workup and purification. It is advisable to use mild conditions and avoid prolonged exposure to strong acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Suboptimal reaction temperature or time.Gradually increase the reaction temperature and monitor the reaction progress using TLC.
Poorly reactive starting materials (e.g., sterically hindered amines or diketones).Consider using a more reactive derivative or a different synthetic route.
Inappropriate catalyst or catalyst concentration.Screen different Brønsted or Lewis acid catalysts. Milder catalysts like silica sulfuric acid can be effective.[2][6]
Significant Furan Byproduct Reaction conditions are too acidic (pH < 3).Adjust the pH to be neutral or weakly acidic.[1][2]
Insufficient amount of amine reactant.Use a larger excess of the amine or ammonia source.[1]
Polymerization (Dark, Tarry Mixture) Excessively high reaction temperature.Lower the reaction temperature.
Reaction conditions are too acidic.Use a milder acid catalyst or neutral conditions.[1]
Difficulty in Product Purification Product is unstable under purification conditions.Use mild purification techniques. Avoid prolonged exposure to strong acids or high temperatures on silica gel.
Presence of closely related byproducts.Optimize the reaction to minimize byproduct formation. Employ high-performance liquid chromatography (HPLC) for purification if necessary.
Incomplete Hydrolysis of Ester Insufficient hydrolysis reagent or reaction time.Increase the amount of base (e.g., LiOH, NaOH) and prolong the reaction time. Monitor by TLC until the starting ester is fully consumed.
Steric hindrance around the ester group.Use a stronger hydrolysis method or consider a different protecting group for the carboxylic acid.

Data Summary

Comparison of Synthetic Methods for Pyrrole-3-Carboxylic Acid Derivatives
Method Starting Materials Conditions Yield Reference
Batch Hantzsch Synthesis tert-Butyl acetoacetate, benzylamine, α-bromoacetophenoneIn-flask, optimized conditions40%[7]
Continuous Flow Hantzsch Synthesis tert-Butyl acetoacetate, benzylamine, α-bromoacetophenoneMicroreactor, continuous flow65%[7]
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, primary amine/ammoniaTypically acidic conditions, heatingGenerally >60%[6]
Van Leusen Synthesis Tosylmethyl isocyanide (TosMIC), α,β-unsaturated ketoneBase (e.g., NaH) in a solvent like DMSOReasonably good yields[8]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate via Van Leusen Reaction

This protocol is based on the general principle of the Van Leusen pyrrole synthesis, a powerful method for constructing the pyrrole ring.[8][9]

Step 1: Synthesis of the α,β-Unsaturated Ketone (Chalcone) A suitable chalcone precursor is required. For the synthesis of the target molecule, an appropriate α,β-unsaturated ketone would be necessary.

Step 2: Cycloaddition with TosMIC

  • To a solution of the appropriate α,β-unsaturated ketone (1 equivalent) in a suitable solvent such as DMSO, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1 equivalent).

  • Carefully add a strong base, such as sodium hydride (NaH), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 4-phenyl-1H-pyrrole-3-carboxylate.

Protocol 2: Hydrolysis to this compound

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

  • Dissolve ethyl 4-phenyl-1H-pyrrole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 equivalents).

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1M HCl).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Paal_Knorr_Mechanism start 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Intermediate start->hemiaminal furan Furan Byproduct start->furan Acid-catalyzed cyclization (pH < 3) amine Primary Amine (R-NH2) amine->hemiaminal dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrole Derivative hemiaminal->dihydroxypyrrolidine Intramolecular attack pyrrole Substituted Pyrrole dihydroxypyrrolidine->pyrrole -2H2O acid_catalyst Acid Catalyst (H+) acid_catalyst->start acid_catalyst->amine

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Troubleshooting_Workflow start Low Yield Observed check_byproducts Analyze Crude Mixture (TLC, NMR) start->check_byproducts furan_present Significant Furan Byproduct? check_byproducts->furan_present polymer_present Dark, Tarry Mixture? furan_present->polymer_present No adjust_ph Increase pH (>3) Use excess amine furan_present->adjust_ph Yes no_reaction Mainly Starting Material? polymer_present->no_reaction No lower_temp Lower Reaction Temperature Use milder catalyst polymer_present->lower_temp Yes increase_severity Increase Temperature/Time Change catalyst no_reaction->increase_severity Yes optimize_purification Optimize Purification (e.g., milder conditions) no_reaction->optimize_purification No

Caption: Troubleshooting workflow for low yield in pyrrole synthesis.

References

Technical Support Center: Purification of Crude 4-phenyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-phenyl-1H-pyrrole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Paal-Knorr reaction?

A1: The most common byproduct is the corresponding furan derivative, formed from the acid-catalyzed cyclization of the 1,4-dicarbonyl precursor without the incorporation of the amine. Other potential impurities include unreacted starting materials and polymeric tars, which can form under harsh acidic conditions or at high temperatures.

Q2: My crude product is a dark, oily, or tarry substance. What is the likely cause and how can I purify it?

A2: The formation of dark, tarry materials often indicates polymerization of the starting materials or the pyrrole product itself. This can be caused by excessively high temperatures or highly acidic reaction conditions. To purify, you can attempt to dissolve the crude material in a suitable organic solvent and treat it with activated carbon to remove colored impurities. Subsequent purification by column chromatography or recrystallization will likely be necessary.

Q3: I am having difficulty with the column chromatography of my carboxylic acid. The compound is streaking on the TLC plate and eluting as broad peaks. What can I do?

A3: Streaking and broad peaks during silica gel chromatography of carboxylic acids are common due to the interaction of the acidic proton with the silica. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system. This helps to keep the carboxylic acid in its protonated form, reducing its interaction with the silica gel and leading to sharper peaks.

Q4: What are the best general-purpose purification methods for achieving high-purity this compound?

A4: A combination of techniques is often optimal. An initial acid-base extraction can remove neutral and basic impurities. This is typically followed by either recrystallization or column chromatography to isolate the pure carboxylic acid. For achieving very high purity, fractional crystallization from a suitable solvent system can be effective.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield after purification - Incomplete reaction or side reactions during synthesis.- Product loss during extraction or filtration steps.- Inefficient crystallization or elution from the chromatography column.- Optimize the synthesis reaction conditions (temperature, catalyst, reaction time).- Ensure the pH is correctly adjusted during acid-base extractions to prevent loss of the carboxylate salt or the free acid.- For recrystallization, use a minimal amount of hot solvent and cool slowly to maximize crystal formation.- For column chromatography, ensure the chosen eluent system provides good separation (Rf value between 0.2-0.4 for the product).
Product is colored (yellow/brown) after purification - Presence of colored impurities, possibly from polymerization or residual starting materials.- Treat a solution of the crude product with activated carbon before the final purification step.- Ensure the purity of starting materials used in the synthesis.- Consider an additional purification step, such as a second recrystallization or passing through a short plug of silica gel.
Difficulty in finding a suitable recrystallization solvent - The compound may be too soluble or insoluble in common solvents.- Test a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, and mixtures thereof).- A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often effective. Dissolve the compound in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Oily precipitate instead of crystals during recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated, leading to rapid precipitation.- Use a lower-boiling point solvent if possible.- Ensure slow cooling. You can try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound if available.

Experimental Protocols

Acid-Base Extraction for Preliminary Purification

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Carefully acidify the aqueous layer to a pH of ~2-3 with a cold 1M hydrochloric acid (HCl) solution. The this compound will precipitate out as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Recrystallization

This method is suitable for further purification after an initial workup.

  • Place the crude, dried this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture. A good starting point is an ethanol/water mixture.[1][2]

  • Heat the mixture with stirring until the solid is completely dissolved.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, cool the flask in an ice bath for about 30 minutes.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Column Chromatography

Flash column chromatography can be used to purify the compound from closely related impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For more polar impurities, a mixture of dichloromethane (DCM) and methanol (e.g., 9:1 DCM:MeOH) can be effective.[3] To improve peak shape, 0.1-1% acetic acid can be added to the eluent.[4]

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification TechniqueSolvent SystemNotes
Recrystallization Ethanol/WaterA common and effective system for many carboxylic acids.[1][2]
Ethyl Acetate/HexaneGood for compounds with intermediate polarity.
TolueneCan be effective for aromatic compounds.
Column Chromatography Ethyl Acetate in Hexanes (Gradient)A standard choice for compounds of moderate polarity.[5]
Dichloromethane/Methanol (e.g., 9:1 v/v)Suitable for more polar compounds.[3]
Eluent + 0.1-1% Acetic AcidHelps to reduce peak tailing for carboxylic acids on silica gel.[4]

Visualizations

PurificationWorkflow crude Crude this compound extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization extraction->recrystallization Acidified Precipitate column Column Chromatography extraction->column Acidified Precipitate waste1 Neutral/Basic Impurities extraction->waste1 pure Pure Product recrystallization->pure waste2 Soluble Impurities recrystallization->waste2 column->pure waste3 Separated Impurities column->waste3

Caption: General workflow for the purification of crude this compound.

TroubleshootingLogic start Start Purification check_purity Check Purity (TLC, NMR, etc.) start->check_purity is_pure Is it pure? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No troubleshoot->start Re-purify

Caption: A logical diagram for the iterative process of purification and troubleshooting.

References

Technical Support Center: Scale-Up Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing the challenges encountered during the scale-up synthesis of substituted pyrroles. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your synthetic routes and overcoming common scale-up hurdles.

Troubleshooting Guides & FAQs

This section is designed to provide rapid, targeted solutions to specific issues you may encounter during your experiments.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a robust method for pyrrole synthesis. However, challenges can arise, particularly during scale-up.

Q1: My Paal-Knorr reaction is suffering from low yield and the formation of a significant furan byproduct. How can I mitigate this?

A1: This is a common issue, as the acid-catalyzed self-cyclization of the 1,4-dicarbonyl to form a furan is a competing reaction.[1] To favor pyrrole formation, consider the following:

  • pH Control: Maintain a neutral to weakly acidic medium. Strongly acidic conditions (pH < 3) significantly promote furan formation. The use of a weak acid like acetic acid can be beneficial.[1][2][3]

  • Amine Stoichiometry: Use a slight excess of the amine to ensure it outcompetes the intramolecular cyclization of the dicarbonyl compound.

  • Catalyst Choice: While often self-catalyzed, employing a milder catalyst can be advantageous. For substrates with acid-sensitive functional groups, harsh acids should be avoided.[2][4] Modern methods utilize catalysts like iodine, Lewis acids (e.g., Bi(NO₃)₃), or solid-supported acids which can offer milder conditions and improved yields.[4][5]

Q2: I am using an unsymmetrical 1,4-dicarbonyl and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity depends on differentiating the reactivity of the two carbonyl groups. Here are key strategies:[2]

  • Steric Hindrance: A bulkier substituent near one carbonyl group will hinder the initial nucleophilic attack of the amine at that position, directing the cyclization to the less hindered carbonyl.[2]

  • Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for the initial amine attack.[2]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled product, enhancing selectivity.[2]

Q3: During scale-up, my reaction mixture is turning into a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?

A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1]

  • Temperature Management: On a larger scale, exothermic reactions can lead to localized overheating. Ensure efficient heat dissipation through appropriate reactor design and cooling systems. A gradual addition of reagents can also help control the reaction temperature.

  • Milder Catalysts: Switch to a milder acid catalyst or consider running the reaction under neutral conditions to reduce polymerization.[1]

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a versatile three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.

Q1: My Hantzsch synthesis is giving a low yield and a complex mixture of byproducts. What are the common side reactions and how can I control them?

A1: The Hantzsch synthesis can be prone to several side reactions. Key to improving the outcome is controlling the sequence of intermediate formation.

  • Sequential Addition: Instead of a one-pot reaction, adopt a sequential approach. First, form the enamine by reacting the β-ketoester with the amine. Then, slowly add the α-haloketone to this mixture. This minimizes self-condensation of the α-haloketone and its direct reaction with the amine.[2]

  • Solvent Choice: The solvent can influence the competition between N-alkylation and the desired C-alkylation of the enamine. Protic solvents can favor C-alkylation, leading to the pyrrole product.[2]

  • Base Selection: Use a weak base. Stronger bases can promote undesired side reactions.[2]

Q2: I am trying to synthesize an unsymmetrical pyrrole using two different β-dicarbonyl compounds and I'm getting a mixture of regioisomers and symmetrical byproducts. How can I achieve regioselectivity?

A2: To obtain a single regioisomer in an unsymmetrical Hantzsch-type synthesis, a sequential, multi-step approach is necessary to control the formation of the reaction intermediates.

  • Step A: Knoevenagel Condensation: React the aldehyde with the first β-dicarbonyl compound to form the Knoevenagel adduct. This intermediate should be isolated and purified.

  • Step B: Enamine Formation: In a separate reaction, form the enamine from the second β-dicarbonyl compound and the nitrogen source (e.g., ammonia or a primary amine).

  • Step C: Michael Addition and Cyclization: React the purified Knoevenagel adduct from Step A with the enamine from Step B to form the desired unsymmetrical product.

This sequential process ensures that only the desired intermediates are present to react, thus preventing the formation of regioisomers and symmetrical byproducts.

Knorr Pyrrole Synthesis

The Knorr synthesis involves the condensation of an α-aminoketone with a β-dicarbonyl compound.

Q1: The α-aminoketone starting material is unstable and self-condenses, leading to low yields. How can I overcome this?

A1: The instability of α-aminoketones is a well-known challenge in the Knorr synthesis. The most effective solution is to generate the α-aminoketone in situ.[6]

  • In Situ Generation from an Oxime: A common and effective method is the reduction of an α-oximino-β-ketoester using a reducing agent like zinc dust in acetic acid. The freshly generated α-aminoketone then immediately reacts with the β-dicarbonyl compound present in the reaction mixture.[6]

Q2: The reaction is exothermic and difficult to control on a larger scale. What are the recommended procedures?

A2: The exothermic nature of the Knorr synthesis requires careful temperature management during scale-up.

  • Gradual Addition: Modern protocols recommend the gradual addition of the zinc dust and the oxime solution to a well-stirred solution of the β-dicarbonyl compound in glacial acetic acid.[6]

  • Cooling: Employing an external cooling bath is crucial to prevent the reaction temperature from rising uncontrollably.[6]

Data Presentation: Comparative Performance of Pyrrole Syntheses

The following tables summarize quantitative data for different catalytic systems and reaction conditions to aid in the selection of an appropriate synthetic method.

Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of N-Arylpyrroles

CatalystSolventTemperature (°C)TimeYield (%)
Acetic AcidAcetic AcidReflux1-2 h~75-85
Iodine (10 mol%)Solvent-free605-10 minHigh
Bi(NO₃)₃DichloromethaneRoom Temp-Good
Sc(OTf)₃Solvent-free--High
Amberlyst-15 (flow)Solvent-free1005 min (residence)91
CATAPAL 200Solvent-free6045 min68-97

Data synthesized from multiple sources, including[4][7].

Table 2: Hantzsch Pyrrole Synthesis - Conditions and Yields

β-Ketoesterα-HaloketoneAmineConditionsYield (%)
Ethyl acetoacetateChloroacetoneAmmoniaMultistep, base-mediatedModerate
tert-Butyl acetoacetate2-BromoketonesPrimary AminesContinuous flow63
Ethyl 3-oxo-3-phenylpropanoateChloroacetoneAmmoniaBase-mediated condensationModerate

Data synthesized from multiple sources, including[7]. Yields are often moderate due to the multi-step nature of the reaction.

Table 3: Knorr Pyrrole Synthesis - Conditions and Yields

α-Amino-ketone Sourceβ-Dicarbonyl CompoundConditionsYield (%)
Ethyl 2-oximinoacetoacetate (in situ reduction)Ethyl acetoacetateZinc, Acetic Acid, Room Temp - Reflux57-80
Ethyl 2-oximinoacetoacetate (in situ reduction)AcetylacetoneZinc, Acetic Acid, Room Temp - Reflux~45
In situ from α-nitroso precursorβ-DicarbonylReductive conditions-

Data synthesized from multiple sources, including[6].

Experimental Protocols

Detailed methodologies for key pyrrole syntheses are provided below.

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis

This protocol describes a rapid synthesis of substituted pyrroles using microwave irradiation.

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (optional, e.g., Acetic Acid, Iodine)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

  • Add the chosen solvent and catalyst, if required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[8]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Protocol 2: Regioselective Hantzsch Synthesis (Sequential Approach)

This protocol describes a two-step procedure to synthesize an unsymmetrical pyrrole with high regioselectivity.

Step A: Synthesis of the Knoevenagel Adduct

  • In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the first β-ketoester (1.0 equiv) in a suitable solvent like ethanol.

  • Add a catalytic amount of a base, such as piperidine (approx. 0.1 equiv).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude alkylidene-β-ketoester intermediate, typically by recrystallization or column chromatography.

Step B: Synthesis of the Final Unsymmetrical Pyrrole

  • In a separate flask, dissolve the second β-ketoester (1.0 equiv) in ethanol.

  • Add ammonium acetate (1.1 equiv) and stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate in situ.

  • Add the purified Knoevenagel adduct from Step A (1.0 equiv) to this mixture.

  • Reflux the reaction mixture until TLC indicates the completion of the reaction (typically 4-12 hours).

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3: Knorr Pyrrole Synthesis with In Situ Generation of α-Aminoketone

This protocol describes the synthesis of a substituted pyrrole using the Knorr method with in situ generation of the α-aminoketone from an oxime.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Sodium nitrite

  • Glacial acetic acid

  • Zinc dust

Procedure:

  • Preparation of the Oxime Solution: Dissolve the β-ketoester (1 equiv) in glacial acetic acid. While cooling in an ice bath, slowly add a saturated aqueous solution of sodium nitrite (1 equiv).

  • Reaction Setup: In a separate flask, prepare a well-stirred solution of the second β-ketoester (1 equiv) in glacial acetic acid.

  • Reaction Execution: Gradually and simultaneously add the oxime solution from step 1 and zinc dust to the reaction setup from step 2. The reaction is exothermic, so maintain cooling to control the temperature.[6]

  • Workup: After the addition is complete and the reaction has proceeded to completion (monitor by TLC), pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyrrole.

Visualizations

Reaction Pathways and Troubleshooting Workflows

Paal_Knorr_Troubleshooting start Paal-Knorr Reaction Start issue Low Yield / Furan Byproduct? start->issue solution1 Control pH (neutral/weak acid) Use excess amine Consider milder catalyst issue->solution1 Yes issue2 Mixture of Regioisomers? issue->issue2 No solution1->issue2 solution2 Utilize Steric Hindrance Exploit Electronic Effects Lower Reaction Temperature issue2->solution2 Yes issue3 Tarry Mixture Formation? issue2->issue3 No solution2->issue3 solution3 Improve Heat Dissipation Gradual Reagent Addition Use Milder Catalyst issue3->solution3 Yes end Successful Synthesis issue3->end No solution3->end

Caption: Troubleshooting workflow for the Paal-Knorr pyrrole synthesis.

Hantzsch_Synthesis_Workflow cluster_stepA Step A: Knoevenagel Condensation cluster_stepB Step B: Enamine Formation cluster_stepC Step C: Michael Addition & Cyclization a1 Aldehyde + β-Ketoester 1 a2 Knoevenagel Adduct a1->a2 Base catalyst c1 Knoevenagel Adduct + Enamine a2->c1 b1 β-Ketoester 2 + Amine b2 Enamine Intermediate b1->b2 b2->c1 c2 Unsymmetrical Pyrrole c1->c2 Heat

Caption: Experimental workflow for regioselective Hantzsch synthesis.

Knorr_Synthesis_Mechanism start α-Oximino-β-ketoester step1 In situ Reduction (Zn, Acetic Acid) start->step1 intermediate α-Amino-ketone (transient) step1->intermediate step2 Condensation with β-Dicarbonyl intermediate->step2 step3 Cyclization step2->step3 step4 Dehydration step3->step4 product Substituted Pyrrole step4->product

Caption: Simplified reaction pathway for the Knorr pyrrole synthesis.

References

identifying and minimizing byproducts in Paal-Knorr synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in the Paal-Knorr synthesis of pyrroles, furans, and thiophenes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during Paal-Knorr synthesis experiments.

Pyrrole Synthesis

Q1: I am observing a significant amount of a major byproduct in my pyrrole synthesis. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before reacting with the amine.[1][2]

Solutions:

  • Control Acidity: Avoid excessively acidic conditions. Using amine/ammonium hydrochloride salts or conducting the reaction at a pH below 3 often leads to furan as the main product.[3] A weak acid, like acetic acid, is often sufficient to accelerate the reaction without promoting significant furan formation.[3][4]

  • Use Excess Amine: Increasing the concentration of the primary amine can kinetically favor the formation of the pyrrole over the furan.[1]

Q2: My reaction is not proceeding to completion, or the yield of my pyrrole is very low. What are the common causes?

Low yields can be attributed to several factors, including insufficiently reactive starting materials, suboptimal reaction conditions, or an inappropriate catalyst choice.[1][5]

Solutions:

  • Assess Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Optimize Reaction Conditions: Traditional methods often require prolonged heating, which can degrade sensitive substrates.[5][6] Consider a moderate increase in temperature or switching to microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[5][7]

  • Select an Appropriate Catalyst: While weak acid catalysis is common, various Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts have proven effective, sometimes under milder conditions.[4][8] For certain substrates, iodine has been used as an efficient catalyst under solvent-free conditions.[6]

Q3: My reaction mixture is turning into a dark, tarry material that is difficult to purify. What is the cause?

The formation of dark, tarry substances often indicates polymerization of the starting material or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1][9]

Solutions:

  • Lower the Temperature: Reduce the reaction temperature to minimize degradation pathways.

  • Use a Milder Catalyst: Switch from a strong acid to a milder catalyst to prevent polymerization.[1] In some cases, the reaction can proceed under neutral conditions, albeit more slowly.[3]

Furan Synthesis

Q1: My furan synthesis is producing a dark-colored tar and the yield is low. How can I prevent this?

This common issue is typically caused by the decomposition of the substrate under harsh acidic conditions and high temperatures.[9]

Solutions:

  • Use a Milder Catalyst: Replace strong Brønsted acids like sulfuric acid (H₂SO₄) with milder Lewis acids such as zinc bromide (ZnBr₂), bismuth(III) nitrate (Bi(NO₃)₃), or scandium(III) triflate (Sc(OTf)₃).[9] These can promote the reaction under less aggressive conditions.[9]

  • Reduce Temperature and Time: The most effective way to prevent degradation is to significantly shorten the reaction time and lower the temperature.[9] Microwave-assisted synthesis is an excellent technique for achieving this, often reducing reaction times from hours to minutes.[9][10]

  • Choose an Appropriate Solvent: When using conventional heating, a high-boiling aprotic solvent like toluene can provide better temperature control compared to solvent-free conditions, which may lead to localized overheating.[9]

Q2: I've identified a nitrogen-containing impurity in my furan synthesis. What is it and where did it come from?

The Paal-Knorr synthesis is also used to produce pyrroles by reacting the 1,4-dicarbonyl compound with ammonia or a primary amine.[9] If your reaction mixture is contaminated with an amine source, you may form pyrrole byproducts.[9] Ensure all reagents and solvents are pure and free from nitrogen-containing nucleophiles.[9]

Thiophene Synthesis

Q1: My thiophene synthesis is producing a significant amount of furan byproduct. How can I improve selectivity?

The formation of a furan byproduct is a common competing pathway because sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent also act as dehydrating agents.[10][11]

Solutions:

  • Choice of Sulfurizing Agent: Lawesson's reagent is often reported to be a milder and more efficient thionating agent, which can lead to better selectivity for the thiophene product over the furan byproduct.[11]

  • Control Reaction Temperature: Maintain the lowest effective temperature for the reaction. Higher temperatures can favor the dehydration pathway that leads to furan formation.[11]

  • Optimize Reagent Stoichiometry: Use a sufficient excess of the sulfurizing agent to favor the thionation pathway over the competing dehydration reaction.[11]

  • Ensure Reagent Purity: Phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture, leading to reduced reactivity. Ensure the agent is fresh and has been stored under anhydrous conditions.[11]

Q2: How should I handle the hazardous byproducts of thiophene synthesis?

The reaction produces toxic hydrogen sulfide (H₂S) gas as a side product.[10] All manipulations must be conducted in a well-ventilated fume hood.[11] It is also advisable to use a scrubbing solution, such as a bleach (sodium hypochlorite) bath, to neutralize the effluent gases from the reaction.[11]

Troubleshooting and Reaction Pathway Diagrams

The following diagrams illustrate a logical workflow for troubleshooting common issues and the reaction pathways leading to desired products and major byproducts.

troubleshooting_workflow start Reaction Start check_yield Low Yield or Incomplete Conversion? start->check_yield check_byproduct Major Byproduct Observed? check_yield->check_byproduct No solution_yield Increase Temp/Time Moderately Use Milder/Alternative Catalyst Check Reactivity of Starting Materials Consider Microwave Synthesis check_yield->solution_yield Yes check_tar Dark, Tarry Mixture? check_byproduct->check_tar No solution_byproduct Pyrrole Synthesis: - Decrease Acidity (pH > 3) - Use Excess Amine Thiophene Synthesis: - Use Lawesson's Reagent - Lower Temperature - Use Excess Sulfurizing Agent check_byproduct->solution_byproduct Yes solution_tar Lower Temperature Use Milder Catalyst (e.g., Lewis Acid) check_tar->solution_tar Yes end_ok Successful Product Isolation check_tar->end_ok No end_purify Optimize Purification (Chromatography, Recrystallization, Distillation) solution_yield->end_purify solution_byproduct->end_purify solution_tar->end_purify end_purify->end_ok

A flowchart for troubleshooting common issues in the Paal-Knorr synthesis.[1]

reaction_pathway cluster_pyrrole Pyrrole Synthesis cluster_furan Furan Byproduct Formation diketone1 1,4-Dicarbonyl hemiaminal Hemiaminal Intermediate diketone1->hemiaminal + R-NH₂ enol Enol Intermediate dihydroxypyrrole 2,5-Dihydroxytetrahydropyrrole hemiaminal->dihydroxypyrrole Intramolecular Cyclization pyrrole Pyrrole (Desired Product) dihydroxypyrrole->pyrrole - 2H₂O diketone2 1,4-Dicarbonyl diketone2->enol Acid-Catalyzed Enolization hemiacetal Hemiacetal Intermediate enol->hemiacetal Intramolecular Cyclization furan Furan (Byproduct) hemiacetal->furan - H₂O

Competing pathways in Paal-Knorr pyrrole synthesis.

Quantitative Data on Reaction Conditions

The selection of catalyst and reaction conditions significantly impacts product yield. The following tables summarize quantitative data for the synthesis of representative heterocycles under various conditions.

Table 1: Effect of Catalyst on the Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione [9]

CatalystHeating MethodTemperature (°C)TimeYield (%)
p-TsOH (cat.)Conventional110-1204-6 h~85
NoneMicrowave1403-5 min>95
HCl (cat.)Microwave1403-5 min>95

Table 2: Comparison of Catalytic Systems for the Synthesis of 2,5-Dimethyl-1-phenylpyrrole [5][7][12]

Catalyst / ConditionsSolventTemperature (°C)TimeYield (%)
HCl (cat.)MethanolReflux15 min>90
Acetic AcidEthanol80 (Microwave)15-30 min85-95
Iodine (10 mol%)None605-10 min~94
Sc(OTf)₃ (1 mol%)None8010 min98

Experimental Protocols

The following protocols provide detailed methodologies for synthesizing heterocycles via the Paal-Knorr reaction, with an emphasis on modern techniques that can minimize byproduct formation.

Protocol 1: Microwave-Assisted Synthesis of a Substituted Pyrrole [5]

This protocol describes a rapid and efficient synthesis of 2-arylpyrroles using microwave irradiation.

  • Materials:

    • Substituted 1,4-diketone (1.0 eq)

    • Primary aryl amine (3.0 eq)

    • Glacial Acetic Acid

    • Ethanol

    • Microwave vial (0.5-2 mL) with stir bar

  • Procedure:

    • In a microwave vial, add a solution of the 1,4-diketone in ethanol.

    • Add glacial acetic acid and the primary aryl amine to the vial.

    • Seal the microwave vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The reaction is often complete in 15-30 minutes. Monitor progress by TLC.

  • Workup and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Partition the mixture between water and ethyl acetate.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure and purify the crude material by column chromatography.

Protocol 2: Conventional Heating Method for Furan Synthesis using p-TsOH [9]

This protocol describes a traditional approach using conventional heating with a Brønsted acid catalyst and a Dean-Stark trap to remove water.

  • Materials:

    • Hexane-2,5-dione (100 mmol)

    • Toluene (50 mL)

    • p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (5 mmol, 5 mol%)

    • Round-bottom flask with Dean-Stark trap, reflux condenser, and magnetic stirrer

  • Procedure:

    • To a 100 mL round-bottom flask, add hexane-2,5-dione, toluene, and p-TsOH·H₂O.

    • Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine

References

Technical Support Center: Troubleshooting Low Yield in Multi-Step Pyrrole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for overcoming low yields in the multi-step synthesis of pyrrole derivatives.

General Troubleshooting FAQs

Q1: My overall yield for a multi-step pyrrole synthesis is very low. Where should I start troubleshooting?

Low overall yields in multi-step syntheses are common and can be attributed to suboptimal conditions in one or more steps. A systematic approach is crucial. Begin by analyzing each step individually. It's recommended to ensure the purity of your starting materials, as impurities can lead to undesirable side reactions.[1][2] Key factors to investigate include reaction conditions (temperature, time, solvent), stoichiometry of reactants, and the potential for product degradation during workup and purification.[1]

Q2: How significant is the purity of starting materials and solvents?

The purity of starting materials and solvents is a critical factor that is often underestimated. Impurities in reagents can introduce contaminants that may catalyze side reactions, leading to a complex mixture of products and a lower yield of the desired pyrrole derivative.[1][2] Some pyrrole syntheses are sensitive to moisture, making the use of dry solvents and an inert atmosphere essential for success.[1] It is always advisable to use freshly purified reagents and dry solvents.[1]

Q3: My pyrrole product appears dark and tarry. What is the likely cause and how can I prevent it?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[3] This is frequently caused by excessively high temperatures or highly acidic conditions.[3] Pyrroles are susceptible to autoxidation in the presence of air, which can lead to the formation of colored byproducts and polymeric materials.[4] To mitigate this, consider lowering the reaction temperature, using a milder acid catalyst, or employing neutral reaction conditions.[3] Storing the purified pyrrole under an inert atmosphere and protecting it from light can also prevent degradation.[2]

Synthesis-Specific Troubleshooting

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a common method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic catalysis.[1]

Q4: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can this be minimized?

The formation of a furan derivative is the most common side reaction in the Paal-Knorr synthesis.[1][3] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1][3] To minimize furan formation, it is crucial to control the acidity of the reaction medium. Strongly acidic conditions (pH < 3) favor furan formation.[3][5] Using a weaker acid or ensuring the pH is above 3 can significantly reduce this side reaction.[3]

Q5: My Paal-Knorr reaction is sluggish or incomplete. What adjustments can I make?

A sluggish or incomplete reaction can be due to several factors. Insufficient temperature or reaction time can lead to an incomplete reaction.[3] Conversely, excessively harsh conditions can cause degradation.[3] The reactivity of the starting materials also plays a significant role. Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[3] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[3] Consider moderately increasing the temperature or reaction time while monitoring the reaction progress by TLC.[3]

Troubleshooting Flowchart for Paal-Knorr Synthesis

G start Low Yield in Paal-Knorr Synthesis purity Check Starting Material Purity start->purity conditions Review Reaction Conditions start->conditions byproducts Analyze for Byproducts start->byproducts purification Evaluate Purification Procedure start->purification incomplete Incomplete Reaction? conditions->incomplete furan Major Byproduct: Furan? byproducts->furan tar Dark, Tarry Mixture? byproducts->tar optimize_purification Optimize Purification Method (e.g., Column Chromatography) purification->optimize_purification furan->tar No decrease_acidity Decrease Acidity (pH > 3) Use Excess Amine furan->decrease_acidity Yes tar->incomplete No lower_temp Lower Temperature Use Milder Catalyst tar->lower_temp Yes increase_temp Increase Temperature/ Reaction Time Moderately incomplete->increase_temp Yes

Caption: Troubleshooting logic for low yield in Paal-Knorr synthesis.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[6]

Q6: I am experiencing low yields in my Knorr pyrrole synthesis due to self-condensation of the α-amino ketone. How can this be prevented?

Self-condensation of α-amino ketones is a common issue as they are highly reactive.[6] To circumvent this, α-amino ketones are typically prepared in situ from the corresponding oxime.[6] A common procedure involves the reduction of an α-oximino-β-ketoester with zinc dust in acetic acid in the presence of the second carbonyl component.[6] This ensures that the concentration of the reactive α-amino ketone remains low throughout the reaction, thus minimizing self-condensation.

Barton-Zard Synthesis

The Barton-Zard synthesis is a route to pyrrole derivatives from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions.[7]

Q7: My Barton-Zard reaction is giving a low yield. What are the critical parameters to optimize?

The choice of base is a critical parameter in the Barton-Zard synthesis.[5] The reaction involves the deprotonation of the α-isocyanoacetate, Michael addition to the nitroalkene, cyclization, and subsequent elimination of the nitro group.[7] A strong, non-nucleophilic base is often required. Additionally, steric hindrance can play a role; for example, substrates with a methyl group at the C2 position of the nitroalkene have been reported to fail to react.[8]

Data Presentation: Impact of Reaction Conditions

Table 1: Effect of Catalyst on the Paal-Knorr Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole

CatalystReaction Time (min)Yield (%)
Acetic Acid6075
p-Toluenesulfonic Acid3085
Iodine (10 mol%)1092
Bismuth Nitrate595
Silica Sulfuric Acid398

Data synthesized from multiple sources for illustrative purposes.[1][9]

Experimental Protocols

General Experimental Workflow for Paal-Knorr Synthesis

This protocol describes a general procedure for the Paal-Knorr synthesis of a substituted pyrrole.

  • Reactant Mixture: In a round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, acetic acid) and a catalytic amount of a weak acid (e.g., acetic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Experimental Workflow Diagram

G start Start mix Mix 1,4-Dicarbonyl, Amine, Solvent, & Catalyst start->mix reflux Heat to Reflux Monitor by TLC mix->reflux workup Cool and Perform Aqueous Workup reflux->workup purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Pure Pyrrole Derivative purify->characterize end End characterize->end

Caption: A general experimental workflow for pyrrole synthesis.

Protocol for Knorr Pyrrole Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate

This protocol is adapted from the original Knorr synthesis.

  • Preparation of Ethyl 2-oximinoacetoacetate: Dissolve ethyl acetoacetate (1 eq) in glacial acetic acid. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium nitrite (1 eq).

  • Reduction and Cyclization: To a separate flask containing ethyl acetoacetate (1 eq) in glacial acetic acid, gradually add the prepared oxime solution and zinc dust. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Workup: After the reaction is complete, pour the mixture into water. The product will precipitate and can be collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Purification and Stability

Q8: My pyrrole derivative is difficult to purify. What are some common issues and solutions?

Purification of pyrroles can be challenging due to their potential instability.[3] Common issues include the presence of unreacted starting materials, side products, and polymeric material.[10] Column chromatography on silica gel is a common purification method.[5] If the pyrrole is unstable on silica, using a less acidic stationary phase like alumina or a deactivated silica gel may be beneficial. Distillation under reduced pressure can be effective for liquid pyrroles, but care must be taken to avoid thermal degradation.[10]

Q9: How can I improve the stability of my synthesized pyrrole derivative during storage?

Pyrrole and its derivatives can be sensitive to air, light, and heat, leading to degradation over time.[2] They can darken upon exposure to air and light due to oxidation and polymerization.[10] To enhance stability, store purified pyrroles under an inert atmosphere (e.g., argon or nitrogen), in amber vials to protect from light, and at low temperatures.[2][4] For N-unsubstituted pyrroles, the introduction of an electron-withdrawing protecting group on the nitrogen can increase the stability of the pyrrole ring towards oxidation.[4]

References

solvent effects on the regioselectivity of pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrrole synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Troubleshooting Guides & FAQs

This section provides practical solutions to common challenges in controlling regioselectivity during pyrrole synthesis, with a focus on the influence of solvent effects.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a powerful method for constructing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] However, a significant challenge arises when using unsymmetrical 1,4-dicarbonyls, which can lead to a mixture of regioisomers.

Question: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the Paal-Knorr synthesis with unsymmetrical dicarbonyls hinges on exploiting the differential reactivity of the two carbonyl groups. Several factors, including steric hindrance, electronic effects, and reaction conditions, can be modulated to favor the formation of a single regioisomer. The choice of solvent plays a crucial role in this context.

Here are key strategies to enhance regioselectivity:

  • Steric Hindrance: A bulkier substituent near one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, thus favoring cyclization at the less hindered carbonyl group.[4]

  • Electronic Effects: The presence of electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[4]

  • Reaction Conditions:

    • pH Control: This reaction is typically conducted under neutral or weakly acidic conditions. Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[2][4]

    • Catalyst: While often self-catalyzed, the addition of a weak acid like acetic acid can accelerate the reaction.[2][4]

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[4]

    • Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity. A less polar solvent can enhance the influence of subtle steric and electronic differences between the two carbonyl groups.

Quantitative Data on Solvent Effects in Paal-Knorr Synthesis:

1,4-Dicarbonyl CompoundAmineCatalyst/SolventTemperature (°C)Major RegioisomerRegioisomeric RatioYield (%)
1-Phenyl-1,4-pentanedioneAnilineAcetic AcidReflux2-Methyl-1,5-diphenyl-1H-pyrrole>95:585
1-Phenyl-1,4-pentanedioneBenzylamineAcetic AcidReflux1-Benzyl-2-methyl-5-phenyl-1H-pyrrole>95:582
2-Methyl-1,4-hexanedioneAnilineAcetic Acid801-Phenyl-2,5-dimethyl-1H-pyrrole80:2075
2-Methyl-1,4-hexanedioneBenzylaminep-TsOH / TolueneReflux1-Benzyl-2,5-dimethyl-1H-pyrrole78:2270

Data sourced from BenchChem Technical Support Center.[4]

Experimental Protocol: Regioselective Paal-Knorr Synthesis of 2-Methyl-1,5-diphenyl-1H-pyrrole

Materials:

  • 1-Phenyl-1,4-pentanedione (1.0 eq)

  • Aniline (1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,4-pentanedione in glacial acetic acid.

  • Add aniline to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-methyl-1,5-diphenyl-1H-pyrrole.[4]

paal_knorr_troubleshooting start Low Regioselectivity in Paal-Knorr Synthesis strategy1 Modify Substrate start->strategy1 strategy2 Optimize Reaction Conditions start->strategy2 sub_strategy1a Increase Steric Hindrance at one Carbonyl strategy1->sub_strategy1a sub_strategy1b Introduce Electron- Withdrawing Group strategy1->sub_strategy1b sub_strategy2a Lower Reaction Temperature strategy2->sub_strategy2a sub_strategy2b Adjust pH to Neutral/Weakly Acidic strategy2->sub_strategy2b sub_strategy2c Change Solvent (e.g., to less polar) strategy2->sub_strategy2c outcome Improved Regioselectivity sub_strategy1a->outcome sub_strategy1b->outcome sub_strategy2a->outcome sub_strategy2b->outcome sub_strategy2c->outcome

Caption: Influence of solvent proticity on Hantzsch synthesis pathway.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-aminoketone with a β-dicarbonyl compound. [5]A primary challenge is the instability of α-aminoketones, which are often generated in situ. [5]When unsymmetrical starting materials are used, regioselectivity becomes a key consideration.

Question: How can I control the regioselectivity in a Knorr pyrrole synthesis when using an unsymmetrical β-dicarbonyl compound?

Answer: The regioselectivity of the Knorr synthesis with an unsymmetrical β-dicarbonyl compound is determined by which carbonyl group of the dicarbonyl compound reacts with the α-aminoketone. The solvent can play a role in modulating the reactivity of the carbonyl groups.

  • Solvent Polarity: The polarity of the solvent can influence the tautomeric equilibrium of the β-dicarbonyl compound (keto-enol tautomerism) and the relative reactivity of the two carbonyl groups. While specific quantitative data is sparse in the literature, experimenting with a range of solvents from polar protic (e.g., acetic acid, ethanol) to polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., toluene) is a recommended strategy to optimize regioselectivity.

  • Steric Effects: As in the Paal-Knorr synthesis, steric hindrance can direct the reaction to the less hindered carbonyl group of the β-dicarbonyl compound.

  • In Situ Generation of α-Aminoketone: The standard procedure involves the in situ reduction of an α-oximino ketone using zinc in acetic acid. [5]Acetic acid acts as both a solvent and a catalyst in this case.

Experimental Protocol: Classic Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate

Materials:

  • Ethyl acetoacetate (2.0 eq)

  • Sodium nitrite

  • Zinc dust

  • Glacial acetic acid

Procedure:

  • Dissolve ethyl acetoacetate in glacial acetic acid in a flask equipped with a stirrer and an addition funnel. Cool the mixture in an ice bath.

  • Slowly add a saturated aqueous solution of sodium nitrite to form the ethyl 2-oximinoacetoacetate.

  • To a separate flask containing a stirred solution of ethyl acetoacetate in glacial acetic acid, gradually add the α-oximinoacetoacetate solution and zinc dust. The reaction is exothermic and may require cooling.

  • The in situ generated α-aminoacetoacetate reacts with the second equivalent of ethyl acetoacetate.

  • After the addition is complete, the reaction mixture may be gently heated to ensure completion.

  • The product is typically isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization from ethanol.

Experimental Workflow: Knorr Pyrrole Synthesis

knorr_workflow start Start: β-Ketoester (e.g., Ethyl Acetoacetate) nitrosation Nitrosation (NaNO2, Acetic Acid) start->nitrosation oxime α-Oximino Ketone nitrosation->oxime reduction In Situ Reduction (Zn, Acetic Acid) oxime->reduction aminoketone α-Amino Ketone (unstable) reduction->aminoketone condensation Condensation with second eq. of β-Ketoester aminoketone->condensation cyclization Cyclization and Dehydration condensation->cyclization pyrrole Substituted Pyrrole cyclization->pyrrole

Caption: General workflow for the Knorr pyrrole synthesis.

References

Technical Support Center: Optimizing Pyrrole-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-3-carboxylic acid and its derivatives. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrrole-3-carboxylic acids?

A1: The most prevalent methods are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis.[1] The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[2] The Hantzsch synthesis is a multi-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3]

Q2: What are the key factors to consider when selecting a catalyst for pyrrole-3-carboxylic acid synthesis?

A2: Catalyst selection is critical and depends on the chosen synthetic route and the specific substrates. Key factors include:

  • Acidity: The choice between Brønsted and Lewis acids can significantly impact reaction rates and selectivity.[4]

  • Substrate Sensitivity: For molecules with acid-sensitive functional groups, milder catalysts such as solid acids or performing the reaction under neutral conditions are preferable.[5]

  • Yield and Purity Requirements: High-yielding reactions may require more specific and sometimes more expensive catalysts. The desired purity of the final product will also influence catalyst choice to minimize side reactions.

  • Reaction Conditions: The catalyst must be compatible with the solvent, temperature, and other reaction parameters.

Q3: How can I minimize the formation of the common furan byproduct in the Paal-Knorr synthesis?

A3: Furan formation is a competitive side reaction, especially under strongly acidic conditions (pH < 3).[5] To favor pyrrole synthesis, consider the following:

  • Maintain a pH above 3. [5]

  • Use a weakly acidic catalyst , such as acetic acid.[6]

  • Employ an excess of the primary amine to push the reaction equilibrium towards the pyrrole product.[5]

Q4: What is the advantage of using a continuous flow synthesis approach?

A4: Continuous flow synthesis offers several advantages, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity.[7][8] For the Hantzsch synthesis of pyrrole-3-carboxylic acids, continuous flow allows for the in-situ use of byproducts like HBr to hydrolyze ester groups, creating a one-step process from readily available starting materials.[7]

Troubleshooting Guides

Issue 1: Low or No Yield
Potential Cause Troubleshooting Steps
Sub-optimal Reaction Conditions - Increase reaction temperature or prolong reaction time moderately.[5]- Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.[9]
Poorly Reactive Starting Materials - For less nucleophilic amines (e.g., those with electron-withdrawing groups), a stronger acid catalyst may be required.[5]- For sterically hindered substrates, consider using a less bulky protecting group on the amine or a smaller amine if possible.
Inappropriate Catalyst - If using an acid catalyst, ensure the pH is not too low (<3) to avoid furan formation.[5]- Experiment with different types of catalysts, such as Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or solid acid catalysts (e.g., montmorillonite KSF, alumina).[10]
Product Instability - The synthesized pyrrole may be sensitive to acidic conditions over long reaction times. Monitor the reaction progress and work up as soon as it is complete.[5]
Issue 2: Formation of Dark, Tarry Material (Polymerization)
Potential Cause Troubleshooting Steps
Excessively High Temperature - Lower the reaction temperature and extend the reaction time if necessary.[5]
Highly Acidic Conditions - Use a milder acid catalyst or conduct the reaction under neutral conditions.[5]
High Substrate Concentration - Diluting the reaction mixture can sometimes reduce the rate of polymerization.

Catalyst Performance Data

The selection of a suitable catalyst is paramount for optimizing the synthesis of pyrrole-3-carboxylic acid. The following tables provide a summary of catalyst performance in the Paal-Knorr and Hantzsch syntheses.

Table 1: Catalyst Performance in Paal-Knorr Pyrrole Synthesis
CatalystReaction ConditionsYield (%)Reference
Acetic AcidReflux in acetic acid, 1-2 h~75-85[11]
p-Toluenesulfonic acid25 - 100 °C, 15 min - 24 h>60[12]
Citric AcidBall mill, 30 Hz, 30 min87[13]
Tungstate Sulfuric Acid60°C, solvent-free, 15-50 min80-95[4]
Molybdate Sulfuric Acid60°C, solvent-free, 15-45 min95-96[4]
Sc(OTf)₃Solvent-freeNot specified[14]
Yb(OTf)₃Toluene, refluxModerate[10]
Table 2: Catalyst and Method Performance in Hantzsch Pyrrole Synthesis
Catalyst/MethodReaction ConditionsYield (%)Reference
Base-mediatedEthanol, refluxModerate to good (40-80)[1]
Yb(OTf)₃ (Lewis Acid)Toluene, refluxModerate[10]
Continuous Flow200 °C, 8 min65 (for a specific derivative)[7]
In-flask (batch) comparisonOptimized flow conditions40 (for the same derivative)[7]

Experimental Protocols

Protocol 1: Conventional Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol describes a typical procedure for the Paal-Knorr synthesis using conventional heating.[9]

Materials:

  • Aniline (1.0 eq)

  • Hexane-2,5-dione (1.0 eq)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • 0.5 M Hydrochloric Acid

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline and hexane-2,5-dione in methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux for 15 minutes.

  • After the reflux period, cool the flask in an ice bath.

  • Add 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to yield the pure product.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

This protocol provides a general guideline for a microwave-assisted Paal-Knorr reaction, which can significantly reduce reaction times.[9]

Materials:

  • 1,4-Dicarbonyl compound (1.0 eq)

  • Primary amine (1.1-1.5 eq)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

  • Add the chosen solvent and catalyst, if required.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Protocol 3: Continuous Flow Hantzsch Synthesis of Pyrrole-3-Carboxylic Acids

This protocol outlines the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones.[7]

Materials:

  • tert-Butyl acetoacetate

  • Primary amine

  • α-Bromoketone

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Prepare two separate solutions in DMF:

    • Solution A: tert-butyl acetoacetate, primary amine, and DIPEA.

    • Solution B: α-bromoketone.

  • Using a continuous flow reactor system, pump both solutions into a T-mixer.

  • The combined stream then flows through a heated microreactor (e.g., at 200 °C). The HBr generated in the Hantzsch reaction facilitates the in-situ hydrolysis of the tert-butyl ester.

  • The product stream exiting the reactor is collected.

  • The crude product is then purified using standard laboratory techniques.

Visualizing Workflows and Troubleshooting

Paal-Knorr Synthesis Experimental Workflow

Paal_Knorr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 1,4-Dicarbonyl Compound reaction Mixing and Heating (Conventional or Microwave) start1->reaction start2 Primary Amine or Ammonia start2->reaction workup Quenching, Extraction, Drying, Concentration reaction->workup catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->reaction purification Column Chromatography or Recrystallization workup->purification product Pyrrole-3-Carboxylic Acid Derivative purification->product

Caption: General experimental workflow for the Paal-Knorr synthesis.

Troubleshooting Low Yield in Pyrrole Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_reagents Verify Purity of Starting Materials start->check_reagents check_catalyst Evaluate Catalyst (Type, Loading, Acidity) start->check_catalyst polymer_check Polymerization Observed? check_conditions->polymer_check optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents furan_check Furan Byproduct Detected? (Paal-Knorr) check_catalyst->furan_check Paal-Knorr change_catalyst Screen Alternative Catalysts (e.g., Lewis Acids, Solid Acids) check_catalyst->change_catalyst furan_check->polymer_check No adjust_ph Increase pH (>3) Use Excess Amine furan_check->adjust_ph Yes polymer_check->optimize_conditions No milder_conditions Lower Temperature Use Milder Catalyst polymer_check->milder_conditions Yes

Caption: A logical workflow for troubleshooting low yields in pyrrole synthesis.

References

Technical Support Center: Overcoming Poor Solubility of Pyrrole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for addressing the poor solubility of pyrrole intermediates encountered during synthesis, purification, and formulation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrrole intermediate has poor solubility in common organic solvents. What are my initial steps?

A1: When a pyrrole intermediate exhibits poor solubility, a systematic approach to solvent screening is the first step. The principle of "like dissolves like" is a good starting point, but the unique electronic nature of the pyrrole ring requires broader consideration.

  • Initial Screening: Start with a range of common laboratory solvents, moving from nonpolar to polar. Pyrrole itself is soluble in ethanol, diethyl ether, and chloroform, but has limited solubility in water.[1] Substituted pyrroles can have drastically different solubility profiles.

  • Recommended Solvents for Screening:

    • Nonpolar: Toluene, Hexanes

    • Ethereal: Tetrahydrofuran (THF), 1,4-Dioxane

    • Chlorinated: Dichloromethane (DCM), Chloroform

    • Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP). These are often effective due to their ability to dissolve a wide variety of materials, including salts.[2]

    • Polar Protic: Ethanol, Methanol, Isopropanol (IPA)

  • Heating: Gently warming the mixture can significantly increase solubility. However, be cautious of potential degradation, especially with thermally labile intermediates.

  • Co-solvents: If a single solvent is ineffective, try a co-solvent system.[3] For example, a small amount of a polar aprotic solvent like DMSO or DMF in a solvent like DCM or THF can often enhance solubility. The most frequently used low-toxicity co-solvents for parenteral applications are propylene glycol, ethanol, glycerin, and polyethylene glycol.[3]

Q2: Adjusting the pH didn't improve the aqueous solubility of my ionizable pyrrole derivative. What's happening?

A2: While pH adjustment is a powerful technique for ionizable compounds, its effectiveness depends on the pKa of the pyrrole intermediate and the pH of the medium.[4][5]

  • Understand the pKa: The NH proton of the pyrrole ring is weakly acidic (pKa ≈ 17.5), meaning it requires a very strong base to deprotonate.[6] However, substituents on the pyrrole ring can dramatically alter its acidic or basic properties. The pyrrole ring is also an extremely weak base (conjugate acid pKa ≈ -3.8).[6]

  • Weakly Acidic Pyrroles: For a weakly acidic pyrrole derivative, increasing the pH will deprotonate it to form a more soluble anionic salt.[7] If solubility does not increase, the pKa may be too high for the pH range you are exploring, or the salt form itself may have low solubility.

  • Weakly Basic Pyrroles: For a weakly basic pyrrole (e.g., one with an aminoalkyl substituent), decreasing the pH will form a more soluble cationic salt.[7] If this fails, the resulting salt may be precipitating (a "common ion effect" could be at play if the buffer contains ions that form an insoluble salt) or the compound's pKa is lower than anticipated.[8]

  • Zwitterionic Compounds: If your intermediate has both acidic and basic groups, it will have an isoelectric point (pI). At the pI, the compound will have minimal solubility. You must adjust the pH away from the pI to increase solubility.

Below is a workflow to guide pH adjustment strategies.

start Ionizable Pyrrole Intermediate pka Determine pKa (Experimental or Predicted) start->pka acid Weakly Acidic? pka->acid base Weakly Basic? acid->base No inc_ph Increase pH > pKa (e.g., with NaOH, NaHCO3) acid->inc_ph Yes zwitter Zwitterionic? base->zwitter No dec_ph Decrease pH < pKa (e.g., with HCl) base->dec_ph Yes away_pi Adjust pH away from pI zwitter->away_pi Yes fail Consider Other Strategies (Salt Formation, Prodrugs) zwitter->fail No check Solubility Improved? inc_ph->check dec_ph->check away_pi->check success Success check->success Yes check->fail No

Decision workflow for pH adjustment.

Q3: I need to improve solubility for in vivo studies. What are the most common formulation and chemical modification strategies?

A3: For preclinical and clinical development, improving solubility is critical for achieving adequate bioavailability.[3][9] Key strategies are categorized into formulation-based approaches and chemical modifications.

  • Formulation Strategies: These methods enhance solubility without altering the chemical structure of the intermediate.

    • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the solid, which can improve the dissolution rate according to the Noyes-Whitney equation.[10][11][12]

    • Solid Dispersions: Dispersing the pyrrole intermediate in a highly soluble hydrophilic matrix (e.g., polymers like PVP, PEG) can yield a product with enhanced dissolution.[4][7]

    • Complexation: Using cyclodextrins (e.g., HP-β-CD, SBE-β-CD) can encapsulate the poorly soluble molecule, shielding its hydrophobic parts and increasing aqueous solubility.[9][13]

    • Lipid-Based Formulations: For lipophilic ('grease-ball') molecules, dissolving the compound in oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[10][12]

  • Chemical Modification Strategies: These involve covalently altering the molecule to create a new chemical entity with improved properties.

    • Salt Formation: This is the most common and effective method for ionizable drugs.[8] It involves reacting a basic or acidic pyrrole intermediate with a suitable counter-ion to form a salt, which often has a much higher aqueous solubility and dissolution rate than the free base or acid.[11][14]

    • Prodrug Approach: A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug.[15][16] This strategy is highly effective for improving solubility by attaching a polar, water-solubilizing promoiety (e.g., phosphate, amino acid, or sugar) to the parent molecule.[15][17][18]

The following diagram outlines a general workflow for selecting a solubility enhancement strategy.

cluster_formulation Formulation Options start Poorly Soluble Pyrrole Intermediate ionizable Is the molecule ionizable? start->ionizable salt Strategy: Salt Formation - Screen various counter-ions - Evaluate stability, hygroscopicity ionizable->salt Yes formulation Strategy: Formulation Approaches ionizable->formulation No salt->formulation If salt properties are not ideal prodrug Strategy: Prodrug Approach - Identify suitable functional group - Attach solubilizing promoiety salt->prodrug Alternative formulation->prodrug If formulation is insufficient size Particle Size Reduction (Micronization, Nanosizing) dispersion Solid Dispersion (e.g., with PEG, PVP) complex Complexation (e.g., Cyclodextrins) lipid Lipid-Based Formulation (e.g., SEDDS)

Workflow for selecting a solubility strategy.

Data Summary

The choice of a salt former can dramatically impact the aqueous solubility of a parent compound. The following table summarizes the relative solubility enhancement for different counter-ions used with weakly acidic or basic drugs, which is a guiding principle applicable to ionizable pyrrole intermediates.

StrategyCounter-ion / MethodTypical Solubility EnhancementKey Considerations
Salt Formation (for Basic Drugs) Hydrochloride, Mesylate, Tosylate10x to >1000xpH of precipitation, common-ion effect, hygroscopicity, stability.[11][14][19]
Salt Formation (for Acidic Drugs) Sodium, Potassium, Calcium10x to >1000xThe lipophilicity of the counter-ion can reduce solubility.[19][20]
Prodrug Approach Phosphate EstersHigh (e.g., >1000x)Requires enzymatic or chemical cleavage in vivo; cleavage kinetics are critical.[18]
Amino Acid Esters/AmidesModerate to High (e.g., 9x-17x)Can target specific transporters; cleavage can be complex.[15][17]
Glucuronide EthersHigh (e.g., 80x)Often used in targeted drug delivery.[15]

Experimental Protocols

Protocol 1: Small-Scale Salt Screening for a Weakly Basic Pyrrole Intermediate

This protocol outlines a general procedure for screening various acid counter-ions to identify a salt form with improved aqueous solubility.

Objective: To identify a crystalline salt of a weakly basic pyrrole intermediate with significantly enhanced solubility compared to the free base.

Materials:

  • Weakly basic pyrrole intermediate ("API-base").

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, maleic acid, tartaric acid).[14]

  • Solvents for dissolution (e.g., ethanol, acetone, isopropanol).

  • Anti-solvents for precipitation (e.g., MTBE, heptane).

  • 96-well plate or small glass vials (1-2 mL).

  • Magnetic stirrer and stir bars.

  • Filtration apparatus.

  • Analytical balance.

  • HPLC with UV detector for solubility analysis.

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of each selected acid in a suitable solvent (e.g., ethanol).

    • Prepare a stock solution of your API-base in the same solvent at a concentration that ensures complete dissolution.

  • Salt Formation:

    • In individual vials, add a defined amount of the API-base stock solution (e.g., 10 mg worth of API-base).

    • Add a stoichiometric equivalent (1.0 eq) of each acid stock solution to the corresponding vial.

    • Seal the vials and stir at room temperature for 24 hours to allow for salt formation and precipitation. If no precipitate forms, slowly add an anti-solvent dropwise until turbidity is observed, then continue stirring.

  • Isolation and Drying:

    • Isolate the resulting solids by vacuum filtration, washing with a small amount of the anti-solvent.

    • Dry the isolated solids under vacuum at a controlled temperature (e.g., 40 °C) until a constant weight is achieved.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of each dried salt and the parent API-base to separate vials containing a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline).

    • Shake the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Dilute the filtrate and analyze the concentration of the pyrrole compound using a validated HPLC method.

  • Analysis:

    • Compare the measured aqueous solubility of each salt form to that of the parent API-base.

    • Characterize promising salts further for solid-state properties (crystallinity via XRPD, thermal properties via DSC) and stability.

References

stability issues and degradation pathways of 4-phenyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-phenyl-1H-pyrrole-3-carboxylic acid.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Action
Discoloration of Solid Compound (Yellowing/Browning) Oxidation or photodecomposition of the pyrrole ring.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Precipitate Formation in Solution Polymerization of the pyrrole moiety, especially in the presence of air (oxygen).Prepare solutions fresh before use. If storage is necessary, use deoxygenated solvents and store under an inert atmosphere at low temperatures.
Inconsistent Experimental Results Degradation of the compound due to inappropriate solvent pH or exposure to light.Buffer solutions to maintain a neutral pH if compatible with the experimental setup. Protect solutions from light by using amber vials or covering the container with aluminum foil.
Appearance of Unexpected Peaks in HPLC Analysis Compound degradation under analytical conditions or during sample preparation.Ensure the mobile phase is compatible and does not promote degradation. Check the stability of the compound in the chosen sample solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are its susceptibility to oxidation, photodegradation, and instability in acidic and alkaline conditions . The pyrrole ring is prone to oxidation and polymerization, especially when exposed to air and light. The carboxylic acid group can undergo decarboxylation, particularly at elevated temperatures. Studies on similar pyrrole derivatives have shown them to be photolabile and unstable in both acidic and basic media[1][2].

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of the compound, it should be stored in a cool, dry, and dark place. It is highly recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure and data from related compounds, the following degradation pathways are plausible:

  • Oxidative Degradation: The pyrrole ring can be oxidized, potentially leading to ring-opening products or the formation of oligomers and polymers.

  • Acid-Catalyzed Degradation: In acidic conditions, protonation of the pyrrole ring can facilitate hydrolysis or other reactions, potentially leading to ring opening.

  • Base-Catalyzed Degradation: In alkaline conditions, deprotonation of the N-H group and the carboxylic acid can lead to rearrangements or other degradation reactions.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a likely degradation pathway.

Q4: Are there any known degradation products?

A4: While specific degradation products for this compound are not extensively documented in the literature, potential degradation products can be inferred from the degradation pathways of similar compounds. These may include products of oxidation (e.g., ring-opened aldehydes and carboxylic acids), polymerization, and decarboxylation (4-phenyl-1H-pyrrole).

Quantitative Stability Data Summary

While specific quantitative data for this compound is limited, the following table summarizes the expected stability profile based on studies of analogous pyrrole derivatives[1][2]. The extent of degradation is categorized as High (>20%), Medium (5-20%), Low (1-5%), or Stable (<1%).

Stress ConditionReagent/ParametersExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24hMedium to HighRing-opened products, polymers
Base Hydrolysis 0.1 M NaOH, 60°C, 24hHighProducts of hydrolysis and rearrangement
Oxidation 3% H₂O₂, RT, 24hMedium to HighOxidized pyrrole ring, ring-opened products
Thermal 80°C, 48hMedium4-phenyl-1H-pyrrole (decarboxylation product)
Photolytic 1.2 million lux hours (visible), 200 Wh/m² (UV)Medium to HighVarious photoproducts, polymers

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These protocols are adapted from established guidelines for stability testing[3][4][5].

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer) is recommended to achieve good separation.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Forced Degradation Study Protocols

For each condition, a solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in the solvent, and dilute it to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound or a solution of the compound to a photostability chamber with a light intensity of at least 1.2 million lux hours and 200 watt-hours/m² of UV light.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

    • After the exposure period, prepare the samples for HPLC analysis.

Visualizations

Hypothesized Degradation Pathways

G Hypothesized Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Stress cluster_thermal Thermal Stress cluster_photo Photolytic Stress A This compound B Protonated Intermediate A->B H+ D Anionic Intermediate A->D OH- F Oxidized Pyrrole A->F [O] H 4-phenyl-1H-pyrrole A->H Heat J Excited State A->J hv C Ring-Opened Products B->C H2O E Rearrangement/Degradation Products D->E G Polymers F->G I CO2 K Various Photoproducts J->K G Forced Degradation Experimental Workflow A Prepare Stock Solution of Compound (1 mg/mL) B Expose to Stress Conditions A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidation (3% H2O2, RT) B->E F Thermal (80°C, Solid) B->F G Photolytic (UV/Vis Light) B->G H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize (for Acid/Base) H->I J Dilute to Working Concentration H->J I->J K Analyze by Stability-Indicating HPLC J->K L Identify and Quantify Degradation Products K->L

References

Validation & Comparative

comparing Hantzsch vs. Paal-Knorr synthesis for substituted pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted pyrroles is a cornerstone of modern medicinal chemistry and materials science. The pyrrole motif is a key structural component in a vast array of pharmaceuticals, natural products, and functional materials. Two of the most established and enduring methods for the construction of the pyrrole ring are the Hantzsch and Paal-Knorr syntheses. The choice between these methods can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the Hantzsch and Paal-Knorr syntheses, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most appropriate method for a given synthetic challenge.

At a Glance: Performance Comparison

The selection of a synthetic route is often dictated by factors such as the desired substitution pattern, availability of starting materials, and reaction conditions. The following table summarizes the key differences between the Hantzsch and Paal-Knorr pyrrole syntheses.

FeatureHantzsch Pyrrole SynthesisPaal-Knorr Pyrrole Synthesis
Starting Materials β-ketoester, α-haloketone, ammonia or primary amine1,4-dicarbonyl compound, ammonia or primary amine
Reaction Type Multi-component condensationCondensation
Typical Catalysts/Reagents Base (e.g., ammonia, amine)Acid (e.g., acetic acid, p-toluenesulfonic acid) or neutral conditions[1]
Typical Reaction Temperature Room temperature to reflux[1]25 - 100 °C[1]
Typical Reaction Time Variable15 minutes - 24 hours[1]
Typical Yield Often moderate, can be <50%[1]Generally good to excellent, often 80-95%[1]
Key Advantages High degree of flexibility in accessing polysubstituted pyrroles.Simple, one-step reaction with generally high yields and readily available starting materials for many targets.
Key Disadvantages Can be lower yielding compared to the Paal-Knorr synthesis for certain targets; the reaction can be complex with multiple competing pathways.The synthesis of unsymmetrical 1,4-dicarbonyl compounds can be challenging.

Reaction Mechanisms and Logical Workflow

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The Hantzsch and Paal-Knorr syntheses proceed through distinct pathways to form the pyrrole ring.

Hantzsch Pyrrole Synthesis Mechanism

The Hantzsch synthesis is a three-component reaction that involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2] The currently accepted mechanism proceeds through the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the final substituted pyrrole.

Hantzsch_Mechanism start β-Ketoester + Amine enamine Enamine Intermediate start->enamine Condensation addition_product Addition Product enamine->addition_product Nucleophilic Attack haloketone α-Haloketone haloketone->addition_product cyclized_intermediate Cyclized Intermediate addition_product->cyclized_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclized_intermediate->pyrrole Dehydration Paal_Knorr_Mechanism start 1,4-Dicarbonyl + Amine hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack cyclized_intermediate Cyclized Hemiaminal hemiaminal->cyclized_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclized_intermediate->pyrrole Dehydration Synthesis_Decision_Tree start Desired Pyrrole Substitution Pattern? simple_sub Simple Substitution start->simple_sub Yes complex_sub Complex/Polysubstituted start->complex_sub No check_dicarbonyl Is the 1,4-Dicarbonyl Readily Available? simple_sub->check_dicarbonyl hantzsch Hantzsch Synthesis complex_sub->hantzsch paal_knorr Paal-Knorr Synthesis check_dicarbonyl->paal_knorr Yes check_dicarbonyl->hantzsch No

References

A Comparative Analysis of the Biological Activities of 4-Phenyl-1H-pyrrole-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-phenyl-1H-pyrrole-3-carboxylic acid serves as a valuable template for the development of novel therapeutic agents. This guide provides an objective comparison of the biological activities of this compound and its analogs, supported by experimental data from various studies. The focus is on their anticancer, anti-inflammatory, and antimicrobial properties, providing insights into their structure-activity relationships (SAR).

Anticancer Activity

Derivatives of 4-phenyl-1H-pyrrole have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on both the pyrrole and phenyl rings. The primary mechanism of action often involves the inhibition of critical cellular pathways, such as receptor tyrosine kinases (e.g., EGFR and VEGFR), and induction of apoptosis.[1]

A series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of cancer cell lines using the MTT assay. The results indicated that the introduction of electron-donating groups at the 4th position of the phenyl ring generally enhanced anticancer activity.[2][3] For instance, compounds bearing a 3,4-dimethoxy phenyl group at the 4-position of the pyrrole ring exhibited potent activity against various cancer cell lines, with IC50 values in the low micromolar range.[2][3]

Table 1: Anticancer Activity of 4-Phenyl-1H-pyrrole Analogs (IC50 in µM) [2][3]

Compound IDR1 (at C3 of pyrrole)R2 (at C4 of phenyl)MGC 80-3 (Gastric)HCT-116 (Colon)HepG2 (Liver)A549 (Lung)
15 4-chlorobenzoylH---3.6
19 4-chlorobenzoyl3,4-dimethoxy1.71.0--
21 4-methoxybenzoyl3,4-dimethoxy--0.5-

Note: '-' indicates data not reported in the cited source.

The flow cytometry analysis of compound 21 revealed that it induced cell cycle arrest at the S phase and promoted apoptosis in CT-26 colon carcinoma cells.[2] These findings highlight the potential of this class of compounds for further development as anticancer chemotherapeutic agents.

Anti-inflammatory Activity

Pyrrole derivatives have long been recognized for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[4] The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the anti-inflammatory potential of new chemical entities.

One study investigated a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), which is structurally related to the selective COX-2 inhibitor celecoxib.[5] In the carrageenan-induced paw edema model, this compound demonstrated significant anti-inflammatory activity. After 14 days of repeated administration, all tested doses (10, 20, and 40 mg/kg) significantly inhibited paw edema.[5] Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with 40 mg/kg of compound 3f led to a significant decrease in the pro-inflammatory cytokine TNF-α.[5]

Another study on a series of 1,5-diarylpyrrole derivatives identified compounds with potent and selective COX-2 inhibitory activity. For example, a nitrile derivative (3b ) showed a COX-1/COX-2 IC50 ratio of 30, which is comparable to celecoxib.[6]

Table 2: Anti-inflammatory Activity of Pyrrole Derivatives

CompoundAssayResultReference
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edema (rat, 14 days)Significant inhibition at 10, 20, 40 mg/kg[5]
Nitrile derivative 3b In vitro COX-1/COX-2 inhibitionIC50 (COX-2) = 1.30 µM, COX-1/COX-2 ratio = 30[6]

Antimicrobial Activity

Several 4-phenyl-1H-pyrrole-2-carboxamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity.[7] The results from these studies suggest that the presence of a lipophilic phenyl group on the pyrrole ring can influence antibacterial potency.

In one study, ten novel 4-phenylpyrrole-2-carboxamide derivatives were tested against Gram-negative bacterial strains.[7] Compounds 5c and 5e were the most effective, with Minimum Inhibitory Concentration (MIC) values in the range of 6.05-6.25 µg/mL against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[7]

Table 3: Antibacterial Activity of 4-Phenylpyrrole-2-carboxamide Analogs (MIC in µg/mL) [7]

Compound IDTarget OrganismMIC (µg/mL)
5c Escherichia coli6.05
5c Pseudomonas aeruginosa6.05
5e Klebsiella pneumoniae6.25
Ciprofloxacin (Standard)Escherichia coli-
Ciprofloxacin (Standard)Pseudomonas aeruginosa-

Note: '-' indicates data not reported for the standard in this specific study.

The structure-activity relationship in this series indicated that the nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the antibacterial spectrum and potency.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of compounds.[5]

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds or a reference drug (e.g., diclofenac) are administered intraperitoneally or orally to the rats.

  • Induction of Edema: After a specific period (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Anticancer_Mechanism Pyrrole_Analog 4-Phenyl-1H-pyrrole Analog Pyrrole_Analog->Inhibition Apoptosis Induction of Apoptosis Pyrrole_Analog->Apoptosis Kinase EGFR/VEGFR Tyrosine Kinase Cell_Cycle_Arrest S-Phase Cell Cycle Arrest Kinase->Cell_Cycle_Arrest Inhibition->Kinase Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Proposed anticancer mechanism of 4-phenyl-1H-pyrrole analogs.

Anti_inflammatory_Workflow cluster_0 In Vivo Assay cluster_1 In Vitro Assay Animal_Prep Rat Acclimatization & Dosing Carrageenan_Injection Carrageenan Injection (Hind Paw) Animal_Prep->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Measurement Data_Analysis Calculate % Inhibition Paw_Measurement->Data_Analysis COX_Enzyme COX-1 / COX-2 Enzyme Compound_Incubation Incubation with Pyrrole Analog COX_Enzyme->Compound_Incubation Substrate_Addition Substrate Addition Compound_Incubation->Substrate_Addition Activity_Measurement Measure Product Formation Substrate_Addition->Activity_Measurement IC50_Calculation Calculate IC50 Activity_Measurement->IC50_Calculation

Caption: Experimental workflow for anti-inflammatory activity assessment.

Antimicrobial_MIC_Determination Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Serial Dilution of Pyrrole Analogs in 96-well Plate Prep_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Unveiling the Anticancer Potential of 4-Phenyl-1H-pyrrole-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, pyrrole-containing compounds have emerged as a promising class of molecules with significant therapeutic potential. This guide provides a comparative analysis of the anticancer activity of 4-phenyl-1H-pyrrole-3-carboxylic acid derivatives and structurally similar compounds, supported by experimental data. We delve into their cytotoxic effects on various cancer cell lines, outline the detailed experimental protocols for validation, and visualize the key signaling pathways implicated in their mechanism of action.

Comparative Anticancer Activity

The anticancer efficacy of pyrrole derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. The following table summarizes the in vitro anticancer activity of a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives, which share a core structure with the this compound class. This data provides valuable insights into the structure-activity relationship (SAR) of this compound family.

CompoundR1R2Cancer Cell LineIC50 (μM)
15 H4-OCH3A549 (Lung)3.6
19 3,4-(OCH3)2HMGC 80-3 (Gastric)1.0
HCT-116 (Colon)1.7
CHO (Ovarian)1.7
21 3,4-(OCH3)24-FHepG2 (Liver)0.9
DU145 (Prostate)0.5
CT-26 (Colon)0.8

Data sourced from studies on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives, which are structurally analogous to the topic of interest.

Experimental Protocols for Validation

The validation of anticancer activity involves a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments cited in the evaluation of these pyrrole derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrrole derivative (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrrole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[1]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis in cells treated with the pyrrole derivatives.

Materials:

  • Cancer cell line

  • Pyrrole derivative

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyrrole derivative for a specified time. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide Staining

This method analyzes the effect of the pyrrole derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line

  • Pyrrole derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the pyrrole derivative as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be determined.

Visualizing the Mechanism of Action: Signaling Pathways

Many pyrrole derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets.[2][3] Inhibition of these pathways can disrupt tumor cell proliferation, survival, and angiogenesis.

Below are diagrams generated using the DOT language to illustrate a simplified experimental workflow for validating anticancer activity and the core EGFR and VEGFR signaling cascades.

G cluster_workflow Experimental Workflow for Anticancer Activity Validation A Pyrrole Derivative Synthesis and Characterization B In Vitro Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Signaling Pathway Analysis (e.g., Western Blot) D->G H Lead Compound Optimization D->H

Caption: A generalized workflow for the validation of anticancer activity in novel compounds.

G cluster_pathway Targeted Signaling Pathways cluster_egfr EGFR Signaling cluster_vegfr VEGFR Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor Pyrrole Derivative (Potential Inhibitor) Inhibitor->EGFR Inhibitor->VEGFR

Caption: Simplified EGFR and VEGFR signaling pathways targeted by some anticancer pyrrole derivatives.

References

comparative analysis of different catalysts for pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the pyrrole scaffold—a core component of numerous pharmaceuticals and natural products—is a critical endeavor. The choice of a catalytic system can profoundly influence reaction efficiency, product yield, and overall sustainability. This guide provides a detailed comparative analysis of various catalysts employed in pyrrole synthesis, with a focus on the widely utilized Paal-Knorr reaction. We present a quantitative comparison of catalyst performance, detailed experimental protocols, and visual representations of reaction pathways to facilitate the selection of the most suitable method for your research needs.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in pyrrole synthesis is a key determinant in its practical application. The following table summarizes the performance of several catalysts in the Paal-Knorr synthesis of N-substituted pyrroles, offering a quantitative basis for comparison.

Catalyst TypeCatalystSubstratesSolventTemperature (°C)TimeYield (%)Reference
Heterogeneous Lewis Acid CATAPAL 200 (Alumina)Acetonylacetone, Primary AminesSolvent-free6045 min68-97[1]
Homogeneous Lewis Acid FeCl₃·6H₂O (2 mol%)2,5-Dimethoxytetrahydrofuran, AminesWater60Not Specified74-98[2]
Homogeneous Lewis Acid Sc(OTf)₃ (1 mol%)1,4-Dicarbonyls, AminesSolvent-freeNot SpecifiedNot Specified89-98[3]
Heterogeneous Lewis Acid Polystyrene-supported AlCl₃ (15 mol%)1,4-Dicarbonyls, AminesAcetonitrile (reflux)~8230-135 min83-95[1]
Heterogeneous Lewis Acid Polystyrene-supported GaCl₃ (10 mol%)1,4-Dicarbonyls, AminesAcetonitrile (reflux)~828-45 min83-97[1]
Heterogeneous Lewis Acid BiCl₃/SiO₂ (7.5 mol%)1,4-Dicarbonyls, AminesHexaneAmbient60 min22-96[1]
Heterogeneous Lewis Acid SbCl₃/SiO₂ (10 mol%)1,4-Dicarbonyls, AminesHexaneAmbient60 min51-94[1]
Metal-Organic Framework MIL-53(Al)1,4-Dicarbonyls, AminesSolvent-free (sonication)Not SpecifiedNot Specified89 (for a model reaction)[4]
Brønsted Acid p-Toluenesulfonic acid1,4-Dicarbonyls, AminesNot Specified25-10015 min - 24 h>60, often 80-95[5]
Organocatalyst 1,1'-binaphthyl-2,2-diyl hydrogen phosphate (20 mol%)N-aryl pyrrolidines, ketoesters1,2-dichloroethane100Not Specified35-78[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for key experiments cited in the performance comparison table.

Protocol 1: Paal-Knorr Synthesis of N-Substituted Pyrroles using CATAPAL 200[1]
  • Reactants: Acetonylacetone (1 mmol), primary amine (1 mmol).

  • Catalyst: CATAPAL 200 (40 mg).

  • Procedure:

    • A mixture of acetonylacetone, the primary amine, and CATAPAL 200 is heated at 60 °C for 45 minutes under solvent-free conditions.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane/ethyl acetate as the eluent.

    • Upon completion, the desired compounds are extracted with ethyl acetate (2 x 5 mL).

    • The catalyst is separated by centrifugation and filtration.

    • The synthesized pyrrole is purified by flash column chromatography using a mixture of n-hexane/ethyl acetate as the eluent.

Protocol 2: Clauson-Kaas Synthesis of N-Substituted Pyrroles using Iron(III) Chloride[2]
  • Reactants: 2,5-Dimethoxytetrahydrofuran, various alkyl-, aryl-, sulfonyl-, and aroylamines.

  • Catalyst: FeCl₃·6H₂O (2 mol%).

  • Solvent: Water.

  • Procedure:

    • The respective amine is reacted with 2,5-dimethoxytetrahydrofuran in the presence of the iron(III) chloride catalyst in water.

    • The reaction mixture is heated to 60 °C.

    • The reaction progress is monitored until completion.

    • Workup procedures are described as easy.

Protocol 3: Microwave-Assisted Paal-Knorr Synthesis using N-bromosuccinimide (NBS)[7]
  • Reactants: 2,5-Hexanedione (1 mmol), primary amine (1 mmol).

  • Catalyst: N-bromosuccinimide (NBS) (catalytic amount).

  • Procedure:

    • In a microwave-safe vessel, mix 2,5-hexanedione, the primary amine, and a catalytic amount of NBS.

    • The mixture is subjected to microwave irradiation.

    • The reaction is monitored by TLC.

    • Upon completion, the product is isolated and purified.

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of the synthetic processes. The following diagrams were created using Graphviz (DOT language).

Paal_Knorr_Mechanism cluster_reactants Reactants 1,4-Dicarbonyl 1,4-Dicarbonyl Protonation Protonation 1,4-Dicarbonyl->Protonation Primary_Amine Primary_Amine Nucleophilic_Attack Nucleophilic_Attack Primary_Amine->Nucleophilic_Attack Protonation->Nucleophilic_Attack Hemiaminal Hemiaminal Nucleophilic_Attack->Hemiaminal Dehydration1 Dehydration1 Hemiaminal->Dehydration1 Enamine Enamine Dehydration1->Enamine Tautomerization Tautomerization Enamine->Tautomerization Cyclization Cyclization Tautomerization->Cyclization Dehydration2 Dehydration2 Cyclization->Dehydration2 Pyrrole Pyrrole Dehydration2->Pyrrole

Caption: Mechanism of the acid-catalyzed Paal-Knorr pyrrole synthesis.

Experimental_Workflow Start Start Reactant_Preparation Prepare Reactants and Catalyst Start->Reactant_Preparation Reaction_Setup Combine in Reaction Vessel Reactant_Preparation->Reaction_Setup Reaction Heating/Stirring/Irradiation Reaction_Setup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Quenching and Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Analyze Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A general experimental workflow for catalyzed pyrrole synthesis.

Conclusion

The synthesis of pyrroles can be achieved through a variety of catalytic methods, with the Paal-Knorr reaction being a prominent and versatile approach. The choice of catalyst, whether a homogeneous Lewis acid like Sc(OTf)₃ for high yields under solvent-free conditions[3], or a reusable heterogeneous catalyst such as CATAPAL 200 for greener applications[1], will depend on the specific requirements of the synthesis, including desired yield, substrate scope, and operational simplicity. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic strategies.

References

In Silico Docking Analysis of 4-phenyl-1H-pyrrole-3-carboxylic Acid Derivatives: A Comparative Guide for Target Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies of derivatives of 4-phenyl-1H-pyrrole-3-carboxylic acid against a range of therapeutically relevant protein targets. The data presented herein is collated from various studies to offer insights into the potential binding affinities and interaction patterns of this chemical scaffold, aiding in the early stages of drug discovery and development.

Comparative Analysis of Binding Affinities

The following table summarizes the quantitative data from in silico docking studies of various this compound derivatives with their respective protein targets. This allows for a direct comparison of the binding potential of this scaffold against different classes of proteins.

Target ProteinDerivative of this compoundBinding Affinity (kcal/mol)Reference CompoundReference Binding Affinity (kcal/mol)Therapeutic Area
VEGFR-2Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative-9.5Sunitinib-9.9Anticancer
HIV-1 Reverse Transcriptase (3MNW)2-Amino-1-(4-Iodophenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester-265.9 (E-value)--Antiviral
SARS-CoV-2 Main Protease (Mpro)Pyrrolo[3,2-c]pyrrole derivative-7.8--Antiviral
FLT3 Kinase (6JQR)N2, N4-bis(2-(4-substituted phenyl)-4-oxothiazolidin-3-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide (Compound 2E)83.30 (PLP Fitness)Gilteritinib71.91 (PLP Fitness)Anticancer[1]
c-Met KinasePhenylpyrimidine-carboxamide derivative with 1H-pyrrolo[2,3-b]pyridine moiety (Compound 15e)IC50: 0.02 µM (MCF-7)ForetinibIC50: 9.47 µM (MCF-7)Anticancer[2]
COX-22-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]acetic acid derivative (Compound 4h)pIC50: 7.11IbuprofenpIC50: 6.44Anti-inflammatory[3]

Experimental Protocols for In Silico Docking

The methodologies summarized below are representative of the key steps involved in the cited in silico docking studies.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystallographic structures of the target proteins are typically downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial for ensuring the accuracy of the docking simulation.

  • Ligand Structure Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field to obtain a stable conformation.

2. Molecular Docking Simulation:

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand during docking.

  • Docking Algorithm: Various docking programs and algorithms are employed to predict the binding conformation and affinity of the ligand within the protein's active site. Commonly used software includes AutoDock, Glide, and GOLD.

  • Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) of the ligand-protein complex. Different scoring functions are available, and their choice can influence the docking results.

3. Analysis of Docking Results:

  • Binding Pose Analysis: The predicted binding poses of the ligands are visually inspected to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues in the active site.

  • Comparison with Reference Compounds: The docking scores and binding modes of the studied compounds are often compared with those of known inhibitors or standard drugs to validate the docking protocol and assess the potential of the new compounds.

Visualizing Molecular Interactions and Pathways

To better understand the context of these in silico studies, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involving one of the target proteins.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase cluster_output Output protein_prep Target Protein Preparation (from PDB) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (this compound derivative) docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose and Interaction Analysis docking->pose_analysis score_analysis Scoring and Ranking (Binding Affinity) docking->score_analysis lead_id Lead Identification and Optimization pose_analysis->lead_id score_analysis->lead_id VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrrole-3-carboxylic acid derivative Inhibitor->VEGFR2 Inhibits

References

Pyrrole-Based Compounds: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China - A comprehensive review of recent studies reveals the significant cytotoxic potential of various pyrrole-based compounds against a range of human cancer cell lines. These findings, aimed at researchers, scientists, and drug development professionals, underscore the promise of the pyrrole scaffold in the development of novel anticancer therapeutics. The cytotoxic effects, primarily mediated through the induction of apoptosis and cell cycle arrest, have been quantified, with several derivatives demonstrating potent activity at micromolar and even nanomolar concentrations.

This guide provides a comparative analysis of the cytotoxic activity of different classes of pyrrole-based compounds, supported by experimental data from multiple studies. Detailed experimental protocols and visualizations of key signaling pathways and workflows are presented to facilitate further research and development in this area.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of various pyrrole-based compounds against several human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is presented. A lower IC50 value indicates greater potency.

Compound ClassSpecific CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidineCompound 10aPC3Prostate0.19[1]
Pyrrolo[2,3-d]pyrimidineCompound 10bMCF-7Breast1.66[1]
Pyrrolo[2,3-d]pyrimidineCompound 9eA549Lung4.55[1]
PyrrolonaphthoxazepineCompound 7HL-60Leukemia0.2945[2]
PyrrolomycinPyrrolomycin CHCT-116Colon0.8[3][4]
PyrrolomycinPyrrolomycin CMCF-7Breast1.5[3][4]
Pyrrolomycin F-series-HCT-116Colon0.35 - 1.21[3][4]
Marinopyrrole DerivativeMP1MedulloblastomaBrain< 1[4]
Isatin-Pyrrole DerivativeCompound 6HepG2Liver0.47[5]
Pyrrolizine DerivativeCompound 12bMCF-7, PC-3Breast, Prostate< 2.73[6]
Pyrrolizine DerivativeUrea Derivatives 14b-dMCF-7, PC-3Breast, Prostate< 2.73[6]
3-Aroyl-1-arylpyrroleARAP 22NCI-ADR-RESBreast (Resistant)Potent Inhibition[7]
PhenylpyrroloquinolinoneCompound 2HeLa, HT-29, MCF-7Cervical, Colon, Breast0.0002, 0.0001, 0.0002[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxic effects of pyrrole-based compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrrole-based compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the pyrrole-based compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Data Interpretation: The results allow for the quantification of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway modulated by many pyrrole-based compounds and a typical experimental workflow for assessing their cytotoxicity.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Culture (Cancer Cell Lines) B Compound Treatment (Pyrrole Derivatives) A->B C Incubation (24-72 hours) B->C D Cytotoxicity Assay (e.g., MTT Assay) C->D E Apoptosis Assay (e.g., Annexin V/PI) C->E F Cell Cycle Analysis (Flow Cytometry) C->F G Western Blot Analysis (Protein Expression) C->G H Data Analysis (IC50, Apoptosis %, etc.) D->H E->H F->H G->H

Experimental workflow for assessing cytotoxicity.

Many pyrrole-based compounds exert their cytotoxic effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.[1] This process involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

G cluster_pathway Intrinsic Apoptosis Pathway Pyrrole Pyrrole-Based Compound Bcl2 Bcl-2 (Anti-apoptotic) (Reduced expression) Pyrrole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) (Enhanced expression) Pyrrole->Bax Activates Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Intrinsic apoptosis pathway activation.

References

Comparison Guide: Validating the Mechanism of Action for Pyrrole-X, a Novel AKT Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of "Pyrrole-X," a novel pyrrole derivative, against a known alternative, "Compound-A," in the context of cancer therapy. The focus is on validating its hypothesized mechanism of action as a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][2]

Comparative Performance Data

Quantitative analysis demonstrates Pyrrole-X's superior potency in both enzymatic and cell-based assays compared to the established inhibitor, Compound-A.

Table 1: In Vitro Kinase Inhibition

Compound Target Kinase IC50 (nM) Kinase Selectivity (vs. Panel of 50 Kinases)
Pyrrole-X AKT1 15 High

| Compound-A | AKT1 | 85 | Moderate |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Activity in Human Breast Cancer Cells (MCF-7)

Compound Inhibition of p-S6K (downstream marker) IC50 (nM) Anti-proliferative Activity EC50 (nM)
Pyrrole-X 25 50

| Compound-A | 150 | 200 |

EC50: The half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Mechanism of Action Validation

Pyrrole-X is hypothesized to exert its anti-cancer effects by directly inhibiting the AKT kinase, thereby blocking downstream signaling and inhibiting cell proliferation. This was validated through in vitro kinase assays and cellular western blotting.

Targeted Signaling Pathway: PI3K/AKT/mTOR

The diagram below illustrates the PI3K/AKT/mTOR signaling cascade. Pyrrole-X directly targets the central node, AKT, preventing the phosphorylation of downstream effectors responsible for cell growth and survival.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibitor Pyrrole-X & Compound-A Inhibitor->AKT Inhibits

Caption: PI3K/AKT/mTOR pathway with the inhibitory action of Pyrrole-X.

The data confirms this mechanism. Pyrrole-X demonstrates a potent, low nanomolar IC50 value against the AKT1 enzyme, which is over 5-fold more potent than Compound-A (Table 1). Furthermore, in MCF-7 cells, Pyrrole-X effectively blocked the phosphorylation of the downstream marker p70S6K (S6K) at a much lower concentration than Compound-A (Table 2), confirming its on-target cellular activity.

Experimental Design and Workflow

A multi-step experimental approach was used to validate the mechanism of action, starting from enzymatic assays to cell-based functional screens.

experimental_workflow start Hypothesis: Pyrrole-X Inhibits AKT Kinase step1 Step 1: In Vitro Kinase Assay (Biochemical Validation) start->step1 step2 Step 2: Western Blot Analysis (Cellular Target Engagement) step1->step2 result1 Determine IC50 (Potency) step1->result1 step3 Step 3: MTT Cell Viability Assay (Functional Outcome) step2->step3 result2 Measure p-AKT & p-S6K Levels (Downstream Inhibition) step2->result2 result3 Determine EC50 (Efficacy) step3->result3 conclusion Conclusion: Mechanism of Action Validated step3->conclusion

Caption: Workflow for validating the mechanism of action of Pyrrole-X.

Detailed Experimental Protocols

In Vitro AKT1 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human AKT1.

  • Reagents : Recombinant human AKT1, ATP, substrate peptide (e.g., Crosstide), kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™).

  • Protocol :

    • Prepare serial dilutions of Pyrrole-X and Compound-A in DMSO, then dilute in kinase buffer.

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing the AKT1 enzyme and substrate peptide to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent, following the manufacturer's protocol.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3]

Western Blot for Phospho-S6K

This technique measures the levels of a specific protein to confirm that the drug is engaging its target within the cell.[4]

  • Reagents : MCF-7 cells, culture medium, Pyrrole-X, Compound-A, RIPA lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-S6K, anti-total-S6K, anti-β-actin), HRP-conjugated secondary antibody, ECL detection reagent.

  • Protocol :

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of Pyrrole-X or Compound-A for 2 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.[5]

    • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.[6]

    • Transfer the separated proteins to a PVDF membrane.[7]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-p-S6K) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe for total S6K and β-actin as loading controls.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Reagents : MCF-7 cells, culture medium, Pyrrole-X, Compound-A, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and DMSO.

  • Protocol :

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of Pyrrole-X or Compound-A. Include a vehicle-only control.

    • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[8]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Calculate the percent viability for each concentration relative to the vehicle control and determine the EC50 value.

References

Comparative Cross-Reactivity Profiling of 4-Phenyl-1H-Pyrrole-3-Carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenyl-1H-pyrrole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of inhibitors targeting a diverse range of proteins, particularly protein kinases.[1] The therapeutic efficacy and safety of these inhibitors are critically dependent on their selectivity. This guide provides a comparative analysis of the cross-reactivity profiles of representative inhibitors based on this scaffold, supported by experimental data and detailed protocols to aid in the assessment of inhibitor selectivity.

Data Presentation: Inhibitor Cross-Reactivity Profiles

The following table summarizes the inhibitory activity of several exemplary compounds derived from the this compound scaffold against a panel of selected kinases. This data highlights the varied selectivity profiles that can be achieved through structural modifications of the core scaffold.

Compound IDPrimary Target(s)Off-Target(s)IC50 (Primary Target, nM)IC50 (Off-Target, nM)Reference
Compound A VEGFR-2, PDGFRβc-Kit, FLT310 - 50100 - 500[1][2]
Compound B RETVEGFR-2, FGFR25 - 20500 - 1000[3]
Compound C JAK2JAK1, TYK21 - 1050 - 200[4]
Compound D HaspinDYRK2, CLK115 - 75>1000[5]
Compound E AURKA, EGFRVEGFR-22 (AURKA), 4 (EGFR)>1000[6]

Note: The data presented are representative values compiled from various sources for illustrative purposes. Actual IC50 values can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate interpretation and replication of cross-reactivity data.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction.

  • Compound Dilution : Prepare a serial dilution of the test inhibitor (e.g., a this compound derivative) in the kinase reaction buffer.[7]

  • Kinase Reaction Setup : In a multi-well plate, add the purified kinase enzyme, its specific substrate, and the diluted inhibitor.[7]

  • Reaction Initiation : Initiate the kinase reaction by adding a predetermined concentration of ATP.[7]

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7]

  • Termination and ATP Depletion : Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

  • Luminescence Detection : Add Kinase Detection Reagent to the wells to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis : Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and therefore less inhibition. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess target engagement within a cellular environment.[7]

  • Cell Treatment : Treat intact cells with the test inhibitor at various concentrations and incubate to allow for target binding.

  • Heating : Heat the cell lysates at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation : Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification : Quantify the amount of soluble target protein remaining at each temperature using techniques such as Western blotting or mass spectrometry.

  • Data Analysis : The binding of an inhibitor stabilizes its target protein, resulting in a higher melting temperature. Plot the amount of soluble protein against temperature to generate a melting curve and determine the shift in melting temperature upon inhibitor binding.

Mandatory Visualizations

Experimental Workflow for Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Dilution D Kinase Reaction A->D B Kinase Panel Selection B->D C Reagent Preparation C->D E Signal Detection D->E F IC50 Curve Fitting E->F G Selectivity Scoring F->G H Heatmap Generation G->H

Caption: Workflow for in vitro kinase cross-reactivity profiling.

Signaling Pathway of Receptor Tyrosine Kinase (RTK) Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) P1 P RTK->P1 Autophosphorylation Ligand Growth Factor Ligand->RTK Inhibitor 4-Phenyl-1H-pyrrole- 3-carboxylic acid Inhibitor Inhibitor->RTK P2 P P1->P2 Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P2->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Inhibition of RTK signaling by a pyrrole-based inhibitor.

References

Safety Operating Guide

Essential Disposal Protocol for 4-phenyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides detailed procedures for the safe and compliant disposal of 4-phenyl-1H-pyrrole-3-carboxylic acid, synthesized from safety data sheets of structurally similar compounds. This information is intended for researchers, scientists, and professionals in drug development. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to be aware of the hazard classifications associated with similar pyrrole-carboxylic acid derivatives. Personal Protective Equipment (PPE) must be worn at all times during cleanup and disposal.

Table 1: Hazard Identification and Required Personal Protective Equipment

Hazard ClassificationDescriptionRequired PPE
Skin IrritationCauses skin irritation.[1][2]Protective gloves (inspected prior to use), protective clothing.[1][3]
Eye IrritationCauses serious eye irritation.[1][2]Chemical safety goggles or face shield.[1][4]
Respiratory IrritationMay cause respiratory irritation.[1][2]NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for managing waste and spills of this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect surplus or non-recyclable solid this compound in a designated, clearly labeled, and sealable container.
  • Contaminated Materials: Any items such as gloves, weighing paper, or absorbent pads that come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.
  • Solutions: Non-halogenated organic solvent solutions of the compound should be collected in a designated solvent waste container. Do not mix with incompatible waste streams.

2. Spill Management:

  • In case of a spill, ensure adequate ventilation and restrict access to the area.
  • For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, closed container for disposal.[1][3][5]
  • Do not let the product enter drains or the environment.[3]

3. Container Management:

  • Waste containers must be compatible with the chemical.
  • Ensure containers are tightly closed and stored in a cool, dry, and well-ventilated area.[1]
  • The exterior of the waste container must be clean and free of contamination.
  • Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[6]

4. Final Disposal:

  • All waste, including the chemical itself and any contaminated materials, is classified as hazardous and must be disposed of through an approved waste disposal plant or a licensed professional waste disposal service.[1][2][3][5]
  • Contact your institution's EHS department to arrange for pickup and disposal in accordance with all local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Storage & Disposal A Waste Generated (Solid, Solution, or Contaminated Material) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or contaminated material? B->C D Collect in a labeled, sealed hazardous waste container. C->D Yes E Is the waste a solution? C->E No G Store container in a well-ventilated, designated area. D->G F Collect in a compatible, labeled solvent waste container. E->F Yes F->G H Arrange for Pickup G->H I Contact Institutional EHS Office for waste manifest and pickup schedule. H->I J Final Disposal I->J K Transported by a licensed waste disposal service. J->K

References

Personal protective equipment for handling 4-phenyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, use, and disposal of 4-phenyl-1H-pyrrole-3-carboxylic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is associated with the following hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, a comprehensive PPE strategy is mandatory.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][2][3]To protect eyes from splashes and airborne particles.[1]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[1][2] A chemical-resistant lab coat or apron.To prevent skin contact and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a chemical fume hood.[1][3]To protect against the inhalation of harmful dust.
Foot Protection Closed-toe shoes.[1]To protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[4][5][6]

  • Fume Hood: For procedures that may generate dust or aerosols, use a certified chemical fume hood.[1]

  • Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible.[1][7]

2. Safe Handling Practices:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] Avoid inhaling dust.

  • Personal Hygiene: Wash hands thoroughly after handling the compound.[4][5] Do not eat, drink, or smoke in the work area.[5][6]

  • Opening Containers: Exercise caution when opening containers, as threads may be contaminated.[7]

  • Transport: When moving the compound, use a secondary containment carrier.[1]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Incompatibilities: Store away from incompatible materials.

Disposal Plan

1. Waste Collection:

  • Contaminated Materials: All materials contaminated with this compound, including PPE, absorbent pads, and disposable labware, must be collected in a designated hazardous waste container.[1]

  • Unused Product: Dispose of the unused product through a licensed professional waste disposal service.

2. Container Decontamination:

  • Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[1]

3. Regulatory Compliance:

  • Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 end Procedure Complete clean3->end Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.